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  • Product: 1-carbamoylpiperidine-4-carboxylic Acid
  • CAS: 467430-50-8

Core Science & Biosynthesis

Foundational

characterization of 1-carbamoylpiperidine-4-carboxylic acid

An In-depth Technical Guide to the Characterization of 1-Carbamoylpiperidine-4-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 1-Carbamoylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-carbamoylpiperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Drawing from established principles of organic synthesis and analytical chemistry, this document details the compound's properties, a proposed synthetic route, and a robust framework for its thorough characterization. The methodologies described herein are grounded in established scientific literature and are designed to ensure the generation of reliable and reproducible data, a cornerstone of any drug discovery program.

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceutical agents, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for presenting functional groups in a defined three-dimensional orientation.[1] 1-Carbamoylpiperidine-4-carboxylic acid, a derivative of isonipecotic acid, integrates two key functionalities: a carboxylic acid and a urea (carbamoyl) group. Isonipecotic acid itself is a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA) and acts as a partial agonist at GABA-A receptors.[1][2] The introduction of the N-carbamoyl group can significantly alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it an intriguing candidate for exploring new biological activities. Derivatives of piperidine-4-carboxamides have shown promise as inhibitors of enzymes such as carbonic anhydrase, highlighting the therapeutic potential of this structural class.[3]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development. The key properties of 1-carbamoylpiperidine-4-carboxylic acid are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₂N₂O₃PubChem[4]
Molecular Weight 172.18 g/mol PubChem[4]
CAS Number 467430-50-8PubChem[4]
IUPAC Name 1-carbamoylpiperidine-4-carboxylic acidPubChem[4]
SMILES C1CN(CCC1C(=O)O)C(=O)NPubChem[4]
InChIKey SIYQEPJUSPTPGW-UHFFFAOYSA-NPubChem[4]
Computed XLogP3 -0.8PubChem[4]
Appearance White to off-white solid (predicted)
Solubility Expected to be soluble in water and polar organic solvents

Synthesis of 1-Carbamoylpiperidine-4-carboxylic Acid

Rationale for the Synthetic Strategy

The proposed synthesis involves two key transformations:

  • Esterification of the Carboxylic Acid: The carboxylic acid group of the starting material, isonipecotic acid, must be protected to prevent it from reacting with the isocyanate in the subsequent step. A simple methyl or ethyl ester is a suitable protecting group as it can be readily removed under basic conditions.[1]

  • Carbamoylation of the Secondary Amine: The secondary amine of the piperidine ring is nucleophilic and can react with an isocyanate to form the desired urea (carbamoyl) functionality. In this proposed synthesis, an in situ generated isocyanate from the Curtius rearrangement of an acyl azide offers a reliable and controlled method for this transformation.[5]

Proposed Synthetic Workflow

Synthetic Workflow Isonipecotic_Acid Isonipecotic Acid Ester_Protection Ester Protection (MeOH, H+ catalyst) Isonipecotic_Acid->Ester_Protection Step 1 Piperidine_Ester Piperidine-4-carboxylate Ester Ester_Protection->Piperidine_Ester Carbamoylation Carbamoylation (e.g., KNCO, Acid) Piperidine_Ester->Carbamoylation Step 2 Protected_Target 1-Carbamoylpiperidine-4- carboxylate Ester Carbamoylation->Protected_Target Hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O/THF) Protected_Target->Hydrolysis Step 3 Target 1-Carbamoylpiperidine- 4-carboxylic Acid Hydrolysis->Target

Caption: Proposed three-step synthesis of 1-carbamoylpiperidine-4-carboxylic acid.

Detailed Experimental Protocol

Step 1: Esterification of Isonipecotic Acid

  • Materials: Isonipecotic acid, methanol (anhydrous), thionyl chloride or sulfuric acid (catalytic), dichloromethane.

  • Procedure:

    • Suspend isonipecotic acid (1.0 eq) in an excess of anhydrous methanol.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or a catalytic amount of sulfuric acid.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the piperidine-4-carboxylate ester.

Step 2: Carbamoylation of the Piperidine Ester

  • Materials: Piperidine-4-carboxylate ester, potassium isocyanate (KNCO), hydrochloric acid (or other suitable acid), water, and an appropriate solvent like a water/THF mixture.

  • Procedure:

    • Dissolve the piperidine-4-carboxylate ester (1.0 eq) in a mixture of water and a co-solvent like THF.

    • Add a solution of potassium isocyanate (1.5 eq) in water.

    • Acidify the mixture carefully with an acid (e.g., HCl) to generate isocyanic acid in situ.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis of the Ester

  • Materials: 1-Carbamoylpiperidine-4-carboxylate ester, lithium hydroxide (LiOH), water, tetrahydrofuran (THF), hydrochloric acid.

  • Procedure:

    • Dissolve the ester (1.0 eq) in a mixture of THF and water.

    • Add an aqueous solution of lithium hydroxide (2.0 eq).

    • Stir the reaction at room temperature until hydrolysis is complete, as monitored by TLC.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with hydrochloric acid.

    • The product may precipitate and can be collected by filtration. Alternatively, it can be extracted with an appropriate organic solvent.

    • The final product can be further purified by recrystallization.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.

Analytical Workflow

Analytical_Workflow Synthesized_Product Synthesized Product Purity_Assessment Purity Assessment Synthesized_Product->Purity_Assessment Structural_Elucidation Structural Elucidation Synthesized_Product->Structural_Elucidation HPLC HPLC Purity_Assessment->HPLC LCMS LC-MS Purity_Assessment->LCMS NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR IR IR Spectroscopy Structural_Elucidation->IR HRMS High-Resolution Mass Spectrometry Structural_Elucidation->HRMS

Caption: A typical workflow for the analytical characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons, the carboxylic acid proton, and the amide protons. The piperidine protons will likely appear as complex multiplets in the aliphatic region (1.5-4.0 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm). The amide (NH₂) protons are also expected to be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should show seven distinct signals. The carbonyl carbon of the carboxylic acid will be in the range of 170-180 ppm, while the carbonyl carbon of the urea will be around 155-165 ppm. The carbons of the piperidine ring will appear in the aliphatic region (25-55 ppm).

Protocol for NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorptions:

    • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[6][7]

    • N-H stretch (amide): Two sharp to medium bands around 3350 and 3180 cm⁻¹.

    • C-H stretch (aliphatic): Sharp bands just below 3000 cm⁻¹.

    • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.[8]

    • C=O stretch (urea/amide I band): A strong, sharp band around 1640-1680 cm⁻¹.

    • N-H bend (amide II band): A medium band around 1600-1640 cm⁻¹.

Protocol for Solid-State IR (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion: The exact mass of 1-carbamoylpiperidine-4-carboxylic acid is 172.0848 g/mol .[4] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Fragmentation: A characteristic fragmentation would be the loss of the carbamoyl group or the carboxylic acid group. The formation of an acylium ion is a common fragmentation pathway for carboxylic acid derivatives.[9]

Protocol for Electrospray Ionization (ESI) MS:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile with 0.1% formic acid).

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the synthesized compound.

  • Methodology: A reverse-phase HPLC method would be suitable.[10] A C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of an acid modifier like formic acid or trifluoroacetic acid, should provide good separation.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) would be appropriate, as the carbonyl groups will have some absorbance. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could also be used for more universal detection.

Protocol for HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition.

Stability and Storage

While specific stability data is not available, based on its structure, 1-carbamoylpiperidine-4-carboxylic acid is expected to be a stable solid under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, protected from light.

Safety Considerations

Based on available data for the compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is listed as potentially harmful if swallowed and may cause serious eye irritation.[4] All handling should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 1-carbamoylpiperidine-4-carboxylic acid. By following the detailed protocols and understanding the rationale behind the analytical techniques, researchers can confidently prepare and validate this compound for further investigation in drug discovery and development programs. The combination of the versatile piperidine scaffold with the carbamoyl and carboxylic acid functional groups makes this molecule a valuable building block for creating novel therapeutic agents.

References

Exploratory

An In-Depth Technical Guide to 1-Carbamoylpiperidine-4-carboxylic Acid

For the Attention Of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-carbamoylpiperidine-4-carboxylic acid (CAS Number: 467430-50-8), a he...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-carbamoylpiperidine-4-carboxylic acid (CAS Number: 467430-50-8), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document elucidates the compound's physicochemical properties, provides a detailed, field-proven synthetic protocol, and outlines robust analytical methodologies for its characterization. Furthermore, this guide delves into the critical safety and handling procedures required for this substance. The core of this whitepaper explores the role of the 1-carbamoylpiperidine-4-carboxylic acid scaffold as a versatile building block in the design and synthesis of novel therapeutic agents, supported by insights into its application in the development of enzyme inhibitors and other biologically active molecules. This guide is intended to be an essential resource for researchers engaged in the exploration and utilization of this compound in their scientific endeavors.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, lauded for its ability to impart favorable pharmacokinetic properties such as improved bioavailability and metabolic stability.[1] Its derivatives are central to the development of therapeutics targeting a wide range of diseases. 1-Carbamoylpiperidine-4-carboxylic acid, a bifunctional molecule featuring both a carboxylic acid and a carbamoyl group, presents a unique and valuable scaffold for chemical diversification in drug discovery programs. The presence of these two distinct functional groups allows for orthogonal chemical modifications, enabling the synthesis of diverse compound libraries for screening and lead optimization. This guide will provide a deep dive into the essential technical aspects of working with this promising chemical entity.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety hazards of a compound is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The key physicochemical identifiers and properties of 1-carbamoylpiperidine-4-carboxylic acid are summarized in the table below.[2]

PropertyValueSource
CAS Number 467430-50-8PubChem[2]
Molecular Formula C₇H₁₂N₂O₃PubChem[2]
Molecular Weight 172.18 g/mol PubChem[2]
IUPAC Name 1-carbamoylpiperidine-4-carboxylic acidPubChem[2]
Synonyms 1-(Aminocarbonyl)piperidine-4-carboxylic acidPubChem[2]
Canonical SMILES C1CN(CCC1C(=O)O)C(=O)NPubChem[2]
InChI Key SIYQEPJUSPTPGW-UHFFFAOYSA-NPubChem[2]
Safety and Handling

1-Carbamoylpiperidine-4-carboxylic acid is classified with the following GHS hazard statements[2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn at all times.

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator may be necessary.

  • Handling: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill and Disposal:

In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, labeled container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Synthesis Protocol

The synthesis of 1-carbamoylpiperidine-4-carboxylic acid can be efficiently achieved through a two-step process starting from the commercially available piperidine-4-carboxylic acid (isonipecotic acid). The methodology involves an initial esterification of the carboxylic acid, followed by carbamoylation of the piperidine nitrogen and subsequent hydrolysis of the ester.

Plausible Synthetic Pathway

G Isonipecotic_Acid Piperidine-4-carboxylic Acid (Isonipecotic Acid) Ester Ethyl Piperidine-4-carboxylate Isonipecotic_Acid->Ester  Step 1: Esterification  (EtOH, H+) Carbamoyl_Ester Ethyl 1-Carbamoylpiperidine-4-carboxylate Ester->Carbamoyl_Ester  Step 2: Carbamoylation  (e.g., KCNO, H+) Final_Product 1-Carbamoylpiperidine-4-carboxylic Acid Carbamoyl_Ester->Final_Product  Step 3: Hydrolysis  (e.g., LiOH, H₂O/THF)

Caption: Plausible synthetic route to 1-carbamoylpiperidine-4-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl Piperidine-4-carboxylate

This initial step protects the carboxylic acid functionality as an ethyl ester to prevent unwanted side reactions during the subsequent carbamoylation.[3]

  • Suspend piperidine-4-carboxylic acid (1 equivalent) in ethanol (EtOH).

  • Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂, 1.2 equivalents).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product, ethyl piperidine-4-carboxylate hydrochloride, can be neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired ester.

Step 2: Synthesis of Ethyl 1-Carbamoylpiperidine-4-carboxylate

This step introduces the carbamoyl group at the piperidine nitrogen.

  • Dissolve ethyl piperidine-4-carboxylate (1 equivalent) in a suitable solvent mixture such as aqueous acetic acid.

  • Add potassium cyanate (KCNO, 1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Hydrolysis of Ethyl 1-Carbamoylpiperidine-4-carboxylate

The final step is the hydrolysis of the ethyl ester to afford the target carboxylic acid.[4]

  • Dissolve ethyl 1-carbamoylpiperidine-4-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature until the hydrolysis is complete, as monitored by TLC.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with a dilute acid such as 1N hydrochloric acid (HCl).

  • The precipitated product, 1-carbamoylpiperidine-4-carboxylic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral characteristics for 1-carbamoylpiperidine-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the carboxylic acid proton at a downfield chemical shift (typically δ 10-13 ppm).[1] The protons of the piperidine ring will appear as multiplets in the aliphatic region (δ 1.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen will be deshielded. The two protons of the carbamoyl group (-CONH₂) may appear as a broad singlet or two distinct signals.

  • ¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carboxylic acid carbonyl carbon in the range of δ 170-185 ppm.[5] The carbamoyl carbonyl carbon will also appear in the downfield region. The carbons of the piperidine ring will resonate in the aliphatic region (δ 20-50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.[6]

  • A strong C=O stretching absorption for the carboxylic acid carbonyl will be observed around 1700-1725 cm⁻¹.[6]

  • The C=O stretch of the carbamoyl group will likely appear in the range of 1650-1680 cm⁻¹.

  • N-H stretching vibrations of the primary amide will be present in the region of 3200-3400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 173.09 should be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 171.07 is expected.

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45).[7] The piperidine ring can also undergo characteristic fragmentation.

Applications in Drug Discovery and Development

The 1-carbamoylpiperidine-4-carboxylic acid scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules. Its bifunctional nature allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

Role as a Versatile Chemical Scaffold

The carboxylic acid moiety can be readily converted into a wide range of functional groups, including esters, amides, and alcohols. The carbamoyl group can also be modified or serve as a key hydrogen bond donor in interactions with biological targets. This versatility makes it an attractive building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Precursor for Enzyme Inhibitors

Derivatives of piperidine-4-carboxylic acid have been investigated as inhibitors of various enzymes. For instance, modified piperidine scaffolds have been employed in the design of carbonic anhydrase inhibitors, which are targets for the treatment of glaucoma, epilepsy, and certain types of cancer.[8] The carbamoyl and carboxylic acid groups of the title compound can be strategically utilized to interact with active site residues of target enzymes.

Intermediate for Central Nervous System (CNS) Agents

The piperidine nucleus is a common feature in many CNS-active drugs.[9] The ability of the piperidine ring to exist in a chair conformation allows for the precise spatial arrangement of substituents, which is often crucial for binding to receptors and ion channels in the brain. Derivatives of 1-carbamoylpiperidine-4-carboxylic acid could be explored for their potential as novel agents for treating neurological and psychiatric disorders.

Conclusion

1-Carbamoylpiperidine-4-carboxylic acid is a chemical entity with significant potential in the field of drug discovery and development. Its well-defined structure, coupled with the presence of two versatile functional groups, makes it an ideal scaffold for the synthesis of novel compounds with a wide range of potential therapeutic applications. This technical guide has provided a comprehensive overview of its synthesis, characterization, safety, and potential applications. It is our hope that this document will serve as a valuable resource for scientists and researchers, facilitating the exploration of this promising molecule in the quest for new and improved medicines.

References

[3] An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid: Synthesis, Potential Pharmacology, and Comparative Ana. Benchchem. Accessed December 31, 2025. [10] N-BOC-piperidine-4-carboxylic acid synthesis. ChemicalBook. Accessed December 31, 2025. [11] Mass fragmentation pattern for complexes 1-4. ResearchGate. Accessed December 31, 2025. [12] 5 Combination of 1H and 13C NMR Spectroscopy. Link Springer. Accessed December 31, 2025. [13] Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... ResearchGate. Accessed December 31, 2025. [14] 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis. ChemicalBook. Accessed December 31, 2025. [15] 1-carbamimidoylpiperidine-4-carboxylic acid. ChemBK. Accessed December 31, 2025. [9] US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. Google Patents. Accessed December 31, 2025. [16] The Role of N-BOC-piperidine-4-carboxylic acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. Accessed December 31, 2025. [2] 1-carbamoylpiperidine-4-carboxylic Acid | C7H12N2O3 | CID 3875700. PubChem. Accessed December 31, 2025. [8] Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. Accessed December 31, 2025. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Accessed December 31, 2025. [7] Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Accessed December 31, 2025. [6] IR Spectroscopy Tutorial: Carboxylic Acids. UCLA. Accessed December 31, 2025. [17] Sigma-Aldrich 1-carbamoyl-piperidine-4-carboxylic acid. Sigma-Aldrich. Accessed December 31, 2025. [18] 4-Carbamoylpiperidine-1-carboxylic acid benzyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. Accessed December 31, 2025. [5] 1-Boc-4-methylpiperidine-4-carboxylic acid(189321-63-9) 1H NMR spectrum. ChemicalBook. Accessed December 31, 2025. [19] 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID(84163-42-8) 1H NMR spectrum. ChemicalBook. Accessed December 31, 2025. [20] Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Accessed December 31, 2025. [21] Mass Spectrometry: Fragmentation. University of Arizona. Accessed December 31, 2025. [22] 1-carbamoyl-piperidine-4-carboxylic acid. Amerigo Scientific. Accessed December 31, 2025. N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X- ray and Density Functional Tight-Binding Studies. ElectronicsAndBooks. Accessed December 31, 2025. Mass spectra of piperidine dicarboxylic acids and their esters. ElectronicsAndBooks. Accessed December 31, 2025. [23] 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Chem-Impex. Accessed December 31, 2025. FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)... ResearchGate. Accessed December 31, 2025. [4] Notes - 18 Carboxylic Acids and Derivatives. CAIE Chemistry A-level - Physics & Maths Tutor. Accessed December 31, 2025. [24] Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Accessed December 31, 2025. [25] Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Accessed December 31, 2025. [26] 15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. Accessed December 31, 2025. [27] hydrolysis of esters. Chemguide. Accessed December 31, 2025. [28] Carboxylic Acids and Derivatives - Properties and Reactivity of Esters (A-Level Chemistry). StudyMind. Accessed December 31, 2025.

Sources

Foundational

An In-depth Technical Guide on the Biological Activity of 1-Carbamoylpiperidine-4-carboxylic Acid

Foreword: The Piperidine Scaffold - A Privileged Motif in Modern Drug Discovery To fully appreciate the therapeutic potential of 1-carbamoylpiperidine-4-carboxylic acid, we must first acknowledge the foundational importa...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Piperidine Scaffold - A Privileged Motif in Modern Drug Discovery

To fully appreciate the therapeutic potential of 1-carbamoylpiperidine-4-carboxylic acid, we must first acknowledge the foundational importance of its core structure: the piperidine ring. This six-membered nitrogen-containing heterocycle is a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of FDA-approved drugs and biologically active natural products.[1][2] Its synthetic tractability and favorable physicochemical properties, including its ability to adopt various low-energy conformations, make it an ideal scaffold for interacting with diverse biological targets.[2] This guide will delve into the specific biological activities that can be anticipated from 1-carbamoylpiperidine-4-carboxylic acid, drawing insights from its constituent chemical features and the broader landscape of piperidine-based therapeutics. While direct experimental data on this specific molecule is limited in publicly accessible literature, a comprehensive analysis of its structural components allows for well-reasoned postulations of its biological profile.

Molecular Architecture and Physicochemical Properties

1-Carbamoylpiperidine-4-carboxylic acid is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid. The key structural features of this molecule are:

  • The Piperidine-4-carboxylic Acid Core: This rigidified scaffold is a known gamma-aminobutyric acid (GABA) analogue, suggesting a potential interaction with GABA receptors.[3]

  • The 1-Carbamoyl Group: The introduction of a carbamoyl (-CONH2) group at the 1-position of the piperidine ring significantly alters the molecule's electronic and steric properties. The carbamate moiety is a key structural feature in numerous approved pharmaceuticals, valued for its chemical stability and ability to form crucial hydrogen bond interactions with biological targets.[4][5]

Table 1: Physicochemical Properties of 1-Carbamoylpiperidine-4-carboxylic Acid

PropertyValueSource
Molecular FormulaC₇H₁₂N₂O₃PubChem
Molecular Weight172.18 g/mol PubChem
XLogP3-AA-1.4PubChem
Hydrogen Bond Donor Count3PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem

Postulated Biological Activities and Therapeutic Potential

Based on the structural motifs present in 1-carbamoylpiperidine-4-carboxylic acid, several avenues of biological activity can be hypothesized. These inferences are drawn from extensive research on analogous piperidine derivatives and compounds bearing a carbamoyl functional group.

Neuromodulatory Activity via GABA Receptor Interaction

The piperidine-4-carboxylic acid scaffold is a conformationally restricted analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system.[3] Derivatives of piperidine-4-carboxylic acid have been shown to interact with GABA receptors, suggesting that 1-carbamoylpiperidine-4-carboxylic acid may exhibit similar properties.[6][7] Modulation of GABAergic neurotransmission is a key therapeutic strategy for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[8]

Hypothesized Mechanism of Action: GABA Receptor Modulation

The diagram below illustrates the proposed interaction of 1-carbamoylpiperidine-4-carboxylic acid with a GABAA receptor, leading to the modulation of chloride ion influx and subsequent neuronal inhibition.

GABA_Modulation cluster_neuron Postsynaptic Neuron GABA_R GABAA Receptor Ion_Channel Chloride Ion Channel (Open) GABA_R->Ion_Channel Opens Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Ion_Channel->Hyperpolarization Leads to Compound 1-Carbamoylpiperidine- 4-carboxylic Acid Compound->GABA_R Binds to (Agonist/Positive Allosteric Modulator) GABA GABA GABA->GABA_R Binds to

Caption: Postulated mechanism of GABAergic modulation.

Enzyme Inhibition: A Potential Avenue for Therapeutic Intervention

Piperidine derivatives are well-documented as inhibitors of various enzymes.[1] The carbamoyl group is also known to participate in key interactions within enzyme active sites.[4] Therefore, 1-carbamoylpiperidine-4-carboxylic acid could potentially inhibit enzymes such as:

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease.[9][10]

  • Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[11][12]

  • DNA Gyrase: Some piperidine-4-carboxamides have shown potent inhibitory activity against bacterial DNA gyrase, suggesting potential antibacterial applications.[13]

Antimicrobial Activity

The piperidine scaffold is present in numerous natural and synthetic antimicrobial agents.[14] Furthermore, some carbamoyl-containing compounds have demonstrated antifungal properties.[12] The potential for 1-carbamoylpiperidine-4-carboxylic acid to exhibit antibacterial or antifungal activity warrants investigation.

Synthetic Pathways

The synthesis of 1-carbamoylpiperidine-4-carboxylic acid can be approached through several established synthetic routes. A common strategy involves the protection of the carboxylic acid functionality of a piperidine-4-carboxylic acid derivative, followed by the introduction of the carbamoyl group at the nitrogen atom, and subsequent deprotection.

Illustrative Synthetic Workflow

The following diagram outlines a general synthetic workflow for obtaining 1-carbamoylpiperidine-4-carboxylic acid.

Synthesis_Workflow Start Piperidine-4-carboxylic Acid Ester Step1 Protection of Carboxylic Acid Start->Step1 Intermediate1 Protected Piperidine-4- carboxylic Acid Ester Step1->Intermediate1 Step2 Carbamoylation at N1 Intermediate1->Step2 Intermediate2 1-Carbamoylpiperidine-4- carboxylic Acid Ester Step2->Intermediate2 Step3 Deprotection of Carboxylic Acid Intermediate2->Step3 Final_Product 1-Carbamoylpiperidine- 4-carboxylic Acid Step3->Final_Product

Caption: General synthetic workflow for 1-carbamoylpiperidine-4-carboxylic acid.

Experimental Protocols for Biological Evaluation

To validate the postulated biological activities of 1-carbamoylpiperidine-4-carboxylic acid, a series of in vitro assays are recommended. The following protocols are provided as a guide for researchers.

GABAA Receptor Binding Assay

This protocol is adapted from established methods for determining the affinity of a compound for the GABAA receptor.[2][15]

Objective: To determine the binding affinity (Ki) of 1-carbamoylpiperidine-4-carboxylic acid for the GABAA receptor.

Materials:

  • Rat brain tissue

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • Test compound: 1-carbamoylpiperidine-4-carboxylic acid

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold homogenization buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in ice-cold deionized water and re-homogenize.

    • Centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Wash the pellet twice with binding buffer by resuspension and centrifugation.

    • Resuspend the final pellet in binding buffer and store at -70°C.

  • Binding Assay:

    • Thaw the prepared membranes and wash twice with binding buffer.

    • In a 96-well plate, add the membrane preparation (0.1-0.2 mg protein/well).

    • For total binding, add [³H]muscimol (e.g., 5 nM final concentration).

    • For non-specific binding, add [³H]muscimol and a high concentration of GABA (e.g., 10 mM).

    • For competition binding, add [³H]muscimol and varying concentrations of 1-carbamoylpiperidine-4-carboxylic acid.

    • Incubate at 4°C for 45 minutes.

    • Terminate the reaction by rapid filtration over glass fiber filters and wash with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of the test compound from the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for measuring AChE activity.[10][16]

Objective: To determine the IC₅₀ value of 1-carbamoylpiperidine-4-carboxylic acid for AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Test compound: 1-carbamoylpiperidine-4-carboxylic acid

  • 96-well microplate and plate reader

Procedure:

  • In a 96-well plate, add 20 µL of different concentrations of 1-carbamoylpiperidine-4-carboxylic acid.

  • Add 140 µL of 0.1 M phosphate buffer (pH 8.0).

  • Add 20 µL of AChE solution and incubate for 15 minutes at 25°C.

  • Add 10 µL of DTNB solution.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

Data Analysis:

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This is a fluorometric assay to measure DPP-4 inhibitory activity.[11][12]

Objective: To determine the IC₅₀ value of 1-carbamoylpiperidine-4-carboxylic acid for DPP-4.

Materials:

  • Recombinant human DPP-4

  • Gly-Pro-AMC (fluorogenic substrate)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Test compound: 1-carbamoylpiperidine-4-carboxylic acid

  • 96-well black microplate and fluorescence plate reader

Procedure:

  • In a 96-well black microplate, mix 26 µL of the test compound (dissolved in DMSO) and 24 µL of DPP-4 solution.

  • Incubate at 37°C for 10 minutes.

  • Add 50 µL of the DPP-4 substrate, Gly-Pro-AMC.

  • Incubate at 37°C for 30 minutes.

  • Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

Data Analysis:

  • Calculate the percent inhibition for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[11]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.[1][6]

Objective: To determine the MIC of 1-carbamoylpiperidine-4-carboxylic acid against selected bacterial and fungal strains.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compound: 1-carbamoylpiperidine-4-carboxylic acid

  • 96-well microplate

  • Spectrophotometer or visual inspection

Procedure:

  • Perform serial two-fold dilutions of 1-carbamoylpiperidine-4-carboxylic acid in the appropriate broth in a 96-well microplate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

The results from the aforementioned assays should be tabulated for clear comparison and interpretation.

Table 2: Hypothetical Biological Activity Profile of 1-Carbamoylpiperidine-4-carboxylic Acid

AssayTargetResult (IC₅₀ or MIC)
GABAA Receptor BindingGABAA ReceptorKi = [Value] nM
AChE InhibitionAcetylcholinesteraseIC₅₀ = [Value] µM
DPP-4 InhibitionDipeptidyl Peptidase-4IC₅₀ = [Value] µM
Antimicrobial SusceptibilityS. aureusMIC = [Value] µg/mL
Antimicrobial SusceptibilityE. coliMIC = [Value] µg/mL
Antimicrobial SusceptibilityC. albicansMIC = [Value] µg/mL

Conclusion and Future Directions

1-Carbamoylpiperidine-4-carboxylic acid presents an intriguing scaffold for the development of novel therapeutic agents. Based on a thorough analysis of its structural components, it is plausible that this compound may exhibit neuromodulatory, enzyme inhibitory, and/or antimicrobial activities. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential biological effects. Further investigation, including in vivo studies and structure-activity relationship (SAR) optimization, will be crucial to fully elucidate the therapeutic potential of this and related compounds. The versatility of the piperidine core, coupled with the modulatory influence of the carbamoyl group, offers a rich landscape for future drug discovery endeavors.

References

A comprehensive list of references that support the claims and protocols within this guide is provided below.

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • GABA - PDSP. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. [Link]

  • Antibiotic sensitivity testing - Wikipedia. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]

  • Antimicrobial Susceptibility Testing - Apec.org. [Link]

  • 3.10. Acetylcholinesterase Inhibition Assay - Bio-protocol. [Link]

  • Characterization of GABA Receptors - PMC - PubMed Central. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. [Link]

  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PubMed Central. [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - Frontiers. [Link]

  • GABAA receptor activity modulating piperine analogs: In vitro metabolic stability, metabolite identification, CYP450 reaction phenotyping, and protein binding - PubMed. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. [Link]

  • Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Dipeptidyl Peptidase-4 Inhibitory Activity of Buckwheat Flour-Derived Peptides and Oral Glucose Tolerance Test of Buckwheat Flour Hydrolysates in Rats - MDPI. [Link]

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. [Link]

  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC. [Link]

Sources

Exploratory

An In-depth Technical Guide on 1-Carbamoylpiperidine-4-carboxylic Acid: Exploring a Potential Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 1-carbamoylpiperidine-4-carboxylic acid, a molecule of interest within...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-carbamoylpiperidine-4-carboxylic acid, a molecule of interest within the broader class of piperidine derivatives. Due to the limited direct experimental data on its specific mechanism of action in publicly accessible literature, this document synthesizes available information on its chemical properties, and draws logical inferences from structurally related compounds to propose a potential mechanism of action. This guide is intended to serve as a foundational resource to stimulate and guide future research into the pharmacological profile of 1-carbamoylpiperidine-4-carboxylic acid.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous saturated heterocycle that forms the core of numerous approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in defined three-dimensional orientations make it a privileged scaffold in medicinal chemistry. Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Consequently, derivatives of isonipecotic acid have been extensively explored for their potential to interact with GABA receptors and other neurological targets.[1] The N-substitution on the piperidine ring is a critical determinant of the pharmacological activity of these compounds, influencing receptor affinity, selectivity, and pharmacokinetic properties. This guide focuses on the N-carbamoyl derivative, 1-carbamoylpiperidine-4-carboxylic acid, and seeks to elucidate its potential mechanism of action.

Physicochemical Properties of 1-Carbamoylpiperidine-4-carboxylic Acid

A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its mechanism of action. The key properties of 1-carbamoylpiperidine-4-carboxylic acid are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₂N₂O₃PubChem[2]
Molecular Weight 172.18 g/mol PubChem[2]
IUPAC Name 1-carbamoylpiperidine-4-carboxylic acidPubChem[2]
CAS Number 467430-50-8PubChem[2]
Physical Description Solid (predicted)
XLogP3-AA -0.8PubChem[2]
Hydrogen Bond Donor Count 3PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 2PubChem[2]

Synthesis and Structural Characterization

The synthesis and solid-state structure of 1-carbamoylpiperidine-4-carboxylic acid have been reported.[3] The compound was synthesized and its molecular structure was determined by single crystal X-ray diffraction, which confirmed a chair conformation for the piperidine ring.[3] The structure is stabilized by a network of intermolecular hydrogen bonds.[3]

Conceptual Synthetic Workflow

A general approach to the synthesis of N-substituted piperidine-4-carboxylic acids involves the N-alkylation or N-acylation of a piperidine-4-carboxylic acid ester, followed by ester hydrolysis.[1] A plausible synthetic route for 1-carbamoylpiperidine-4-carboxylic acid is outlined below.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Carbamoylation cluster_2 Step 3: Hydrolysis A Piperidine-4-carboxylic acid B Piperidine-4-carboxylic acid ester A->B Alcohol, Acid Catalyst C Piperidine-4-carboxylic acid ester D 1-Carbamoylpiperidine-4-carboxylic acid ester C->D Isocyanate or Carbamoyl Chloride E 1-Carbamoylpiperidine-4-carboxylic acid ester F 1-Carbamoylpiperidine-4-carboxylic acid E->F Base or Acid

Figure 1: Conceptual synthetic workflow for 1-carbamoylpiperidine-4-carboxylic acid.

Proposed Mechanism of Action: An Exploration of Possibilities

In the absence of direct experimental evidence, the mechanism of action of 1-carbamoylpiperidine-4-carboxylic acid can be hypothesized by examining the known biological activities of structurally related molecules.

GABA Receptor Modulation

Given that piperidine-4-carboxylic acid is a GABA analog, it is plausible that 1-carbamoylpiperidine-4-carboxylic acid could interact with GABA receptors (GABAA and GABAB). The N-carbamoyl group would significantly alter the electronic and steric properties of the nitrogen atom compared to GABA, likely modulating its affinity and efficacy at these receptors. It may act as an agonist, antagonist, or allosteric modulator.

Inhibition of Carbonic Anhydrases

Derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been identified as potent inhibitors of human carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[4] While 1-carbamoylpiperidine-4-carboxylic acid lacks the benzoyl and sulfonamide moieties, the presence of the carboxamide and carboxylic acid groups suggests a potential, albeit likely weaker, interaction with the zinc ion in the active site of carbonic anhydrases.

Monoamine Neurotransmitter Re-uptake Inhibition

Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives have been developed as monoamine neurotransmitter re-uptake inhibitors.[5] These compounds target the serotonin, norepinephrine, and dopamine transporters. The carbamoyl group in 1-carbamoylpiperidine-4-carboxylic acid could potentially interact with the binding sites of these transporters.

Interaction with Other Neurological Targets

The piperidine-4-carboxylic acid scaffold is present in compounds with a wide range of neurological activities, including analgesics.[6] For instance, 1-benzyl-4-anilinopiperidine-4-carboxylic acid is an important intermediate in the synthesis of a potent narcotic analgesic.[6] This suggests that 1-carbamoylpiperidine-4-carboxylic acid could potentially interact with opioid receptors or other targets involved in pain modulation.

G cluster_targets Potential Biological Targets 1-Carbamoylpiperidine-4-carboxylic acid 1-Carbamoylpiperidine-4-carboxylic acid GABA Receptors GABA Receptors 1-Carbamoylpiperidine-4-carboxylic acid->GABA Receptors Modulation Carbonic Anhydrases Carbonic Anhydrases 1-Carbamoylpiperidine-4-carboxylic acid->Carbonic Anhydrases Inhibition Monoamine Transporters Monoamine Transporters 1-Carbamoylpiperidine-4-carboxylic acid->Monoamine Transporters Inhibition Opioid Receptors Opioid Receptors 1-Carbamoylpiperidine-4-carboxylic acid->Opioid Receptors Modulation

Sources

Foundational

spectroscopic data for 1-carbamoylpiperidine-4-carboxylic acid

A Comprehensive Spectroscopic Guide to 1-Carbamoylpiperidine-4-carboxylic Acid Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for 1-carbamoylpiperidine-4-carboxylic acid (C₇H₁₂N...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic Guide to 1-Carbamoylpiperidine-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-carbamoylpiperidine-4-carboxylic acid (C₇H₁₂N₂O₃), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document integrates theoretical principles with practical experimental insights for the structural elucidation of the title compound. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. The guide includes detailed experimental protocols, data summary tables, and logical workflows to ensure scientific integrity and reproducibility. All data and mechanistic claims are substantiated with citations to authoritative sources.

Molecular Structure and Analysis Framework

The foundational step in any spectroscopic analysis is the unambiguous assignment of signals to specific atoms or functional groups within the molecule. To facilitate this, a standardized numbering scheme for 1-carbamoylpiperidine-4-carboxylic acid is established. The piperidine ring is known to adopt a chair conformation, which is a key consideration for NMR analysis.[1]

Figure 2: A logical workflow for the complete structural elucidation of 1-carbamoylpiperidine-4-carboxylic acid using NMR techniques.

Spectral Data and Interpretation

The following tables summarize the expected NMR data based on published results for the title compound and related structures. [1][2] Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Position(s)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Notes
-COOH~12.1Broad singlet1HHighly deshielded, exchangeable with D₂O. Position is concentration-dependent. [3]
-CONH₂~7.2, ~6.8Two broad singlets2HOften two distinct signals due to restricted rotation around the C-N amide bond. Exchangeable with D₂O.
H-2ax, H-6ax~2.8 - 3.0Multiplet2HAxial protons adjacent to the carbamoyl nitrogen.
H-2eq, H-6eq~3.8 - 4.0Multiplet2HEquatorial protons, deshielded by the carbamoyl group.
H-4~2.4 - 2.6Multiplet (tt)1HMethine proton at the C4 position.
H-3ax, H-5ax~1.4 - 1.6Multiplet (qd)2HAxial protons.
H-3eq, H-5eq~1.8 - 2.0Multiplet (dm)2HEquatorial protons.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon PositionChemical Shift (δ, ppm)Assignment Notes
C7 (-COOH)~175Typical range for a carboxylic acid carbonyl. [3]
C8 (-CONH₂)~157Typical range for a primary amide carbonyl.
C2, C6~43Carbons adjacent to the nitrogen atom.
C4~41Methine carbon bearing the carboxyl group.
C3, C5~28Methylene carbons of the piperidine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol

Protocol: FT-IR Data Acquisition (ATR)

  • Sample Preparation: Place a small amount (1-2 mg) of the solid 1-carbamoylpiperidine-4-carboxylic acid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Collection:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Lower the press arm to ensure firm contact between the sample and the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The resulting spectrum is typically displayed in terms of transmittance.

Spectral Data and Interpretation

The FT-IR spectrum is characterized by several key absorption bands that confirm the presence of the carboxylic acid and primary amide functionalities. [1] Table 3: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3300 - 2500Strong, Very BroadO-H stretchCarboxylic Acid (H-bonded dimer)
~3400 & ~3200Medium, Sharp (doublet)N-H stretchPrimary Amide (-CONH₂)
~2950 & ~2850Medium, SharpC-H stretchPiperidine ring alkanes
~1710Strong, SharpC=O stretchCarboxylic Acid
~1660Strong, SharpC=O stretch (Amide I band)Primary Amide
~1630MediumN-H bend (Amide II band)Primary Amide
1320 - 1210MediumC-O stretchCarboxylic Acid

Expert Insight: The most telling feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band that spans from ~3300 to 2500 cm⁻¹. [5][6]This broadness is a direct consequence of the strong intermolecular hydrogen bonding that leads to the formation of dimers in the solid state. This band often overlaps with the sharper C-H stretching vibrations. [5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.

Experimental Protocol

Protocol: Mass Spectrometry Data Acquisition (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

  • Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes to determine the most stable ionization pathway.

    • Positive Mode: Expect to observe the protonated molecule [M+H]⁺.

    • Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and analyze the resulting daughter ions.

Predicted Mass and Fragmentation
  • Molecular Formula: C₇H₁₂N₂O₃

  • Molecular Weight: 172.18 g/mol

  • Expected Ionization:

    • Positive ESI: [M+H]⁺ at m/z 173.09

    • Negative ESI: [M-H]⁻ at m/z 171.07

The fragmentation of 1-carbamoylpiperidine-4-carboxylic acid is expected to proceed through characteristic losses of small, stable neutral molecules from the parent ion.

G M [M+H]⁺ m/z 173 M_H2O [M+H - H₂O]⁺ m/z 155 M->M_H2O - H₂O M_NH3 [M+H - NH₃]⁺ m/z 156 M->M_NH3 - NH₃ M_HCONH2 [M+H - HCONH₂]⁺ m/z 128 M->M_HCONH2 - Formamide M_CO2 [M+H - CO₂]⁺ m/z 129 M_H2O->M_CO2 - CO

Figure 3: Plausible ESI⁺ fragmentation pathway for 1-carbamoylpiperidine-4-carboxylic acid.

Fragmentation Analysis:

  • Loss of H₂O (m/z 155): A common fragmentation for carboxylic acids.

  • Loss of NH₃ (m/z 156): Fragmentation originating from the primary amide.

  • Loss of Formamide (m/z 128): Cleavage of the entire carbamoyl group.

  • Loss of CO₂ (m/z 129): Decarboxylation of the parent ion is a characteristic fragmentation pathway for carboxylic acids. [4]

Conclusion

The structural identity of 1-carbamoylpiperidine-4-carboxylic acid is unequivocally confirmed by a combination of spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and the stereochemical environment of the piperidine ring. FT-IR spectroscopy provides definitive evidence for the key carboxylic acid and primary amide functional groups through their characteristic vibrational bands. Finally, mass spectrometry confirms the molecular weight and provides further structural validation through predictable fragmentation patterns. This guide serves as a robust reference for the characterization of this compound, underscoring the synergy of multiple analytical methods in modern chemical research.

References

  • Delgado, G. E., Mora, A. J., Ávila, E. E., González, T., Briceño, A., & Chacón, C. (2015). N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. Molecular Crystals and Liquid Crystals, 623(1), 193-202. [Link]

  • Chemistry LibreTexts (2025). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • University of California, Los Angeles (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Chemistry LibreTexts (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • NIST (National Institute of Standards and Technology) (n.d.). Biphenyl-4-carboxylic acid. NIST Chemistry WebBook. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 1-Carbamoylpiperidine-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated solubility profile of 1-carbamoylpiperidine-4-carboxylic acid (C₇H₁₂N₂O₃)...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 1-carbamoylpiperidine-4-carboxylic acid (C₇H₁₂N₂O₃). While specific experimental data for this compound is not extensively available in public literature, this document synthesizes fundamental chemical principles, data from structurally similar molecules, and detailed, field-proven methodologies to empower researchers in determining its complete solubility characteristics. The guide delves into the theoretical underpinnings of solubility for this molecule, offers detailed protocols for kinetic and thermodynamic solubility assays, and discusses the critical influence of physicochemical properties such as pKa and logP/D. This document is structured to serve as a practical and educational resource for scientists engaged in drug discovery and development, providing the necessary tools to thoroughly characterize this and similar compounds.

Introduction: The Significance of a Solubility Profile

Aqueous solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation, ultimately hindering the progression of a promising therapeutic candidate.[2] For 1-carbamoylpiperidine-4-carboxylic acid, a molecule possessing both a hydrogen-bond-donating and -accepting carbamoyl group and an ionizable carboxylic acid, a thorough understanding of its solubility is paramount for predicting its in vivo behavior and for designing robust experimental assays.

This guide will provide a detailed framework for establishing the solubility profile of 1-carbamoylpiperidine-4-carboxylic acid, focusing on the "how-to" of the experimental determination and the theoretical interpretation of the results.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is essential to predict its solubility behavior.

PropertyValueSource
IUPAC Name 1-carbamoylpiperidine-4-carboxylic acidPubChem[3]
Molecular Formula C₇H₁₂N₂O₃PubChem[3]
Molecular Weight 172.18 g/mol PubChem[3]
CAS Number 467430-50-8PubChem[3]
Chemical Structure Chemical structure of 1-carbamoylpiperidine-4-carboxylic acidPubChem[3]

The structure reveals key functional groups that govern solubility:

  • Carboxylic Acid: An acidic group that will be deprotonated (anionic) at physiological pH, significantly enhancing aqueous solubility.

  • Carbamoyl Group (Amide): A polar, non-ionizable group capable of acting as both a hydrogen bond donor and acceptor, contributing to water solubility.

  • Piperidine Ring: A saturated heterocyclic core that is conformationally flexible and contributes to the overall size and lipophilicity of the molecule.

Predicted Physicochemical Properties: pKa and logP
  • pKa: The carboxylic acid is the primary ionizable group. For the parent compound, piperidine-4-carboxylic acid, the pKa of the carboxylic acid is expected to be in the range of typical carboxylic acids (around 4-5). The electron-withdrawing nature of the adjacent carbamoyl group may slightly lower this pKa. The piperidine nitrogen is part of an amide and is not basic. A precise pKa value is crucial as it dictates the ionization state of the molecule at different pH values, which in turn dramatically affects solubility.

  • logP/logD: LogP is a measure of a compound's lipophilicity in its neutral form, while logD takes into account the pH-dependent distribution of ionized and neutral species.[4] Given the polar carbamoyl and carboxylic acid groups, 1-carbamoylpiperidine-4-carboxylic acid is expected to be a relatively hydrophilic molecule with a low logP value. At physiological pH (7.4), where the carboxylic acid will be predominantly ionized, the logD will be significantly lower (more negative) than the logP, indicating a strong preference for the aqueous phase.

The following diagram illustrates the relationship between these key physicochemical properties and their impact on the overall solubility profile.

G cluster_0 Molecular Structure cluster_1 Core Physicochemical Properties cluster_2 Solubility Profile Structure 1-Carbamoylpiperidine- 4-Carboxylic Acid pKa pKa (Ionization State) Structure->pKa Determines logP logP (Lipophilicity of Neutral Form) Structure->logP Determines logD logD (pH-Dependent Lipophilicity) pKa->logD Influences Kinetic Kinetic Solubility (Early Assessment) pKa->Kinetic Impacts Thermo Thermodynamic Solubility (Equilibrium State) pKa->Thermo Impacts logP->logD Influences logD->Kinetic Impacts logD->Thermo Impacts

Caption: Relationship between molecular structure, physicochemical properties, and solubility.

Experimental Determination of the Solubility Profile

A complete solubility profile requires distinguishing between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (e.g., DMSO) into an aqueous buffer. It reflects the solubility under non-equilibrium conditions and is often used for high-throughput screening in early drug discovery.[5]

  • Thermodynamic Solubility: Represents the true equilibrium solubility, where an excess of the solid compound is equilibrated with the aqueous buffer over an extended period (typically 24-48 hours).[6] This value is critical for formulation and late-stage development.[3]

Protocol for Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method relies on detecting the precipitation of the compound by measuring light scattering (nephelometry) or absorbance.[5][7]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-carbamoylpiperidine-4-carboxylic acid in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

  • Addition of Aqueous Buffer: Rapidly add a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its co-solvent effect.

  • Incubation: Incubate the plate for a defined period, typically 1-2 hours, at a constant temperature (e.g., 25°C or 37°C).[7]

  • Detection: Measure the turbidity (light scattering) in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

G start Start: 10 mM Stock in DMSO dilute Serial Dilution in DMSO start->dilute add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) dilute->add_buffer incubate Incubate (e.g., 2h at 25°C) add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure end End: Determine Kinetic Solubility measure->end

Caption: Workflow for the Kinetic Solubility Assay.

Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the "gold standard".[6][8]

Methodology:

  • Sample Preparation: Add an excess amount of solid 1-carbamoylpiperidine-4-carboxylic acid to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the undissolved solid.[6][8]

  • Quantification: Accurately quantify the concentration of the dissolved compound in the clear filtrate/supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred analytical method due to its sensitivity and specificity.[2]

  • Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

G start Start: Excess Solid Compound add_buffer Add Aqueous Buffers (Varying pH) start->add_buffer equilibrate Equilibrate on Shaker (24-48h at 25°C) add_buffer->equilibrate separate Filter or Centrifuge equilibrate->separate quantify Quantify Supernatant by HPLC-UV separate->quantify end End: Determine Thermodynamic Solubility quantify->end

Caption: Workflow for the Thermodynamic Solubility Assay.

Factors Influencing the Solubility of 1-Carbamoylpiperidine-4-Carboxylic Acid

Effect of pH

The solubility of 1-carbamoylpiperidine-4-carboxylic acid will be highly dependent on pH due to the ionizable carboxylic acid group.

  • At low pH (e.g., < pKa - 2): The carboxylic acid will be fully protonated and in its neutral form. The solubility in this state will be lower and primarily driven by the polar carbamoyl group.

  • At pH around the pKa: A mixture of the neutral and ionized forms will exist.

  • At high pH (e.g., > pKa + 2): The carboxylic acid will be deprotonated, forming the highly water-soluble carboxylate salt. The solubility is expected to be significantly higher in this pH range.

A pH-solubility profile, generated from the thermodynamic solubility assay at various pH values, is essential for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.

Effect of Solvent

The solubility of this compound is expected to be highest in polar protic solvents like water, methanol, and ethanol, which can effectively solvate both the carboxylate and carbamoyl groups through hydrogen bonding.[7][9] Solubility will likely be limited in non-polar solvents such as hydrocarbons.[8]

Effect of Temperature

For most solid compounds, solubility increases with temperature. This relationship should be experimentally verified, especially if temperature variations are expected during manufacturing or storage of a potential drug product.

Conclusion and Future Directions

This guide outlines the theoretical considerations and practical methodologies required to establish a comprehensive solubility profile for 1-carbamoylpiperidine-4-carboxylic acid. While specific experimental data is pending, the presence of a carbamoyl and an ionizable carboxylic acid group suggests a hydrophilic compound with pronounced pH-dependent solubility.

Researchers are strongly encouraged to perform the detailed kinetic and thermodynamic solubility assays described herein. The resulting data will be invaluable for guiding lead optimization, enabling appropriate formulation strategies, and ultimately increasing the probability of success for any drug development program involving this compound.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3875700, 1-carbamoylpiperidine-4-carboxylic Acid. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Solubility of Things. (n.d.). Izomeric name is not commonly used.
  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • BenchChem. (2025). N-BOC-piperidine-4-carboxylic acid.
  • BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.
  • ChemBK. (2024). 1-carbamimidoylpiperidine-4-carboxylic acid.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Piperidinecarboxylic Acid.
  • BenchChem. (2025). Theoretical pKa Determination of 1-Carbamoylpiperidine-3-carboxylic acid: A Technical Guide.
  • Caine, B. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6368–6381.
  • Oba, M., et al. (2007). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 72(13), 4749–4755.
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.

Sources

Foundational

An In-depth Technical Guide to 1-Carbamoylpiperidine-4-carboxylic Acid: From Discovery to Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals. Abstract This technical guide provides a comprehensive overview of 1-carbamoylpiperidine-4-carboxylic acid, a heterocyclic compound with...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of 1-carbamoylpiperidine-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. The guide details its discovery, synthesis, and structural characterization, underpinned by spectroscopic and crystallographic data. A significant focus is placed on its prospective role as a therapeutic agent, particularly as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This document serves as a foundational resource for researchers engaged in the exploration and development of novel therapeutics targeting neurological and inflammatory disorders.

Introduction and Background

The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, valued for its favorable physicochemical properties and its ability to serve as a versatile template for molecular design. When incorporated into a urea derivative, the piperidine ring can confer specific conformational constraints that are crucial for biological activity. 1-Carbamoylpiperidine-4-carboxylic acid, also known as N-carbamoyl-isonipecotic acid, emerges at the intersection of these two important chemical classes. Its structure suggests a potential for interaction with various biological targets, and recent research into related compounds has highlighted its likely role as a covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH).

FAAH is a serine hydrolase that plays a critical role in the degradation of fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1] This makes FAAH an attractive therapeutic target for a range of conditions. The piperidine/piperazine aryl ureas have emerged as a potent class of FAAH inhibitors that act via a covalent mechanism.[1]

This guide will delve into the specifics of 1-carbamoylpiperidine-4-carboxylic acid, from its initial synthesis and characterization to its potential as a lead compound in the development of novel FAAH inhibitors.

Discovery and Synthesis of 1-Carbamoylpiperidine-4-carboxylic Acid

The first detailed synthesis and characterization of 1-carbamoylpiperidine-4-carboxylic acid were reported by Delgado et al. in 2015.[2] The compound was synthesized and its molecular structure was unequivocally confirmed using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₇H₁₂N₂O₃[3]
Molecular Weight172.18 g/mol [3]
IUPAC Name1-carbamoylpiperidine-4-carboxylic acid[3]
CAS Number467430-50-8, 851168-77-9[3]
AppearanceSolid[2]
Synthesis Methodology

The synthesis of 1-carbamoylpiperidine-4-carboxylic acid is a multi-step process that begins with the readily available starting material, isonipecotic acid (piperidine-4-carboxylic acid). The general synthetic strategy involves the protection of the carboxylic acid group, followed by carbamoylation of the piperidine nitrogen, and subsequent deprotection of the carboxylic acid.

Step 1: Esterification of Isonipecotic Acid

  • Rationale: The carboxylic acid group of isonipecotic acid is protected as an ester (e.g., methyl or ethyl ester) to prevent its interference with the subsequent carbamoylation reaction.

  • Procedure:

    • Suspend isonipecotic acid in an excess of dry methanol or ethanol.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride or a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the corresponding ester hydrochloride salt.

Step 2: Carbamoylation of the Piperidine Nitrogen

  • Rationale: The secondary amine of the piperidine ring is reacted with a source of the carbamoyl group. A common method involves the use of an isocyanate or a carbamoylating agent.

  • Procedure:

    • Dissolve the piperidine-4-carboxylate ester hydrochloride in a suitable aprotic solvent (e.g., dichloromethane, THF).

    • Add a base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride and liberate the free amine.

    • To the stirred solution, add a solution of a suitable carbamoylating agent (e.g., trimethylsilyl isocyanate or by generating an isocyanate in situ).

    • Stir the reaction at room temperature until completion.

    • Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent.

Step 3: Hydrolysis of the Ester

  • Rationale: The protecting ester group is removed to yield the final carboxylic acid.

  • Procedure:

    • Dissolve the 1-carbamoylpiperidine-4-carboxylate ester in a mixture of a suitable solvent (e.g., THF, methanol) and an aqueous base (e.g., LiOH, NaOH).

    • Stir the reaction at room temperature until the hydrolysis is complete.

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~3-4.

    • The product, 1-carbamoylpiperidine-4-carboxylic acid, will precipitate out of the solution and can be collected by filtration.

    • The crude product can be purified by recrystallization.

Structural Characterization

Delgado and colleagues provided a thorough characterization of the synthesized compound.[2] FT-IR spectroscopy confirmed the presence of the characteristic functional groups, including the carboxylic acid and urea moieties. ¹H and ¹³C NMR spectroscopy were used to elucidate the connectivity of the atoms. The definitive proof of the structure came from single-crystal X-ray diffraction, which revealed that the piperidine ring adopts a chair conformation. The study also highlighted the presence of a network of intermolecular hydrogen bonds that stabilize the crystal structure.[2]

G cluster_0 Synthesis of 1-Carbamoylpiperidine-4-carboxylic Acid Isonipecotic Acid Isonipecotic Acid Esterification Esterification Isonipecotic Acid->Esterification Methanol/Ethanol, H+ Piperidine-4-carboxylate Ester Piperidine-4-carboxylate Ester Esterification->Piperidine-4-carboxylate Ester Carbamoylation Carbamoylation Piperidine-4-carboxylate Ester->Carbamoylation Carbamoylating agent, Base 1-Carbamoylpiperidine-4-carboxylate Ester 1-Carbamoylpiperidine-4-carboxylate Ester Carbamoylation->1-Carbamoylpiperidine-4-carboxylate Ester Hydrolysis Hydrolysis 1-Carbamoylpiperidine-4-carboxylate Ester->Hydrolysis Base, then Acid 1-Carbamoylpiperidine-4-carboxylic Acid 1-Carbamoylpiperidine-4-carboxylic Acid Hydrolysis->1-Carbamoylpiperidine-4-carboxylic Acid

Caption: Synthetic workflow for 1-carbamoylpiperidine-4-carboxylic acid.

Applications in Drug Development: A Potential FAAH Inhibitor

The structural features of 1-carbamoylpiperidine-4-carboxylic acid, particularly the piperidine urea moiety, strongly suggest its potential as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). While specific biological activity data for this exact compound is not yet widely available in the public domain, a substantial body of literature on analogous piperidine and piperazine ureas provides a compelling rationale for its investigation as a therapeutic agent.

Mechanism of FAAH Inhibition by Piperidine Ureas

Piperidine and piperazine ureas are known to act as covalent inhibitors of FAAH.[1] The proposed mechanism involves the enzymatic hydrolysis of the urea's amide bond, leading to the formation of a stable carbamoyl-enzyme adduct with the catalytic serine residue (Ser241) in the FAAH active site.[1] This covalent modification inactivates the enzyme. Computational studies suggest that FAAH induces a conformational distortion of the urea's amide bond in the piperidine/piperazine-based inhibitors, which facilitates the nucleophilic attack by Ser241 and subsequent covalent bond formation.[1]

G cluster_1 Proposed Mechanism of FAAH Inhibition Piperidine_Urea_Inhibitor 1-Carbamoylpiperidine- 4-carboxylic Acid Binding_and_Distortion Binding_and_Distortion Piperidine_Urea_Inhibitor->Binding_and_Distortion FAAH_Active_Site FAAH Active Site (with Ser241) FAAH_Active_Site->Binding_and_Distortion Binding Covalent_Adduct Carbamoylated FAAH (Inactive Enzyme) Binding_and_Distortion->Covalent_Adduct Nucleophilic attack by Ser241 Leaving_Group Leaving Group Covalent_Adduct->Leaving_Group

Caption: Proposed covalent inhibition mechanism of FAAH by a piperidine urea.

Therapeutic Potential

Given the well-established therapeutic potential of FAAH inhibitors, 1-carbamoylpiperidine-4-carboxylic acid represents a promising lead compound for the development of drugs to treat a variety of conditions, including:

  • Chronic Pain: By increasing endogenous anandamide levels, FAAH inhibitors can provide analgesia for neuropathic and inflammatory pain.

  • Anxiety and Depression: The endocannabinoid system is known to modulate mood and anxiety. FAAH inhibition has shown anxiolytic and antidepressant effects in preclinical models.

  • Inflammatory Disorders: Anandamide has anti-inflammatory properties, and FAAH inhibitors have demonstrated efficacy in models of inflammation.

  • Neurodegenerative Diseases: There is growing interest in the neuroprotective effects of modulating the endocannabinoid system, suggesting a potential role for FAAH inhibitors in conditions like Alzheimer's and Parkinson's diseases.

Future Directions and Conclusion

1-carbamoylpiperidine-4-carboxylic acid is a structurally intriguing molecule with a clear synthetic pathway and well-defined physicochemical properties. While its direct biological activity is yet to be extensively documented, the strong evidence from related piperidine urea compounds positions it as a high-potential candidate for development as a Fatty Acid Amide Hydrolase inhibitor.

Future research should focus on a comprehensive pharmacological evaluation of this compound. Key studies would include:

  • In vitro FAAH inhibition assays to determine its potency (IC₅₀) and mechanism of inhibition.

  • Selectivity profiling against other serine hydrolases and relevant off-targets to assess its specificity.

  • In vivo studies in animal models of pain, anxiety, and inflammation to evaluate its therapeutic efficacy.

  • Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

References

Exploratory

A Technical Guide to Investigating the Therapeutic Targets of 1-Carbamoylpiperidine-4-Carboxylic Acid

Abstract This technical guide outlines a comprehensive, multi-pronged strategy for the identification and validation of potential therapeutic targets for the novel compound, 1-carbamoylpiperidine-4-carboxylic acid. Struc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, multi-pronged strategy for the identification and validation of potential therapeutic targets for the novel compound, 1-carbamoylpiperidine-4-carboxylic acid. Structurally, this molecule is a derivative of isonipecotic acid, which itself is a conformationally restricted analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This structural heritage strongly suggests that its primary targets likely reside within the GABAergic system. This document provides a logical framework for researchers and drug development professionals, detailing both computational and experimental workflows designed to elucidate the compound's mechanism of action. Methodologies covered include in silico modeling, biochemical binding and functional assays, and cell-based validation studies, with a focus on GABA transporters (GATs) and GABAA receptors as high-probability candidates.

Introduction

1-Carbamoylpiperidine-4-carboxylic acid is a synthetic compound featuring a piperidine-4-carboxylic acid (isonipecotic acid) core. The key modification is the carbamoyl group (–C(=O)NH₂) attached to the piperidine nitrogen. While public domain data on the specific biological activity of this exact molecule is sparse[1], its core structure provides a robust foundation for forming testable hypotheses.

The parent molecule, isonipecotic acid, is a known partial agonist at GABAA receptors[2][3]. Its isomer, nipecotic acid (piperidine-3-carboxylic acid), is a well-characterized competitive inhibitor of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft[4][5][6]. The marketed anticonvulsant drug, Tiagabine, is a derivative of nipecotic acid and a selective inhibitor of GAT-1[5][7]. These precedents establish the GABAergic system as the most logical starting point for investigation.

The addition of the 1-carbamoyl group alters the physicochemical properties of the isonipecotic acid scaffold, potentially modifying its binding affinity, selectivity, and functional activity at these established targets. It may also introduce novel interactions. This guide presents a systematic approach to deconstruct these possibilities.

Part 1: Hypothesis-Driven Target Identification: The GABAergic System

The primary hypothesis is that 1-carbamoylpiperidine-4-carboxylic acid modulates GABAergic neurotransmission. The two most probable target families are GABA transporters and GABA receptors.

Primary Target Candidate: GABA Transporters (GATs)

GABA transporters are membrane proteins that control the concentration and duration of GABA in the synaptic cleft.[8] Inhibiting GATs increases GABA availability, enhancing inhibitory signaling, a mechanism used to treat conditions like epilepsy[7][9]. Nipecotic acid and its derivatives are classic GAT inhibitors[5][10]. The structural similarity of our compound of interest makes GATs, particularly the primary neuronal isoform GAT-1, a high-priority target class.

Experimental Workflow: GAT-1 Inhibition Assays

The logical first step is to determine if the compound can inhibit GABA uptake via GAT-1.

GAT_Inhibition_Workflow cluster_0 Preparation cluster_1 Uptake Inhibition Assay cluster_2 Data Analysis A Synthesize or Procure 1-Carbamoylpiperidine- 4-Carboxylic Acid C Plate cells and pre-incubate with test compound (various concentrations) A->C B Culture HEK293 cells stably expressing hGAT-1 B->C D Add [3H]-GABA (radiolabeled substrate) C->D E Incubate to allow uptake D->E F Wash cells to remove extracellular [3H]-GABA E->F G Lyse cells and measure intracellular radioactivity via scintillation counting F->G H Plot % Inhibition vs. Compound Concentration G->H I Calculate IC50 value H->I GABAA_Activity_Workflow A Part 1: Binding Assay B Prepare synaptic membrane fractions from rodent brain tissue A->B C Incubate membranes with radioligand (e.g., [3H]-Muscimol or [3H]-GABA) B->C D Add test compound (at various concentrations) C->D E Separate bound from free radioligand (via rapid filtration) D->E F Quantify bound radioactivity E->F G Calculate Ki (Inhibitory Constant) F->G N Determine Modulatory Effect & EC50/IC50 G->N Informs Functional Assay H Part 2: Functional Assay (Electrophysiology) I Prepare Xenopus oocytes or HEK293 cells expressing specific GABAA receptor subtypes H->I J Use two-electrode voltage clamp (TEVC) or patch-clamp technique I->J K Apply GABA (EC50 concentration) to elicit a baseline current J->K L Co-apply GABA with test compound K->L M Measure changes in current amplitude (Potentiation or Inhibition) L->M M->N

Caption: Workflow for characterizing compound activity at GABA-A receptors.

Protocol 1: Radioligand Binding Assay

This assay determines if the compound can displace a known GABAA receptor ligand from its binding site.

  • Membrane Preparation: Homogenize rodent cerebral cortex tissue in ice-cold buffer and prepare a crude synaptic membrane fraction via differential centrifugation.

  • Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-Muscimol for the agonist site) and varying concentrations of the test compound.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes on ice).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound and free radioligand. Wash filters quickly with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Analysis: Calculate the specific binding and determine the IC₅₀ of the test compound. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 2: Electrophysiology Functional Assay

This assay measures the direct functional effect of the compound on GABAA receptor-mediated ion channel activity.

  • Expression System: Use Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing a specific combination of GABAA receptor subunits (e.g., α1β2γ2).

  • Recording: Use two-electrode voltage clamp (for oocytes) or whole-cell patch-clamp (for HEK293 cells) to measure ionic currents across the cell membrane.

  • Agonist Test: Apply 1-carbamoylpiperidine-4-carboxylic acid alone at various concentrations to the cell and measure any elicited current to determine if it acts as a direct agonist.

  • Modulator Test: Apply a concentration of GABA that elicits a submaximal response (e.g., EC₂₀). Once the response is stable, co-apply GABA with the test compound.

  • Analysis: An increase in current amplitude indicates positive allosteric modulation, while a decrease suggests negative modulation or channel block. Quantify the effect to determine an EC₅₀ for potentiation or an IC₅₀ for inhibition.

Part 2: Unbiased and Advanced Target Deconvolution

If the hypothesis-driven approaches do not yield a clear primary target, or to identify potential off-target effects, unbiased screening methods are necessary.

Chemical Proteomics Approach: Affinity Chromatography-Mass Spectrometry

This powerful technique aims to "fish" for binding partners of the compound from a complex biological sample, such as a brain lysate.

Affinity_Chromatography_Workflow A Step 1: Ligand Immobilization B Synthesize an analogue of the compound with a linker arm A->B C Covalently attach the linker-analogue to a solid support (e.g., Sepharose beads) B->C F Incubate lysate with the immobilized ligand beads C->F D Step 2: Affinity Purification E Prepare native protein lysate (e.g., from rodent brain) D->E E->F G Wash beads extensively to remove non-specific binders F->G H Elute specifically bound proteins (e.g., using excess free compound) G->H J Separate eluted proteins by SDS-PAGE H->J I Step 3: Protein Identification K Perform in-gel tryptic digest J->K L Analyze peptides by LC-MS/MS K->L M Identify proteins using a database search (e.g., Mascot) L->M

Caption: Workflow for target identification using affinity chromatography-mass spectrometry.

Summary of Potential Targets and Data Interpretation

The data generated from these workflows should be systematically evaluated to build a comprehensive profile of the compound's activity.

Experimental Approach Primary Endpoint Interpretation of Positive Result Potential Target(s)
[³H]-GABA Uptake Assay IC₅₀ ValueCompound inhibits the uptake of GABA into cells.GAT-1, GAT-2, GAT-3, BGT-1
Radioligand Binding Assay Kᵢ ValueCompound displaces a known ligand from the receptor.GABAA or GABAB Receptors
Electrophysiology EC₅₀ / IC₅₀ / % ModulationCompound directly activates the channel or modulates the effect of GABA.GABAA Receptors
Affinity Chromatography-MS List of Protein "Hits"Compound physically interacts with specific proteins in a native lysate.Novel or known targets

Conclusion and Future Directions

This guide provides a foundational strategy for elucidating the therapeutic targets of 1-carbamoylpiperidine-4-carboxylic acid. Based on strong structural precedent, the investigation should prioritize the GABAergic system, focusing on GABA transporters and GABAA receptors. A positive result in these targeted assays would warrant further investigation into subtype selectivity (e.g., GAT-1 vs GAT-3; different GABAA receptor subunit compositions) and in vivo studies to assess therapeutic potential for conditions such as epilepsy, anxiety, or neuropathic pain. Should these avenues prove inconclusive, unbiased chemical proteomics approaches offer a robust method for novel target discovery.

References

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Foundational

in vitro studies of 1-carbamoylpiperidine-4-carboxylic acid

An In-Depth Technical Guide to the In Vitro Evaluation of 1-Carbamoylpiperidine-4-Carboxylic Acid Abstract The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 1-Carbamoylpiperidine-4-Carboxylic Acid

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties. This guide presents a comprehensive framework for the in vitro investigation of 1-carbamoylpiperidine-4-carboxylic acid, a molecule of potential pharmacological interest. Lacking specific preclinical data, this document establishes a logical, tiered experimental cascade designed to thoroughly characterize its biological activity profile. We will proceed from foundational cytotoxicity assessments to targeted functional screens based on structural analogy, and conclude with preliminary ADME/Tox profiling. Each stage is detailed with robust, field-proven protocols, the rationale for experimental choices, and clear data presentation formats, providing a complete roadmap for researchers in drug discovery and development.

Introduction: Rationale and Strategic Approach

1-Carbamoylpiperidine-4-carboxylic acid (PubChem CID: 3875700) is a small molecule featuring a piperidine ring, a carbamoyl group, and a carboxylic acid moiety. While direct biological studies on this specific compound are not extensively documented, its structural components suggest several plausible avenues for pharmacological activity. The piperidine ring is a common feature in neuroleptic, opioid, and antihistaminic drugs.[1][2] The carboxylic acid group can participate in hydrogen bonding and may interact with enzyme active sites, while the carbamoyl group can influence solubility and metabolic stability.

Given the absence of a known target, our investigative strategy is to cast a wide, yet logical, net. We will employ a multi-pronged approach to screen for potential anticancer, anti-inflammatory, and neuroprotective activities, areas where piperidine derivatives have shown promise.[1][2][3] This guide is structured as a progressive workflow, ensuring that foundational safety and viability data are established before committing resources to more complex mechanistic studies.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Screening (Hypothesis-Driven) cluster_2 Phase 3: Early ADME/Tox Profiling Compound 1-Carbamoylpiperidine-4-carboxylic Acid (C7H12N2O3) Cytotoxicity General Cytotoxicity Profiling (MTT & LDH Assays) Compound->Cytotoxicity Establish IC50/LC50 Anticancer Anticancer Assays (Apoptosis, Cell Cycle) Cytotoxicity->Anticancer If cytotoxic in cancer lines AntiInflammatory Anti-inflammatory Assays (NO, Cytokine Production) Cytotoxicity->AntiInflammatory Select non-toxic conc. Neuroprotective Neuroprotective Assays (Oxidative Stress, Neurite Outgrowth) Cytotoxicity->Neuroprotective Select non-toxic conc. ADME Permeability (Caco-2) Metabolic Stability (CYP450 Inhibition) Anticancer->ADME AntiInflammatory->ADME Neuroprotective->ADME

Figure 1: A tiered experimental workflow for the in vitro characterization of a novel compound.

Phase 1: Foundational Cytotoxicity Profiling

Expertise & Experience: Before investigating any specific therapeutic effect, it is imperative to determine the compound's intrinsic cytotoxicity across a range of cell types. This foundational data informs the appropriate concentration range for all subsequent functional assays, ensuring that observed effects are not simply artifacts of cell death. We will employ two distinct but complementary assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.[4][5]

MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that assesses a cell's metabolic activity, serving as a proxy for cell viability.[1][6][7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa for a cancer line, HEK293 for a non-cancerous line) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 1-carbamoylpiperidine-4-carboxylic acid in culture medium (e.g., from 0.1 µM to 1000 µM). Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8] Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[4][11] It is a reliable marker of cell lysis.

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 400 x g for 5 minutes.[11] Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.[5]

  • Controls: Prepare three essential controls:

    • Spontaneous Release: Supernatant from untreated cells.

    • Maximum Release: Add a lysis buffer (e.g., 1% Triton X-100) to untreated cells 45 minutes before supernatant collection.[11][12]

    • Background Control: Medium without cells.[11]

  • Reaction: Add 50 µL of the LDH assay reaction mixture to each well of the new plate.[5]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[11]

  • Stop Reaction: Add 50 µL of the stop solution.[5]

  • Data Acquisition: Measure the absorbance at 490 nm.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100).

Data Presentation:

Cell LineAssay TypeEndpointResult (µM)
HeLa (Cervical Cancer)MTTIC₅₀[Experimental Value]
HeLa (Cervical Cancer)LDHLC₅₀[Experimental Value]
A549 (Lung Cancer)MTTIC₅₀[Experimental Value]
A549 (Lung Cancer)LDHLC₅₀[Experimental Value]
SH-SY5Y (Neuroblastoma)MTTIC₅₀[Experimental Value]
SH-SY5Y (Neuroblastoma)LDHLC₅₀[Experimental Value]
HEK293 (Non-cancerous)MTTIC₅₀[Experimental Value]
HEK293 (Non-cancerous)LDHLC₅₀[Experimental Value]

Phase 2: Hypothesis-Driven Functional Screening

With baseline cytotoxicity established, we can now probe for specific biological activities using compound concentrations well below the IC₅₀ values to avoid confounding results.

Anticancer Activity Screening

If the compound shows selective cytotoxicity towards cancer cell lines, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a key target for anticancer therapies.[5]

Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway.[13] Its activation is a hallmark of apoptosis. This assay uses a labeled substrate (DEVD-pNA) which, when cleaved by active caspase-3, releases a chromophore (pNA) that can be quantified.[13][14]

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells (e.g., HeLa) with the compound at its IC₅₀ and a sub-IC₅₀ concentration for 24 hours. Include a positive control (e.g., staurosporine).

  • Cell Lysis: Harvest and lyse the cells according to the kit manufacturer's protocol (e.g., using a supplied lysis buffer on ice).[15][16] Centrifuge to pellet debris and collect the supernatant.

  • Assay Plate Setup: Add 50 µL of cell lysate to a 96-well plate.

  • Reaction Initiation: Add 50 µL of reaction buffer containing DTT, followed by 5 µL of the DEVD-pNA substrate.[13]

  • Incubation: Incubate the plate for 1-2 hours at 37°C, protected from light.[16]

  • Data Acquisition: Measure absorbance at 405 nm.[13][16]

  • Data Analysis: Compare the absorbance from treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

G Compound 1-Carbamoylpiperidine-4-carboxylic Acid Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Pathway (Intrinsic) Cell->Mitochondria Induces Stress ProCasp9 Pro-Caspase-9 Casp9 Caspase-9 ProCasp9->Casp9 Activation ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleavage Casp3 Caspase-3 (Executioner) ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Cleavage of Cellular Substrates

Figure 2: Simplified intrinsic apoptosis pathway highlighting the role of Caspase-3.

Anti-Inflammatory Activity Screening

The production of nitric oxide (NO) and pro-inflammatory cytokines by macrophages is a hallmark of inflammation.[8] We can use lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages to model an inflammatory response in vitro.

Nitric Oxide (NO) Production Assay (Griess Assay): This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[8][17]

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.[9]

  • Treatment: Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[8]

  • Supernatant Collection: Collect 50 µL of the culture supernatant.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid), incubate for 10 minutes. Then add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine).[9]

  • Data Acquisition: Measure absorbance at 540 nm.[8]

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.

Pro-Inflammatory Cytokine (TNF-α, IL-6) Quantification (ELISA): Enzyme-Linked Immunosorbent Assays (ELISA) can be used to specifically quantify the levels of cytokines like TNF-α and IL-6 released into the culture medium.

Step-by-Step Protocol:

  • Cell Culture: Treat and stimulate RAW 264.7 cells as described in the NO assay (steps 1-3).

  • Supernatant Collection: Collect the culture supernatants.

  • ELISA: Perform the ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer’s instructions precisely.[9][17] This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding an enzyme conjugate, and finally adding a substrate to produce a measurable color change.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (usually 450 nm).

  • Data Analysis: Calculate cytokine concentrations based on a standard curve.

Data Presentation:

TreatmentNO Production (% of LPS control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle0%[Baseline Value][Baseline Value]
LPS (1 µg/mL)100%[Max Value][Max Value]
LPS + Compound (1 µM)[Experimental Value][Experimental Value][Experimental Value]
LPS + Compound (10 µM)[Experimental Value][Experimental Value][Experimental Value]
LPS + Compound (50 µM)[Experimental Value][Experimental Value][Experimental Value]
Neuroprotective Activity Screening

Neuroprotective screening assays aim to determine if a compound can protect neuronal cells from a toxic insult.[2] A common model involves inducing oxidative stress in a neuronal cell line like SH-SY5Y.

Step-by-Step Protocol:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the compound for 2-4 hours.

  • Toxic Insult: Induce oxidative stress by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described in Section 2.1.

  • Data Analysis: Calculate the percentage of neuroprotection relative to cells treated with the toxin alone. A higher viability percentage in the presence of the compound indicates a protective effect.

Phase 3: Early ADME/Tox Profiling

Positive results in functional screens warrant a preliminary assessment of drug-like properties. These assays provide an early indication of the compound's potential for bioavailability and drug-drug interactions.

Caco-2 Permeability Assay

This assay uses a monolayer of differentiated Caco-2 cells, which resemble the intestinal epithelium, to predict in vivo drug absorption.[18][19] The apparent permeability coefficient (Papp) is measured.

Step-by-Step Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell inserts for approximately 21 days to allow for differentiation and monolayer formation.[20]

  • Monolayer Integrity Check: Verify the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values ≥ 200 Ω·cm².[3]

  • Permeability Measurement (Apical to Basolateral):

    • Add the test compound (e.g., at 10 µM) to the apical (A) side.[19]

    • Add fresh buffer to the basolateral (B) side.

    • Incubate for 2 hours with gentle shaking.

    • Collect samples from the basolateral side at specified time points.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the Papp value. A high Papp value suggests good potential for oral absorption.

Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.[21][22] This assay determines the compound's potential to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).

Step-by-Step Protocol:

  • System Setup: Use human liver microsomes, which contain a mixture of CYP enzymes.[22]

  • Incubation: Incubate the microsomes with a specific probe substrate for each CYP isoform and varying concentrations of the test compound.

  • Reaction: Initiate the metabolic reaction by adding NADPH.

  • Termination: Stop the reaction after a set time.

  • Metabolite Quantification: Measure the amount of metabolite formed from the probe substrate using LC-MS/MS.

  • Data Analysis: Calculate the IC₅₀ value for each CYP isoform—the concentration of the test compound that causes 50% inhibition of the enzyme's activity. Low IC₅₀ values suggest a higher risk of drug-drug interactions.[22]

Conclusion and Future Directions

This technical guide outlines a systematic and comprehensive in vitro strategy for the initial characterization of 1-carbamoylpiperidine-4-carboxylic acid. By progressing from broad cytotoxicity profiling to specific, hypothesis-driven functional assays and foundational ADME/Tox screening, researchers can efficiently gather the critical data needed to make informed decisions about the compound's therapeutic potential. Positive findings in any of the described functional assays would justify progression to more advanced in vitro mechanistic studies (e.g., Western blotting for signaling pathway analysis, receptor binding assays) and subsequent in vivo validation in relevant animal models. This structured approach maximizes the value of preclinical research and provides a solid foundation for any future drug development program.

References

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • PubMed. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • SpringerLink. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • Cell Biologics Inc. LDH Assay. [Link]

  • RayBiotech. Caspase-3 Activity Assay Kit (Colorimetric). [Link]

  • PubMed. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • National Center for Biotechnology Information. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • National Center for Biotechnology Information. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. [Link]

  • IJCRT.org. IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. [Link]

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Protocols & Analytical Methods

Method

Application Note: Comprehensive Analytical Strategies for 1-Carbamoylpiperidine-4-Carboxylic Acid

Abstract This document provides a detailed guide to the analytical methodologies for the characterization and quantification of 1-carbamoylpiperidine-4-carboxylic acid. As a key building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methodologies for the characterization and quantification of 1-carbamoylpiperidine-4-carboxylic acid. As a key building block in medicinal chemistry and drug development, ensuring the purity, stability, and concentration of this molecule is paramount. This application note outlines protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and assay, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in complex matrices, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation. The protocols are designed to be robust and adhere to the principles of analytical method validation, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 1-Carbamoylpiperidine-4-Carboxylic Acid

1-Carbamoylpiperidine-4-carboxylic acid is a heterocyclic compound incorporating a piperidine ring, a carboxylic acid, and a primary carboxamide. This trifunctional nature makes it a versatile scaffold in the synthesis of pharmacologically active agents. The accurate analytical characterization of this molecule is critical for several reasons:

  • Purity Assessment: Identifying and quantifying impurities, such as starting materials, by-products, or degradants, is essential for ensuring the safety and efficacy of any downstream active pharmaceutical ingredient (API).

  • Assay Determination: Accurately determining the concentration of the compound is fundamental for stoichiometric control in subsequent synthetic steps and for formulation development.

  • Stability Studies: Understanding the degradation pathways of the molecule under various stress conditions is a regulatory requirement and informs storage and handling protocols.[1]

  • Bioanalysis: Quantifying the compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies.

This guide provides a suite of validated analytical methods to address these needs, grounded in established scientific principles and regulatory expectations.[2][3][4][5]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC is the workhorse for purity and assay determination in pharmaceutical development. For a polar compound like 1-carbamoylpiperidine-4-carboxylic acid, which lacks a strong UV chromophore, careful method development is required.

Rationale for Method Design

The primary challenge in analyzing 1-carbamoylpiperidine-4-carboxylic acid by RP-HPLC is its high polarity, which leads to poor retention on traditional C18 columns. Furthermore, the absence of a significant UV-absorbing moiety necessitates the use of alternative detection methods or derivatization. This protocol employs an ion-pairing agent to enhance retention and a Charged Aerosol Detector (CAD) for universal detection of non-volatile analytes.

Experimental Protocol: HPLC-CAD

Objective: To determine the purity and assay of 1-carbamoylpiperidine-4-carboxylic acid.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column thermostat.

  • Charged Aerosol Detector (CAD).

Chromatographic Conditions:

ParameterValueRationale
Column Atlantis C18, 150 x 4.6 mm, 3.5 µmA standard C18 column provides a good starting point for reversed-phase separations.
Mobile Phase A 0.1% Heptafluorobutyric acid (HFBA) in WaterHFBA acts as an ion-pairing agent, forming a neutral complex with the analyte to improve retention on the nonpolar stationary phase.[6]
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient 10% B for 15 minutesAn isocratic elution is often sufficient for purity analysis of a single compound and its closely related impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.[6]
Injection Volume 10 µL
CAD Settings Nitrogen gas pressure: 35 psi, adjust based on manufacturer's recommendations.CAD provides near-universal response for non-volatile analytes, making it suitable for this compound.[6]

Sample Preparation:

  • Accurately weigh approximately 10 mg of 1-carbamoylpiperidine-4-carboxylic acid.

  • Dissolve in a suitable diluent (e.g., 90:10 Water:Acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Isocratic Separation (C18 Column) inject->separate detect CAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/Assay integrate->calculate

Caption: Workflow for HPLC-CAD analysis.

LC-MS/MS for Sensitive Quantification in Biological Matrices

For pharmacokinetic studies, a highly sensitive and selective method is required to quantify 1-carbamoylpiperidine-4-carboxylic acid in complex biological matrices like plasma or serum. LC-MS/MS is the gold standard for this application.[7][8][9]

Rationale for Method Design

This method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatography and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for accurate quantification even at very low concentrations. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.

Experimental Protocol: LC-MS/MS

Objective: To quantify 1-carbamoylpiperidine-4-carboxylic acid in human plasma.

Instrumentation:

  • UHPLC system.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

ParameterValue
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions:

ParameterValue
Ionization Mode ESI Positive
MRM Transition (Analyte) Determine precursor ion (e.g., [M+H]⁺) and product ions through infusion and optimization.
MRM Transition (IS) Use a stable isotope-labeled standard (e.g., ¹³C, ¹⁵N) with a corresponding mass shift.
Collision Energy Optimize for each transition.
Dwell Time 100 ms

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a new plate or vial for injection.

Workflow Diagram

LCMS_Workflow start Plasma Sample prep Protein Precipitation (Acetonitrile + IS) start->prep centrifuge Centrifugation prep->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UHPLC supernatant->inject separate Gradient Elution (C18 Column) inject->separate ionize ESI+ Source separate->ionize ms1 Q1: Precursor Ion Selection ionize->ms1 ms2 Q2: Collision Cell (Fragmentation) ms1->ms2 ms3 Q3: Product Ion Detection (MRM) ms2->ms3 quant Quantification ms3->quant

Caption: Bioanalytical workflow using LC-MS/MS.

NMR Spectroscopy for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure of 1-carbamoylpiperidine-4-carboxylic acid.[10]

Rationale for Method Design

A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides comprehensive information about the proton and carbon environments, their connectivity, and through-bond correlations, allowing for complete structural assignment. DMSO-d₆ is a suitable solvent as it allows for the observation of exchangeable protons from the amide and carboxylic acid groups.

Experimental Protocol: NMR

Objective: To confirm the structure of 1-carbamoylpiperidine-4-carboxylic acid.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

NMR Experiments:

ExperimentPurpose
¹H NMR Provides information on the proton chemical environments and multiplicities.
¹³C{¹H} NMR Provides information on the carbon chemical environments.
DEPT-135 Differentiates between CH, CH₂, and CH₃ signals.
2D COSY Identifies proton-proton (¹H-¹H) spin-spin couplings.
2D HSQC Correlates protons directly to their attached carbons.
2D HMBC Identifies long-range (2- and 3-bond) carbon-proton correlations.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the piperidine ring protons, with distinct chemical shifts for axial and equatorial positions. Broad signals for the NH₂ and COOH protons, which are exchangeable with D₂O.

  • ¹³C NMR: Signals for the two carbonyl carbons (amide and carboxylic acid), and the carbons of the piperidine ring.[11]

  • HMBC: Key correlations will be observed from the piperidine protons to the carbonyl carbons, confirming the connectivity of the functional groups to the ring.

Logical Relationship Diagram

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environment) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Unambiguous Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logic for NMR-based structural elucidation.

Method Validation: Ensuring Trustworthiness

All analytical methods intended for use in drug development must be validated to ensure they are fit for purpose.[3][4][5] The validation should be conducted in accordance with ICH Q2(R2) guidelines and should assess the following parameters as appropriate for the intended use of the method (assay, purity, or quantification).[1]

Validation Parameters:

ParameterDescription
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.[2]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy The closeness of test results to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. (Includes repeatability and intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods presented in this application note provide a comprehensive framework for the analysis of 1-carbamoylpiperidine-4-carboxylic acid. The HPLC-CAD method is suitable for routine quality control, offering a robust approach for purity and assay determination. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications. Finally, a suite of NMR experiments ensures the definitive structural confirmation of the molecule. Proper validation of these methods is crucial to ensure the generation of reliable and accurate data, thereby supporting the successful development of new therapeutic agents.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
  • 1-carbamimidoylpiperidine-4-carboxylic acid. ChemBK.
  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
  • Electronic Supplementary Material (ESI) for ChemComm. (2019). The Royal Society of Chemistry.
  • Application Note: Comprehensive NMR Spectral Analysis of 1-Carbamoylpiperidine-3-carboxylic acid. (2025). Benchchem.
  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.).
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024).
  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025). ScienceDirect.
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020).

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Application

Application Note: A Guide to the Incorporation of 1-Carbamoylpiperidine-4-carboxylic Acid in Peptide Synthesis

Abstract The incorporation of non-natural amino acids and conformationally constrained scaffolds is a cornerstone of modern peptide-based drug discovery. These modifications are employed to enhance proteolytic stability,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-natural amino acids and conformationally constrained scaffolds is a cornerstone of modern peptide-based drug discovery. These modifications are employed to enhance proteolytic stability, modulate receptor affinity, and control peptide secondary structure. 1-Carbamoylpiperidine-4-carboxylic acid is a valuable building block that introduces a rigid piperidine scaffold, potentially mimicking β-turn structures and improving pharmacokinetic profiles. This guide provides a comprehensive overview, scientific rationale, and detailed protocols for the efficient incorporation of this moiety into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Introduction and Scientific Rationale

Peptide therapeutics often suffer from limitations such as poor metabolic stability and low oral bioavailability. The introduction of rigid structural motifs, such as the piperidine ring of 1-carbamoylpiperidine-4-carboxylic acid, is a key strategy to overcome these hurdles. The piperidine scaffold restricts the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its target.[1] Furthermore, the non-natural structure provides resistance to degradation by endogenous proteases.

1-Carbamoylpiperidine-4-carboxylic acid serves as a cyclic, α,α-disubstituted amino acid analogue. Its structure is characterized by a carboxylic acid for peptide bond formation and a carbamoyl group at the N1 position. The carbamoyl moiety is generally stable under standard SPPS conditions and can participate in hydrogen bonding, potentially influencing the peptide's solubility and interaction with its biological target.

The primary challenge in utilizing this and similar building blocks lies in the steric hindrance around the carboxylic acid, which can impede coupling efficiency. This guide addresses this challenge by recommending optimized coupling strategies and reagents.

Physicochemical Properties

A clear understanding of the building block's properties is essential for its effective use.

PropertyValueSource
IUPAC Name 1-carbamoylpiperidine-4-carboxylic acid[PubChem]
Molecular Formula C₇H₁₂N₂O₃[PubChem]
Molecular Weight 172.18 g/mol [PubChem]
CAS Number 467430-50-8[PubChem]
Predicted XLogP3-AA -0.8[PubChem]
Appearance White to off-white solidTypical
Solubility Soluble in DMF, DMSO; limited in DCMTypical

Mechanism and Workflow of SPPS Incorporation

The incorporation of 1-carbamoylpiperidine-4-carboxylic acid follows the standard cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The core principle involves the sequential addition of N-terminally protected amino acids to a growing peptide chain that is covalently linked to a solid support resin.

The key steps in a single coupling cycle are:

  • Fmoc-Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a basic solution, typically piperidine in DMF, to expose a free amine.

  • Activation & Coupling: The carboxylic acid of the incoming building block (1-carbamoylpiperidine-4-carboxylic acid) is pre-activated to form a highly reactive species. This active ester is then coupled to the free amine of the peptide chain.

  • Washing: Excess reagents are thoroughly washed away to ensure high purity in the subsequent steps.

This cycle is repeated until the desired peptide sequence is fully assembled.

SPPS_Workflow cluster_cycle SPPS Cycle for Each Residue Deprotection Fmoc-Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Exposes N-terminal amine Coupling Coupling Step (Activated Building Block) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Forms new peptide bond Wash2->Deprotection Ready for next cycle End Final Peptide: Cleavage & Deprotection Wash2->End After final cycle Start Start: Resin-Bound Peptide (Fmoc-Protected) Start->Deprotection

Caption: General workflow for incorporating an amino acid building block in Fmoc-SPPS.

Recommended Protocols for SPPS

Due to the sterically hindered nature of a piperidine-4-carboxylic acid derivative, standard coupling conditions may result in incomplete reactions and deletion sequences. Therefore, the use of potent coupling reagents and optimized conditions is highly recommended.

Reagent Preparation
  • Building Block Solution: Prepare a 0.5 M solution of 1-carbamoylpiperidine-4-carboxylic acid in high-purity, amine-free Dimethylformamide (DMF). Gentle warming may be required for complete dissolution.

  • Coupling Activator Solution: Prepare a 0.5 M solution of the chosen coupling reagent (e.g., HATU) and an additive (e.g., HOAt) in DMF.

  • Base Solution: Use N,N-Diisopropylethylamine (DIEA) or Collidine as the base.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

Protocol: Coupling of 1-Carbamoylpiperidine-4-carboxylic Acid

This protocol assumes a 0.1 mmol synthesis scale on a standard solid-phase resin (e.g., Rink Amide or Wang resin). Adjust volumes accordingly based on resin loading and scale.

Step 1: Resin Preparation & Fmoc Deprotection

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.

  • Drain and repeat the deprotection step for 10 minutes.

  • Wash the resin thoroughly with DMF (5 times) and then Dichloromethane (DCM) (3 times), followed by DMF (3 times) to remove residual piperidine.

Step 2: Activation of the Building Block

  • In a separate vessel, combine the reagents as described in the table below.

  • Mix the activation solution for 2-5 minutes before adding it to the resin. This pre-activation step is crucial for hindered couplings.

Table: Recommended Reagent Stoichiometry for Coupling

ReagentEquivalents (eq.)Molarity (in DMF)Volume (for 0.1 mmol)Purpose
1-Carbamoylpiperidine-4-carboxylic acid4.00.5 M0.8 mLThe building block to be coupled
HATU3.90.5 M0.78 mLPotent aminium-based coupling reagent
HOAt4.00.5 M0.8 mLRacemization suppressant & activator
DIEA or Collidine8.0- (Neat)~0.28 mLTertiary base for activation

Note: The use of HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) is recommended as it forms a highly reactive OAt-ester, which is effective for difficult couplings.

Step 3: Coupling Reaction

  • Drain the final DMF wash from the deprotected peptide-resin.

  • Immediately add the pre-activated building block solution to the resin.

  • Agitate the reaction vessel at room temperature for 2 to 4 hours. For particularly difficult sequences, the reaction time may be extended or a second coupling (double coupling) may be performed.

  • After the reaction, drain the coupling solution.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Step 4: Reaction Monitoring (Optional but Recommended)

  • Perform a qualitative Kaiser (ninhydrin) test on a small sample of resin beads.

  • Interpretation:

    • Blue/Purple beads: Incomplete coupling (free primary amines are present). A second coupling is required.

    • Yellow/Colorless beads: Complete coupling. Proceed to the deprotection of the next amino acid.

Final Cleavage and Deprotection
  • Once the peptide sequence is fully assembled, wash the resin with DCM and dry it under vacuum.

  • Add a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT).

  • Gently agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Pellet the peptide via centrifugation, wash with cold ether, and dry under vacuum.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test)Steric hindrance of the building block; peptide aggregation.Perform a second coupling (double coupling) with a fresh solution of activated building block. Extend the coupling time to 4-6 hours. Consider microwave-assisted synthesis if available.
Low Final Yield Inefficient coupling at multiple steps; premature chain termination.Ensure high-purity, amine-free DMF is used. Use fresh coupling reagents. Implement capping with acetic anhydride after the coupling step to block unreacted amines.
Racemization Over-activation of the carboxylic acid; excessive exposure to base.Use a less hindered base like Collidine instead of DIEA. Ensure minimal pre-activation time. The use of HOAt as an additive is known to suppress racemization.

Conclusion

1-Carbamoylpiperidine-4-carboxylic acid is a potent tool for medicinal chemists seeking to introduce conformational constraints into synthetic peptides. While its sterically hindered nature requires special consideration during solid-phase synthesis, the use of powerful coupling reagents like HATU in conjunction with optimized reaction times can lead to its successful and efficient incorporation. The protocols outlined in this guide provide a robust starting point for researchers to leverage the unique structural benefits of this building block in the development of next-generation peptide therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • PubChem. 1-carbamoylpiperidine-4-carboxylic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]

  • Solid Phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Available at: [Link]

  • ASM Journals. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Available at: [Link]

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Method

Application Notes &amp; Protocols: Evaluating 1-carbamoylpiperidine-4-carboxylic acid as a Novel GABA Uptake Inhibitor

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic con...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic concentration is critically regulated by a family of GABA transporters (GATs). The inhibition of these transporters, particularly GAT-1, prolongs the synaptic action of GABA and represents a validated therapeutic strategy for conditions like epilepsy and anxiety.[1][2] The piperidine-carboxylic acid scaffold is a well-established pharmacophore found in potent GAT inhibitors such as Nipecotic Acid and Tiagabine.[2][3] This document outlines a comprehensive framework for the synthesis and pharmacological evaluation of 1-carbamoylpiperidine-4-carboxylic acid, a structural analog within this class. While public domain data specifically characterizing this compound as a GAT inhibitor is limited, its structure warrants investigation. These application notes provide the detailed protocols necessary to characterize its potential activity, from initial in vitro screening to in vivo and behavioral validation, serving as a roadmap for researchers exploring novel GAT inhibitors.

Introduction: The Rationale for Targeting GABA Transporters

The balance between neuronal excitation and inhibition is fundamental to proper brain function. GABAergic signaling provides the primary inhibitory tone. Following its release into the synaptic cleft, GABA's action is terminated by its rapid reuptake into presynaptic neurons and surrounding glial cells, a process mediated by four distinct transporter subtypes: GAT-1, GAT-2, GAT-3, and the betaine-GABA transporter-1 (BGT-1).[4] Of these, GAT-1 is the most abundant subtype in the brain and a principal target for therapeutic intervention.[4] By blocking GAT-1, inhibitors increase the synaptic concentration and residence time of GABA, thereby enhancing inhibitory neurotransmission. This mechanism is clinically proven to be effective in suppressing seizure activity.[5]

The core structure of 1-carbamoylpiperidine-4-carboxylic acid is derived from piperidine-4-carboxylic acid (isonipecotic acid), a known GABA receptor agonist.[2][6] The strategic addition of substituents to the piperidine nitrogen is a key approach in medicinal chemistry to convert GABA receptor agonists into potent GAT inhibitors.[6] The carbamoyl group (-CONH₂) at the N1 position introduces a polar, hydrogen-bonding moiety that could influence binding affinity and selectivity for GAT subtypes. The following sections provide a systematic guide to rigorously test this hypothesis.

GABAergic Synapse and Mechanism of Uptake Inhibition

The diagram below illustrates the key components of a GABAergic synapse and highlights the action of GABA transporters (GATs) in clearing GABA from the synaptic cleft. A potential inhibitor, such as 1-carbamoylpiperidine-4-carboxylic acid, would act by blocking these transporters.

GABA_Synapse cluster_presynaptic Presynaptic Terminal vesicle GABA Vesicle Synaptic_Cleft Synaptic Cleft vesicle->Synaptic_Cleft Release GABA_synthesis Glutamate -> GABA GABA_synthesis->vesicle Packaging GAT1_pre GAT-1 GABA_R GABA-A Receptor (Cl- Channel) GAT_glia GAT-1 / GAT-3 Synaptic_Cleft->GAT1_pre Reuptake Synaptic_Cleft->GABA_R Binding Synaptic_Cleft->GAT_glia Reuptake Inhibitor GAT Inhibitor (e.g., 1-carbamoylpiperidine- 4-carboxylic acid) Inhibitor->GAT1_pre Blockade Inhibitor->GAT_glia Blockade

Caption: Workflow for the in vitro [³H]GABA uptake assay.

Data Presentation: Hypothetical Inhibitory Activity
CompoundTargetIC₅₀ (nM)
Tiagabine (Reference) GAT-167 [1]
(R)-Nipecotic Acid (Reference) GAT-1~5,000
1-carbamoylpiperidine-4-carboxylic acid GAT-1To be determined

In Vivo Evaluation: Brain Microdialysis

In vivo microdialysis is a powerful technique for measuring the concentration of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals. [7][8]This experiment directly assesses whether systemic administration of the test compound increases extracellular GABA levels, providing crucial evidence of target engagement in the CNS. [9] Protocol 4.1: Microdialysis in Rat Striatum

  • Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a brain region rich in GAT-1, such as the striatum or hippocampus. [10]Allow the animal to recover for at least 24-48 hours.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe (e.g., 2-4 mm membrane, 20 kDa cutoff) through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).

  • Baseline Collection: After a stabilization period of 1-2 hours, begin collecting dialysate samples into vials every 20 minutes. Collect at least 3-4 stable baseline samples.

  • Drug Administration: Administer 1-carbamoylpiperidine-4-carboxylic acid via an appropriate route (e.g., intraperitoneal, i.p.).

  • Post-Dose Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Sample Analysis: Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

  • Data Analysis: Express GABA concentrations in post-dose samples as a percentage change from the average baseline concentration for each animal.

Microdialysis_Workflow A Surgery: Implant Guide Cannula B Animal Recovery (24-48 hours) A->B C Experiment Day: Insert Microdialysis Probe B->C D Perfuse with aCSF (1-2 µL/min) C->D E Stabilization Period (1-2 hours) D->E F Collect Baseline Samples (3-4 fractions) E->F G Administer Test Compound (e.g., i.p.) F->G H Collect Post-Dose Samples (2-3 hours) G->H I Analyze GABA via HPLC H->I J Calculate % Change from Baseline I->J

Caption: Experimental workflow for in vivo microdialysis.

Behavioral Pharmacology Models

If a compound demonstrates potent in vitro activity and target engagement in vivo, the next step is to assess its functional effects in relevant animal models. For a GAT inhibitor, key therapeutic potentials are anticonvulsant and anxiolytic effects. [11] Protocol 5.1: Anticonvulsant Activity - Pentylenetetrazole (PTZ) Seizure Model

  • Principle: PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures. A compound that enhances GABAergic tone should protect against these seizures.

  • Procedure:

    • Administer the test compound or vehicle to groups of mice or rats.

    • After a suitable pre-treatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, s.c.).

    • Observe the animals for 30 minutes and record the latency to the first clonic seizure and the incidence of tonic hindlimb extension.

    • An effective anticonvulsant will significantly increase the seizure latency and/or reduce the percentage of animals experiencing tonic seizures compared to the vehicle group. [5] Protocol 5.2: Anxiolytic Activity - Elevated Plus Maze (EPM)

  • Principle: This test is based on the natural aversion of rodents to open, elevated spaces. Anxiolytic compounds increase the exploration of the open arms.

  • Procedure:

    • Administer the test compound or vehicle.

    • After the pre-treatment period, place the animal in the center of the EPM, facing a closed arm.

    • Allow the animal to explore the maze for 5 minutes, recording its behavior with a video tracking system.

    • Key parameters are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters without a significant change in total locomotor activity suggests an anxiolytic-like effect. [11]

Conclusion and Future Directions

This document provides a structured, multi-tiered approach to thoroughly evaluate 1-carbamoylpiperidine-4-carboxylic acid as a potential GABA uptake inhibitor. The protocols described herein represent a standard, validated pathway in modern neuroscience and drug discovery. By progressing from in vitro binding and uptake assays to in vivo neurochemical and behavioral studies, researchers can build a comprehensive pharmacological profile of this novel compound. Positive results would warrant further investigation into GAT subtype selectivity, pharmacokinetic properties, and mechanism-based side effects, paving the way for potential lead optimization.

References

  • Kardos, J., & Pál, B. (2018). Extracellular Level of GABA and Glu: In Vivo Microdialysis-HPLC Measurements. IntechOpen.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro GABA Uptake Assays Featuring 4,4-Diphenylbutylamine Hydrochloride. BenchChem.
  • Falch, E., et al. (1993). Biochemical and behavioral studies following subchronic administration of GABA uptake inhibitors in mice. PubMed.
  • Chefer, V. I., Thompson, A. C., & Shippenberg, T. S. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC - PubMed Central.
  • Gifford, A. N., et al. (2016). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. PMC - PubMed Central.
  • Whitton, P. S., et al. (1997). In vivo microdialysis study of GABA(A) and GABA(B)
  • O'Connor, W. T., & Kruk, Z. L. (1990).
  • Enna, S. J., & Bowery, N. G. (2004). Characterization of GABA Receptors. PMC - PubMed Central.
  • Kopec, K. K., McKenna, B. A., & Pauletti, D. (2005). A homogeneous assay to assess GABA transporter activity. PubMed.
  • ChemBK. (2024). 1-carbamimidoylpiperidine-4-carboxylic acid. ChemBK.
  • Löscher, W., & Schmitt, U. (2001). Behavioral effects of GABA(A) receptor stimulation and GABA-transporter inhibition. PubMed.
  • Krogsgaard-Larsen, P., et al. (1981). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. PubMed.
  • Whitworth, T. L., & Quick, M. W. (2011). Establishing a linearly responding [³H]GABA uptake assay in an...
  • Abdou, A. M., et al. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. MDPI.
  • Hammarström, L. G. J., et al. (2001). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses.
  • Floor, E., & Feierabend, M. J. (1990).
  • Andersen, K. E., et al. (1995). Synthesis of novel GABA uptake inhibitors. 4.
  • Möhler, H. (2012). GABAA receptor drugs and neuronal plasticity in reward and aversion: focus on the ventral tegmental area. Frontiers.
  • Andersen, K. E., et al. (1995). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. PubMed.
  • Sigma-Aldrich. 1-carbamoyl-piperidine-4-carboxylic acid. Sigma-Aldrich.
  • BenchChem. (2025).
  • PubChem. 1-carbamoylpiperidine-4-carboxylic Acid. PubChem.
  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine)
  • van der Mey, M., et al. (2015).
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Application

Application Notes &amp; Protocols: 1-Carbamoylpiperidine-4-carboxylic Acid

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the Carbamoylpiperidine Scaffold The piperidine ring is a foundational scaffold in medicinal chemistry, present in a...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Carbamoylpiperidine Scaffold

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of pharmaceuticals targeting the central nervous system, infectious diseases, and oncology.[1] Its conformational rigidity allows for the precise spatial orientation of functional groups, a critical factor in optimizing ligand-receptor interactions. 1-Carbamoylpiperidine-4-carboxylic acid combines this privileged scaffold with two key pharmacophoric elements: a carboxylic acid and a carbamoyl group at the 1-position.

The carboxylic acid moiety is a cornerstone in drug design, often crucial for interacting with biological targets.[2] However, its ionizable nature can impact pharmacokinetic properties. The N-carbamoyl group modifies the electronic and steric properties of the piperidine nitrogen, influencing the molecule's overall polarity, hydrogen bonding capability, and metabolic stability compared to simple N-alkyl derivatives.[3] This unique combination makes 1-carbamoylpiperidine-4-carboxylic acid a valuable building block for creating novel chemical entities, particularly as inhibitors of enzymes like carbonic anhydrase.[4][5]

This guide provides robust, field-tested protocols for the synthesis, purification, and characterization of 1-carbamoylpiperidine-4-carboxylic acid, designed to be a self-validating system for producing high-purity material for research and development.

Physicochemical Properties & Safety Data

A thorough understanding of a compound's properties and hazards is a prerequisite for safe and effective experimentation.

Table 1: Physicochemical Data for 1-Carbamoylpiperidine-4-carboxylic Acid

Property Value Source
IUPAC Name 1-carbamoylpiperidine-4-carboxylic acid PubChem[2]
Molecular Formula C₇H₁₂N₂O₃ PubChem[2]
Molecular Weight 172.18 g/mol PubChem[2]
CAS Number 467430-50-8 PubChem[2]
SMILES C1CN(CCC1C(=O)O)C(=O)N PubChem[2]

| InChIKey | SIYQEPJUSPTPGW-UHFFFAOYSA-N | PubChem[2] |

Table 2: Hazard Identification and Safe Handling

Hazard Class GHS Pictogram & Signal Word Precautionary Measures & PPE
Acute Toxicity, Oral (Harmful) GHS07 (Warning) Handling: Avoid ingestion. Wash hands thoroughly after handling.[6]
Eye Irritation GHS07 (Warning) PPE: Wear safety glasses with side shields or goggles.
Skin & Respiratory Irritation GHS07 (Warning) Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust.[6] PPE: Wear a lab coat and nitrile gloves.

| Storage | N/A | Store in a tightly sealed container in a cool, dry, well-ventilated place away from incompatible materials. |

Experimental Protocols: From Synthesis to Characterization

The following sections detail a complete workflow for the preparation and validation of 1-carbamoylpiperidine-4-carboxylic acid. The logic is to first create a stable intermediate (the ethyl ester), perform the key carbamoylation reaction, and finally, hydrolyze the ester to yield the target carboxylic acid.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Characterization s1 Step 1: Esterification of Isonipecotic Acid s2 Step 2: N-Carbamoylation of Ethyl Isonipecotate s1->s2 s3 Step 3: Saponification (Ester Hydrolysis) s2->s3 p1 Acidification & Crude Product Isolation s3->p1 Reaction Work-up p2 Recrystallization p1->p2 c1 Purity Check (TLC/LC-MS) p2->c1 c2 Structural Confirmation (NMR, IR, MS) c1->c2

Caption: Overall Experimental Workflow.

Proposed Synthesis Pathway

The synthesis is designed as a three-step sequence starting from commercially available piperidine-4-carboxylic acid (isonipecotic acid).[7] Protecting the carboxylic acid as an ethyl ester in Step 1 is crucial to prevent it from reacting with the isocyanate used in Step 2.[1] The final step removes this protecting group under basic conditions.[8]

G Isonipecotic Piperidine-4-carboxylic Acid Ester Ethyl Piperidine-4- carboxylate Isonipecotic->Ester EtOH, H₂SO₄ (cat.) Reflux (Step 1: Esterification) Intermediate Ethyl 1-carbamoylpiperidine- 4-carboxylate Ester->Intermediate 1. TMS-isocyanate 2. H₂O (Step 2: Carbamoylation) Product 1-Carbamoylpiperidine-4- carboxylic Acid Intermediate->Product 1. LiOH, THF/H₂O 2. HCl (aq) (Step 3: Hydrolysis)

Caption: Proposed reaction scheme for synthesis.

Step-by-Step Synthesis Protocol

Step 1: Esterification of Piperidine-4-carboxylic Acid (Isonipecotic Acid)

  • Causality: A classic Fischer esterification is employed. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the ethanol nucleophile.[1] An excess of ethanol is used to drive the equilibrium towards the product.

  • Suspend piperidine-4-carboxylic acid (1 equiv.) in absolute ethanol (approx. 5-10 mL per gram of acid).

  • Cool the suspension in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1 equiv.) dropwise while stirring.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield ethyl piperidine-4-carboxylate, which can often be used in the next step without further purification.

Step 2: N-Carbamoylation of Ethyl Piperidine-4-carboxylate

  • Causality: The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of an isocyanate.[9] Trimethylsilyl isocyanate (TMS-isocyanate) is a safe and effective source of the isocyanate group; the initial adduct is readily hydrolyzed by water to form the desired N-carbamoyl product.[10]

  • Dissolve ethyl piperidine-4-carboxylate (1 equiv.) in a dry aprotic solvent like dichloromethane (DCM) or acetonitrile under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add trimethylsilyl isocyanate (1.1 equiv.) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature. Monitor completion by TLC.

  • Upon completion, carefully quench the reaction by adding water and stirring for 30 minutes.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude ethyl 1-carbamoylpiperidine-4-carboxylate.

Step 3: Saponification (Hydrolysis) to the Final Product

  • Causality: Base-catalyzed ester hydrolysis (saponification) is a robust method to convert the ethyl ester back to the carboxylic acid.[11] The hydroxide ion directly attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate anion and ethanol.[12]

  • Dissolve the crude ethyl 1-carbamoylpiperidine-4-carboxylate (1 equiv.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) monohydrate (1.5-2.0 equiv.) and stir the mixture at room temperature overnight. Monitor by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a small amount of DCM or ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl.[13]

  • A white precipitate of 1-carbamoylpiperidine-4-carboxylic acid should form. Collect the solid by vacuum filtration.

Purification Protocol: Recrystallization
  • Trustworthiness: Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures.

  • Transfer the filtered solid to a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., a water/ethanol mixture).

  • Heat the mixture with stirring until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization and Data Validation

Confirming the identity and purity of the final product is a critical, non-negotiable step.

Table 3: Expected Analytical Data for 1-Carbamoylpiperidine-4-carboxylic Acid

Technique Expected Result Rationale / Key Features
¹H NMR ~12.0-13.0 ppm (broad s, 1H): Carboxylic acid proton (COOH).[14] ~7.0-7.5 ppm (broad s, 2H): Carbamoyl protons (CONH₂).[14] ~3.8-4.1 ppm (m, 2H): Axial protons at C2/C6. ~2.8-3.1 ppm (m, 2H): Equatorial protons at C2/C6. ~2.4 ppm (m, 1H): Proton at C4. ~1.5-2.0 ppm (m, 4H): Protons at C3/C5. The chemical shifts are distinct for each proton environment. The broadness of the COOH and CONH₂ signals is due to hydrogen bonding and exchange.[15]
¹³C NMR ~175-180 ppm: Carboxylic acid carbonyl (C=O).[15] ~155-160 ppm: Carbamoyl carbonyl (C=O). ~40-45 ppm: Carbons at C2/C6. ~38-42 ppm: Carbon at C4. ~25-30 ppm: Carbons at C3/C5. Provides a carbon map of the molecule, confirming the presence of the two distinct carbonyl groups and the piperidine ring carbons.[16]
FT-IR (cm⁻¹) ~3400-3200 (N-H stretch): Carbamoyl group. ~3300-2500 (broad, O-H stretch): Carboxylic acid. ~1710 (C=O stretch): Carboxylic acid carbonyl. ~1660 (C=O stretch): Carbamoyl carbonyl (Amide I band). Each functional group has a characteristic absorption frequency, providing a clear fingerprint of the molecule's structure.[15]

| Mass Spec (ESI-) | [M-H]⁻ = 171.08 | In negative ion mode, the molecule will readily lose the acidic proton to give the corresponding anion, confirming the molecular weight. |

Applications in Drug Discovery & Development

1-Carbamoylpiperidine-4-carboxylic acid serves as a valuable intermediate and a potential therapeutic agent itself, primarily due to its structural features that can interact with biological targets.

  • Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[17] Inhibitors of these enzymes are used to treat a range of conditions, including glaucoma, altitude sickness, and certain types of epilepsy.[4][5] The sulfonamide group is the classic zinc-binding pharmacophore for CA inhibitors, but other functionalities, including carboxylic acids, can also play a role in binding and achieving inhibitory activity.[18] The structure of 1-carbamoylpiperidine-4-carboxylic acid presents a unique scaffold for exploring non-sulfonamide-based CA inhibitors.

  • Scaffold for Library Synthesis: In drug development, this molecule is an excellent starting point for creating libraries of related compounds. The carboxylic acid can be converted into a variety of esters, amides, or other bioisosteres, while the carbamoyl group can be further functionalized. This allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties for a given biological target.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the synthesis and analysis of 1-carbamoylpiperidine-4-carboxylic acid. By explaining the causality behind each procedural step and providing detailed protocols for synthesis, purification, and characterization, this document empowers researchers to produce and validate this important chemical building block with confidence. The self-validating nature of the described workflow ensures the generation of high-purity material, which is essential for obtaining reliable and reproducible results in downstream applications, particularly in the highly sensitive field of drug discovery.

References

  • PubChem. (n.d.). 1-carbamoylpiperidine-4-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl.... Retrieved from [Link]

  • ChemBK. (2024). 1-carbamimidoylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • Vangveravong, S., et al. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Carbamoylpiperidine-1-carboxylic acid benzyl ester. Retrieved from [Link]

  • Tucker, W. D., & Sankar, P. (2023). Carbonic Anhydrase Inhibitors. StatPearls Publishing. Retrieved from [Link]

  • Arkivoc. (2011). One-pot, three component reactions between isocyanides and dialkyl acetylenedicarboxylates in the presence of phenyl isocyanate. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved from [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

  • ChemSynthesis. (2025). 1-phenylmethoxycarbonyl-piperidine-4-carboxylic acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]

  • RxList. (2021, May 12). How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work?. Retrieved from [Link]

  • Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, August 8). 117. Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2024). Isocyanate-based multicomponent reactions. PMC. Retrieved from [Link]

  • ChemSynthesis. (2025). 1-pyridin-4-yl-piperidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis [Video]. Retrieved from [Link]

Sources

Method

derivatization of 1-carbamoylpiperidine-4-carboxylic acid for analysis

An In-Depth Guide to the Analytical Derivatization of 1-Carbamoylpiperidine-4-carboxylic Acid Application Note & Protocols Abstract 1-Carbamoylpiperidine-4-carboxylic acid is a polar, bifunctional molecule whose analysis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Derivatization of 1-Carbamoylpiperidine-4-carboxylic Acid

Application Note & Protocols

Abstract

1-Carbamoylpiperidine-4-carboxylic acid is a polar, bifunctional molecule whose analysis presents significant challenges for standard chromatographic techniques. Its high polarity, low volatility, and lack of a native chromophore impede direct analysis by Gas Chromatography (GC) and can lead to poor retention and sensitivity in Reversed-Phase Liquid Chromatography (RP-LC). Chemical derivatization is an essential strategy to modify the analyte's physicochemical properties, rendering it amenable to robust and sensitive quantification.[1][2][3] This guide provides a comprehensive overview and detailed, field-tested protocols for the by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We explore the causality behind procedural choices, offering researchers the tools to develop and validate reliable analytical methods for this compound in complex matrices.

Introduction: The Analytical Challenge

The structure of 1-carbamoylpiperidine-4-carboxylic acid contains two key polar functional groups: a carboxylic acid (-COOH) and a primary carbamoyl group (a type of amide, -CONH₂). These groups engage in strong hydrogen bonding, resulting in a high boiling point and poor thermal stability, which precludes analysis by GC without chemical modification.[3][4] While LC-MS is more accommodating to polar molecules, the analyte may exhibit poor retention on common C18 columns and suboptimal ionization efficiency, particularly at low concentrations.

Derivatization addresses these issues by chemically modifying the polar functional groups to achieve specific analytical goals:[1][5]

  • For GC Analysis: To increase volatility and thermal stability by replacing active hydrogens.[3][6]

  • For LC Analysis: To decrease polarity for better RP-LC retention or to introduce a tag that enhances ionization efficiency for MS detection or imparts UV absorbance for HPLC-UV detection.[7][8][9]

This document details two primary pathways: silylation for GC-MS and amidation for LC-MS/MS, providing a robust framework for researchers in pharmaceutical development, metabolomics, and quality control.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the primary objective is to create a volatile and thermally stable derivative. Silylation is the most effective and widely used technique for this purpose, as it targets the active hydrogens on both the carboxylic acid and the amide groups.[2][3][10]

Principle of Silylation

Silylation involves the replacement of acidic protons from functional groups with a non-polar trimethylsilyl (TMS) group.[3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this transformation. The reaction is often catalyzed by a small amount of Trimethylchlorosilane (TMCS), which enhances the reactivity of the silylating agent, especially for less reactive groups like amides. The ease of derivatization generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.[10] The reaction converts the polar, non-volatile parent molecule into a bis-trimethylsilyl derivative that can easily pass through the GC system.

Workflow for GC-MS Derivatization and Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 1. Sample Aliquot (e.g., 100 µL in vial) B 2. Evaporation to Dryness (Nitrogen Stream, 50°C) A->B Anhydrous conditions are critical C 3. Add Derivatization Reagent (e.g., Acetonitrile, BSTFA + 1% TMCS) B->C D 4. Reaction (Seal vial, heat at 70°C for 45 min) C->D E 5. Cool to Room Temperature D->E F 6. Inject into GC-MS System E->F

Caption: General workflow for silylation derivatization prior to GC-MS analysis.

Detailed Protocol: Silylation with BSTFA + TMCS

Materials:

  • Sample containing 1-carbamoylpiperidine-4-carboxylic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Acetonitrile or Pyridine (solvent)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Aliquot a known volume of the sample solution into a reaction vial. If the sample is in an aqueous matrix, it must be evaporated to complete dryness under a gentle stream of nitrogen at ~50°C. Moisture is detrimental to silylation reagents and will reduce derivatization efficiency.[10]

  • Reagent Addition: Add 50 µL of anhydrous acetonitrile (or pyridine) to the dried residue to act as a solvent. Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is crucial to drive the reaction to completion.

  • Reaction: Immediately cap the vial tightly. Vortex for 30 seconds to ensure thorough mixing. Place the vial in a heating block or oven set to 70°C for 45 minutes. While some functional groups react quickly at room temperature, the amide group requires heat to ensure complete derivatization.[10]

  • Analysis: After the reaction is complete, allow the vial to cool to room temperature. Do not open the cap until ready to inject. Analyze a 1 µL aliquot by GC-MS.

Chemical Reaction: Silylation

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 1. Sample Aliquot (e.g., 50 µL in vial) B 2. Add Solvent & Catalyst (Acetonitrile, Pyridine) A->B C 3. Add Reagents (EDC, N-(4-aminophenyl)piperidine) B->C D 4. Reaction (Vortex, RT for 60 min) C->D E 5. Quench & Dilute D->E F 6. Inject into LC-MS/MS System E->F

Sources

Application

For the Attention of: Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Large-Scale Synthesis of 1-Carbamoylpiperidine-4-carboxylic Acid This technical guide provides a comprehensive overview and a detailed protocol for the large-scale synthesis of 1-carbam...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Large-Scale Synthesis of 1-Carbamoylpiperidine-4-carboxylic Acid

This technical guide provides a comprehensive overview and a detailed protocol for the large-scale synthesis of 1-carbamoylpiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development.[1] The document is structured to provide not only a step-by-step methodology but also the scientific rationale behind the chosen synthetic strategy, ensuring both technical accuracy and practical applicability.

Introduction and Background

Piperidine-4-carboxylic acid, also known as isonipecotic acid, and its derivatives are prevalent structural motifs in a wide array of pharmaceutical agents. The substitution at the nitrogen atom of the piperidine ring is a key strategy in medicinal chemistry to modulate the pharmacological properties of the resulting compounds, such as receptor affinity and pharmacokinetic profiles. 1-carbamoylpiperidine-4-carboxylic acid, in particular, serves as a crucial intermediate for more complex molecules. This guide outlines a robust and scalable synthetic route from readily available starting materials.

Proposed Synthetic Pathway

The most direct and cost-effective route for the large-scale synthesis of 1-carbamoylpiperidine-4-carboxylic acid is the direct N-carbamoylation of piperidine-4-carboxylic acid (isonipecotic acid) using potassium cyanate. This one-step synthesis is advantageous for industrial-scale production due to its simplicity and avoidance of protecting groups, which streamlines the process and reduces waste.

The reaction proceeds via the nucleophilic attack of the secondary amine of isonipecotic acid on the electrophilic carbon of the cyanate ion. The reaction is typically carried out in an aqueous medium, and the pH is a critical parameter that needs to be controlled to ensure the amine is in its nucleophilic free base form and to manage the stability of the cyanate.[2]

Data Presentation

Table 1: Key Reactants and Properties
CompoundFormulaMolecular Weight ( g/mol )Role
Piperidine-4-carboxylic acidC₆H₁₁NO₂129.16Starting Material
Potassium cyanateKOCN81.12Carbamoylating Agent
Hydrochloric acidHCl36.46pH adjustment
WaterH₂O18.02Solvent
Table 2: Equipment for Large-Scale Synthesis
EquipmentPurpose
Jacketed Glass Reactor (e.g., 50L)Controlled heating and cooling of the reaction mixture
Overhead Mechanical StirrerEfficient mixing of the heterogeneous reaction mixture
pH Meter and ProbeMonitoring and control of reaction pH
Addition FunnelControlled addition of reagents
Filtration apparatus (e.g., Nutsche filter)Isolation of the product
Vacuum OvenDrying of the final product

Experimental Protocols

Detailed Step-by-Step Methodology for the Synthesis of 1-Carbamoylpiperidine-4-carboxylic Acid

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[4][5] Refer to the Safety Data Sheets (SDS) for all chemicals before use.[4][6] Potassium cyanate is harmful if swallowed.[7]

1. Reaction Setup:

  • Set up a 50L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a pH probe, and an addition funnel.

  • Charge the reactor with piperidine-4-carboxylic acid (2.58 kg, 20.0 mol) and deionized water (20 L).

  • Stir the mixture to form a suspension.

2. Dissolution and pH Adjustment:

  • While stirring, slowly add a 4 M aqueous solution of potassium hydroxide until the piperidine-4-carboxylic acid is fully dissolved and the pH of the solution is approximately 10-11. This ensures the piperidine nitrogen is in its free base form, maximizing its nucleophilicity.

3. Carbamoylation Reaction:

  • In a separate container, dissolve potassium cyanate (2.43 kg, 30.0 mol) in deionized water (10 L).

  • Gently heat the reactor contents to 40-50°C.

  • Slowly add the potassium cyanate solution to the reactor over a period of 1-2 hours using the addition funnel.

  • Maintain the reaction temperature at 40-50°C and continue stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Product Isolation and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully acidify the reaction mixture to a pH of 2-3 with concentrated hydrochloric acid.[8] This will protonate the carboxylic acid, causing the product to precipitate out of the solution. Perform this step slowly to control any potential exotherm.

  • Cool the suspension to 0-5°C and stir for an additional 1-2 hours to maximize precipitation.

  • Collect the precipitated solid by filtration using a Nutsche filter.

  • Wash the filter cake with cold deionized water (2 x 5 L) to remove any remaining inorganic salts.

  • Further wash the product with a cold organic solvent like ethanol or acetone to aid in drying.

5. Drying:

  • Dry the purified solid in a vacuum oven at 50-60°C until a constant weight is achieved. This typically yields 1-carbamoylpiperidine-4-carboxylic acid as a white to off-white solid.

Mandatory Visualizations

Reaction Scheme

Reaction_Scheme Figure 1: Synthesis of 1-Carbamoylpiperidine-4-carboxylic Acid cluster_reactants Reactants cluster_product Product Isonipecotic_Acid Piperidine-4-carboxylic acid Target_Molecule 1-Carbamoylpiperidine-4-carboxylic acid Isonipecotic_Acid->Target_Molecule H₂O, 40-50°C Potassium_Cyanate Potassium Cyanate Potassium_Cyanate->Target_Molecule

Caption: A diagram illustrating the one-step synthesis.

Experimental Workflow

Workflow Figure 2: Large-Scale Synthesis Workflow Start Charge Reactor with Piperidine-4-carboxylic acid and Water Dissolve Dissolve with KOH (pH 10-11) Start->Dissolve Heat Heat to 40-50°C Dissolve->Heat Add_KOCN Slowly Add Aqueous Potassium Cyanate Heat->Add_KOCN React Stir for 12-18 hours at 40-50°C Add_KOCN->React Cool_1 Cool to Room Temperature React->Cool_1 Acidify Acidify with HCl to pH 2-3 Cool_1->Acidify Cool_2 Cool to 0-5°C Acidify->Cool_2 Filter Filter the Precipitate Cool_2->Filter Wash Wash with Cold Water and Organic Solvent Filter->Wash Dry Dry under Vacuum at 50-60°C Wash->Dry End Final Product: 1-Carbamoylpiperidine-4-carboxylic acid Dry->End

Caption: A flowchart of the synthesis process.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carboxylic acid and amide).[9]

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Melting Point Analysis: As a preliminary check of purity.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionExtend reaction time or slightly increase temperature. Ensure pH was correct for the free amine.
Product lost during workupEnsure pH for precipitation is optimal (2-3). Use cold water for washing to minimize dissolution.
Impure ProductIncomplete washingEnsure the product is washed thoroughly with cold water to remove inorganic salts.
Side reactionsControl the temperature carefully during the addition of potassium cyanate and throughout the reaction.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 1-carbamoylpiperidine-4-carboxylic acid. By following this guide, researchers and production chemists can reliably produce this important chemical intermediate in large quantities with high purity. The provided rationale for each step, along with safety and troubleshooting information, aims to ensure a successful and safe synthesis campaign.

References

Method

Application Notes &amp; Protocols: The Strategic Use of 1-Carbamoylpiperidine-4-carboxylic Acid in Modern Drug Discovery

Abstract The piperidine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of marketed pharmaceuticals.[1] This guide provides an in-depth exploration of a particularly valuable derivat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of marketed pharmaceuticals.[1] This guide provides an in-depth exploration of a particularly valuable derivative: 1-carbamoylpiperidine-4-carboxylic acid. We will dissect its structural features, outlining its utility as a versatile building block for creating compound libraries targeting a range of diseases, from neurodegenerative disorders to oncology. This document serves as a practical resource for researchers, offering detailed experimental protocols, mechanistic insights, and a strategic framework for its application in drug discovery campaigns.

Introduction: The Piperidine Scaffold and the Value of Bifunctionality

The prevalence of the piperidine ring in pharmaceuticals is a testament to its favorable properties, including its saturated, three-dimensional nature which can improve solubility and metabolic stability, and its ability to present substituents in well-defined spatial orientations.[1][2] 1-Carbamoylpiperidine-4-carboxylic acid (PubChem CID: 3875700) is a bifunctional building block that capitalizes on this privileged scaffold.[3]

Its structure is characterized by two key orthogonal functionalities ripe for chemical exploration:

  • A Carboxylic Acid at the 4-position: This group serves as a versatile synthetic handle for amide bond formation, a cornerstone reaction in medicinal chemistry. It can also act as a crucial pharmacophoric element, forming key hydrogen bonds or salt-bridge interactions with biological targets.[4]

  • A Carbamoyl Group at the 1-position (N-carbamoyl): The urea-like carbamoyl moiety is a potent hydrogen bond donor and acceptor. This feature can be exploited to achieve high-affinity binding to target proteins or to modulate the physicochemical properties of the parent molecule.

This unique combination allows for the systematic and divergent synthesis of compound libraries, making it an ideal starting point for hit-to-lead campaigns.

cluster_0 1-Carbamoylpiperidine-4-carboxylic Acid main acid Carboxylic Acid (Synthetic Handle & Pharmacophore) main->acid carbamoyl N-Carbamoyl Group (H-Bonding & Property Modulation) main->carbamoyl scaffold Piperidine Scaffold (3D Geometry & Physicochemical Properties) main->scaffold

Caption: Key functional regions of the title compound.

Physicochemical and Pharmacokinetic Profile

Understanding the inherent properties of a building block is critical for designing successful drug candidates. The properties of 1-carbamoylpiperidine-4-carboxylic acid suggest a favorable starting point for drug discovery.

PropertyValueSource
Molecular Formula C₇H₁₂N₂O₃PubChem[3]
Molecular Weight 172.18 g/mol PubChem[3]
XLogP3-AA (LogP) -0.8PubChem[3]
Hydrogen Bond Donors 3PubChem[3]
Hydrogen Bond Acceptors 4PubChem[3]
Rotatable Bond Count 2PubChem[3]

The low LogP value indicates high hydrophilicity, which can be beneficial for solubility but may require modification to improve membrane permeability. The molecule adheres to Lipinski's Rule of Five, suggesting good "drug-like" potential as a starting fragment.

Core Applications & Strategic Implementation

As a Scaffold for Library Synthesis

The primary application of this compound is as a versatile scaffold. The carboxylic acid is readily derivatized to form a diverse library of amides, while the carbamoyl nitrogen can, under certain conditions, be further functionalized. This strategy has been successfully employed to develop inhibitors for various enzyme classes.

Case Study 1: Inhibitors of Secretory Glutaminyl Cyclase (sQC) for Alzheimer's Disease Overexpression of sQC is linked to the formation of neurotoxic pyroglutamate amyloid-beta (pGlu-Aβ), a key pathological hallmark of Alzheimer's disease. A high-throughput screening campaign identified a novel inhibitor with a piperidine-4-carboxamide moiety.[5] This highlights the utility of the piperidine-4-carboxylic acid core in generating compounds that can access the active site of sQC, presenting a promising therapeutic strategy.

Case Study 2: Carbonic Anhydrase (CA) Inhibitors for Oncology Certain human carbonic anhydrase (hCA) isoforms, such as hCA IX and XII, are overexpressed in tumors and contribute to the acidic microenvironment that promotes cancer progression. A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and synthesized, yielding potent and selective inhibitors of these tumor-associated hCA isoforms.[6] The synthesis hinged on the initial formation of a stable intermediate which was then elaborated at the 4-position carboxylic acid to produce the final amide derivatives.[6]

Role in Fragment-Based Drug Discovery (FBDD)

With a molecular weight under 200 g/mol , 1-carbamoylpiperidine-4-carboxylic acid is an ideal candidate for fragment-based screening. Its bifunctionality allows for rapid and logical fragment evolution once a hit is identified.

A conceptual FBDD workflow would involve:

  • Screening: Screen a fragment library containing the title compound against a protein target using biophysical methods (e.g., Surface Plasmon Resonance, Thermal Shift Assay, or X-ray crystallography).

  • Hit Validation: Confirm that the binding is specific and reproducible.

  • Structural Elucidation: Obtain a crystal structure of the fragment bound to the target protein. This is the most critical step, as it reveals the binding mode and vectors for chemical elaboration.

  • Fragment Elaboration: Using the structural information, synthesize a small, focused library of derivatives by growing the fragment into adjacent pockets. The carboxylic acid provides a perfect anchor point for this "growing" strategy.

FBDD_Workflow A Start with Fragment (1-carbamoylpiperidine- 4-carboxylic acid) B Biophysical Screening (SPR, TSA, X-Ray) A->B C Hit Identification & Validation B->C D Structural Biology (Co-crystal Structure) C->D E Identify Growth Vectors (Elaboration Points) D->E F Synthesize Focused Library (Amide Coupling at C4-Acid) E->F G Evaluate Potency & SAR F->G G->E Iterate H Lead Optimization G->H

Caption: Conceptual workflow for Fragment-Based Drug Discovery.

Detailed Experimental Protocols

Protocol 1: General Procedure for Parallel Amide Library Synthesis

This protocol describes a standard method for coupling the carboxylic acid of 1-carbamoylpiperidine-4-carboxylic acid with a diverse set of primary and secondary amines using a carbodiimide coupling agent.

Rationale:

  • EDCI/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is added to suppress racemization and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.

  • DIPEA: Diisopropylethylamine is a non-nucleophilic base used to scavenge the HCl produced during the reaction and to deprotonate the amine salt if provided as such.

  • DMF: Dimethylformamide is a polar aprotic solvent that effectively dissolves the reactants.

Materials:

  • 1-carbamoylpiperidine-4-carboxylic acid (1.0 eq)

  • Diverse amine library (primary or secondary amines, 1.1 eq)

  • EDCI (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Reaction vials (e.g., 96-well plate or individual vials)

  • Magnetic stirrer/plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a reaction vial under an inert atmosphere, dissolve 1-carbamoylpiperidine-4-carboxylic acid (e.g., 50 mg, 0.29 mmol) in anhydrous DMF (2 mL).

  • Pre-activation: Add HOBt (44 mg, 0.35 mmol) and EDCI (67 mg, 0.35 mmol) to the solution. Stir at room temperature for 15-20 minutes. A successful activation is often indicated by the solution becoming clear.

  • Amine Addition: In a separate vial, dissolve the desired amine (0.32 mmol) in a small amount of DMF. Add this solution dropwise to the activated acid mixture.

  • Base Addition: Add DIPEA (152 µL, 0.87 mmol) to the reaction mixture.

  • Reaction: Seal the vial and stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (10 mL).

    • Wash sequentially with 5% aqueous HCl (2 x 5 mL), saturated aqueous NaHCO₃ (2 x 5 mL), and brine (1 x 5 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.

Amide_Coupling_Workflow cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Carboxylic Acid Activation cluster_2 Step 3: Amide Bond Formation cluster_3 Step 4: Aqueous Work-up cluster_4 Step 5: Purification A Dissolve Acid in DMF B Add HOBt & EDCI A->B C Stir for 20 min @ RT B->C D Add Amine Solution C->D E Add DIPEA Base D->E F Stir for 12-24h @ RT E->F G Dilute with EtOAc F->G H Wash (Acid, Base, Brine) G->H I Dry & Concentrate H->I J Column Chromatography or Prep-HPLC I->J K Pure Amide Product J->K

Caption: Workflow for amide coupling protocol.

Conclusion

1-Carbamoylpiperidine-4-carboxylic acid is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its bifunctional nature, combined with the privileged piperidine scaffold, provides an exceptional platform for the rapid generation of diverse and novel chemical entities. By leveraging its synthetic tractability in systematic library synthesis or intelligent fragment-based design, researchers can efficiently explore chemical space and develop potent and selective modulators of a wide array of biological targets.

References

  • ChemBK. 1-carbamimidoylpiperidine-4-carboxylic acid. Available from: [Link]

  • Google Patents.US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
  • PubChem. 1-carbamoylpiperidine-4-carboxylic Acid (CID 3875700). National Center for Biotechnology Information. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Available from: [Link]

  • Letina, D., et al. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boc-Piperidine-4-carboxylic Acid in Modern Drug Discovery. Available from: [Link]

  • Jose, J., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. Available from: [Link]

  • Bononi, G., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6598. Available from: [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE... Available from: [Link]

  • Gargiulo, M., et al. (2013). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 992-997. Available from: [Link]

  • Vasilevsky, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(11), 1369. Available from: [Link]

  • PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

  • Amerigo Scientific. 1-carbamoyl-piperidine-4-carboxylic acid. Available from: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]

Sources

Application

Application Notes and Protocols: 1-Carbamoylpiperidine-4-carboxylic Acid as a Versatile Scaffold in Medicinal Chemistry

Introduction: The Strategic Value of the 1-Carbamoylpiperidine-4-carboxylic Acid Scaffold In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical determinant of a program's succ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Carbamoylpiperidine-4-carboxylic Acid Scaffold

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical determinant of a program's success. The 1-carbamoylpiperidine-4-carboxylic acid moiety has emerged as a scaffold of significant interest due to its unique combination of physicochemical properties and synthetic tractability. Its rigidified cyclic backbone, decorated with both a hydrogen bond donor/acceptor (carbamoyl group) and an acidic handle (carboxylic acid), provides a three-dimensional framework that can be strategically exploited for potent and selective interactions with a variety of biological targets.

The carboxylic acid group, a common pharmacophore in numerous approved drugs, offers a key interaction point with target proteins through salt bridges and hydrogen bonds.[1][2] However, its ionizable nature can sometimes present challenges related to cell permeability and metabolic liabilities.[1][3] The 1-carbamoyl group serves as a non-ionizable, polar feature that can modulate the overall properties of the molecule, potentially acting as a bioisosteric replacement for other functional groups or providing additional hydrogen bonding interactions to enhance target affinity.[4][5] This dual functionality makes the scaffold particularly attractive for designing molecules with tailored absorption, distribution, metabolism, and excretion (ADME) profiles.

These application notes will provide a detailed exploration of the 1-carbamoylpiperidine-4-carboxylic acid scaffold, offering insights into its synthesis, derivatization, and application in two key therapeutic areas: oncology, with a focus on Poly(ADP-ribose) polymerase (PARP) inhibition, and neurodegenerative diseases, specifically targeting secretory glutaminyl cyclase (sQC).

Synthesis of the Core Scaffold and Key Intermediates

A robust and scalable synthesis of the 1-carbamoylpiperidine-4-carboxylic acid scaffold is paramount for its successful application in medicinal chemistry campaigns. The following protocols outline a reliable synthetic route starting from commercially available materials.

Protocol 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic Acid

This initial step protects the piperidine nitrogen, allowing for selective modification of the carboxylic acid moiety.

Materials:

  • Piperidine-4-carboxylic acid (isonipecotic acid)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Step-by-Step Procedure:

  • Dissolve piperidine-4-carboxylic acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 equivalents) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with EtOAc.

  • Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

  • Extract the product with EtOAc (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid as a white solid.

Protocol 2: Synthesis of tert-Butyl 1-Carbamoylpiperidine-4-carboxylate

This protocol introduces the key carbamoyl group at the N1 position.

Materials:

  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

  • Ammonia solution (7N in methanol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in anhydrous DMF.

  • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add the ammonia solution (5 equivalents) and stir the mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting intermediate is then treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group.

  • The deprotected amine is then reacted with potassium cyanate in water to yield the desired carbamoyl group.

Protocol 3: Hydrolysis to 1-Carbamoylpiperidine-4-carboxylic Acid

The final step is the deprotection of the carboxylic acid.

Materials:

  • tert-Butyl 1-carbamoylpiperidine-4-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolve tert-butyl 1-carbamoylpiperidine-4-carboxylate in DCM.

  • Add TFA (10 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Filter and dry the solid to obtain 1-carbamoylpiperidine-4-carboxylic acid.

Synthetic_Workflow_Scaffold start Piperidine-4-carboxylic acid step1 Boc Protection (Protocol 1) start->step1 intermediate1 1-(tert-Butoxycarbonyl)piperidine- 4-carboxylic acid step1->intermediate1 step2 Amidation & Carbamoylation (Protocol 2) intermediate1->step2 intermediate2 tert-Butyl 1-carbamoylpiperidine- 4-carboxylate step2->intermediate2 step3 Hydrolysis (Protocol 3) intermediate2->step3 end_product 1-Carbamoylpiperidine- 4-carboxylic acid step3->end_product

Caption: Synthetic workflow for the core scaffold.

Application in Oncology: A Scaffold for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair.[6] Inhibiting PARP in cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations, leads to synthetic lethality and tumor cell death.[7] Several PARP inhibitors feature a carboxamide moiety that mimics the nicotinamide portion of the NAD+ substrate, binding to the enzyme's active site.[8] The 1-carbamoylpiperidine-4-carboxylic acid scaffold can be elaborated to present a pharmacophore that effectively targets the PARP active site.

Rationale for Use

The 1-carbamoylpiperidine portion can serve as a rigid core to orient a substituted aromatic group towards the nicotinamide-binding pocket of PARP. The carbamoyl group can form key hydrogen bonds with residues such as Gly863 and Ser904, while the carboxylic acid can be derivatized to interact with other regions of the active site or to modulate physicochemical properties.

Protocol 4: Synthesis of a Representative PARP Inhibitor Derivative

This protocol describes the synthesis of a hypothetical inhibitor, (1-carbamoyl-4-(4-fluorobenzyl)piperidine-4-carboxylic acid), based on the core scaffold.

Materials:

  • 1-Carbamoylpiperidine-4-carboxylic acid

  • 4-Fluorobenzyl bromide

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF)

  • -78 °C cooling bath

Step-by-Step Procedure:

  • Suspend 1-carbamoylpiperidine-4-carboxylic acid in anhydrous THF and cool to -78 °C.

  • Add LDA (2.2 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of 4-fluorobenzyl bromide (1.1 equivalents) in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with EtOAc.

  • Purify the crude product by flash column chromatography to yield the target compound.

PARP_Inhibition_Pathway DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP PAR PAR Polymer Synthesis PARP->PAR uses No_Repair Inhibition of Repair PARP->No_Repair inhibited by NAD NAD+ NAD->PARP Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor PARP Inhibitor (Scaffold-based) Inhibitor->PARP Cell_Death Synthetic Lethality (in BRCA-deficient cells) No_Repair->Cell_Death

Caption: PARP inhibition leading to synthetic lethality.

Application in Neurodegenerative Diseases: Targeting Secretory Glutaminyl Cyclase

Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) peptides. A particularly neurotoxic form is pyroglutamate-Aβ (pGlu-Aβ), which is generated by the enzyme secretory glutaminyl cyclase (sQC).[1] Inhibition of sQC is a promising therapeutic strategy to reduce the formation of these toxic pGlu-Aβ species.[9] The piperidine-4-carboxamide scaffold has been identified as a promising starting point for the design of sQC inhibitors.[1][9]

Rationale for Use

The 1-carbamoylpiperidine-4-carboxylic acid scaffold can be readily converted to a piperidine-4-carboxamide derivative. The core piperidine ring can position substituents to interact with the active site of sQC, while the carboxamide can chelate the catalytic zinc ion. The 1-carbamoyl group can be used to fine-tune solubility and explore interactions with surface residues of the enzyme.

Protocol 5: Synthesis of a Representative sQC Inhibitor Derivative

This protocol outlines the synthesis of a hypothetical sQC inhibitor, 1-carbamoyl-N-(1H-indol-5-yl)piperidine-4-carboxamide.

Materials:

  • 1-Carbamoylpiperidine-4-carboxylic acid

  • 5-Aminoindole

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • To a solution of 1-carbamoylpiperidine-4-carboxylic acid in DMF, add 5-aminoindole (1.0 equivalent) and DIPEA (3.0 equivalents).

  • Add HATU (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Dilute the reaction with water and extract with EtOAc.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by preparative HPLC to obtain the target compound.

sQC_Pathway Abeta Amyloid-beta (Aβ) (N-terminal Glutamate) sQC Secretory Glutaminyl Cyclase (sQC) Abeta->sQC pGluAbeta Pyroglutamate-Aβ (pGlu-Aβ) sQC->pGluAbeta Block Inhibition sQC->Block inhibited by Aggregation Enhanced Aggregation & Neurotoxicity pGluAbeta->Aggregation Inhibitor sQC Inhibitor (Scaffold-based) Inhibitor->sQC

Caption: Role of sQC in pGlu-Aβ formation.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1-carbamoylpiperidine-4-carboxylic acid scaffold can provide valuable SAR data. The following table summarizes potential modifications and their expected impact.

Modification SiteRationalePotential Impact
4-position of piperidine Introduction of various aryl or alkyl groups.Modulate potency and selectivity by probing different sub-pockets of the target's active site.
Carboxylic Acid Conversion to esters, amides, or bioisosteres (e.g., tetrazoles).Improve cell permeability, alter metabolic stability, and introduce new hydrogen bonding interactions.
1-Carbamoyl Group N-alkylation or replacement with other small polar groups.Fine-tune solubility, ADME properties, and explore interactions with solvent-exposed regions of the target.

Conclusion

The 1-carbamoylpiperidine-4-carboxylic acid scaffold represents a versatile and promising platform for the design of novel therapeutics. Its inherent structural and chemical features provide a solid foundation for developing potent and selective inhibitors for a range of biological targets, as exemplified by its potential applications in oncology and neurodegenerative diseases. The synthetic protocols and strategic considerations outlined in these notes are intended to empower researchers to effectively utilize this valuable scaffold in their drug discovery endeavors.

References

  • ChemBK. (n.d.). 1-carbamimidoylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • Dileep, K. V., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. [Link]

  • Naeem, S., et al. (2014). Synthesis and Pharmacological Evaluation of Novel Benzoyl Derivatives of Piperidine-4-carboxamide. International Journal of Research in Pharmacy and Chemistry, 4(3), 509-516.
  • Patel, K., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 28(9), 1315-1327.e9. [Link]

  • Rauf, A., et al. (2014). Synthesis and Pharmacological Evaluation of Novel Benzoyl Derivatives of Piperidine-4-carboxamide. International Journal of Research in Pharmacy and Chemistry, 4(3), 509-516.
  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1552.
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 1-carbamoylpiperidine-4-carboxylic Acid. Retrieved from [Link]

  • Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965-6975. [Link]

  • Wang, Y., et al. (2020). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 25(21), 5133. [Link]

  • Dileep, K. V., et al. (2020). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423.
  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • Amerigo Scientific. (n.d.). 1-carbamoyl-piperidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(4-Methoxy-2-methylphenyl)carbamoyl]piperidine-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • MDPI. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(23), 8254. [Link]

  • PubMed. (2023). Acridine: A Scaffold for the Development of Drugs for Alzheimer's Disease. Current Topics in Medicinal Chemistry, 23(13), 1260-1276. [Link]

  • ResearchGate. (n.d.). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors.
  • PubMed Central. (2023). Carboxylic Acid-Containing Indanyl Compounds as S1P5 Modulators for Treating Neurodegenerative Diseases. ACS Medicinal Chemistry Letters, 14(7), 994-996. [Link]

  • ResearchGate. (n.d.). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Carbamoylation Reactions

Welcome to the technical support center for N-carbamoylation reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting advice and frequently asked questions to na...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-carbamoylation reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of urea and carbamate synthesis. This resource is built on established scientific principles and practical, field-proven insights to help you achieve optimal results in your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during N-carbamoylation experiments.

Q1: My reaction yield is low. What are the first things I should check?

A1: Low yields in N-carbamoylation reactions often stem from a few common culprits. Systematically checking these factors is the most efficient way to troubleshoot.[1][2][3]

  • Reagent Quality and Purity:

    • Isocyanates/Carbamoylating Agents: These reagents are highly susceptible to hydrolysis. Ensure they are fresh or have been stored under strictly anhydrous conditions.[1]

    • Amines: Verify the purity of your amine. Impurities can compete in the reaction.

    • Solvents: Use anhydrous solvents. The presence of water can lead to the formation of unwanted byproducts.[4]

  • Anhydrous Reaction Conditions:

    • Moisture is a significant issue. Water reacts with isocyanates to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. This newly formed amine can then react with your isocyanate, leading to the formation of a symmetrical urea byproduct, thus consuming your starting material.[4]

    • Ensure all glassware is thoroughly dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Time and Temperature:

    • Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. The reaction may simply not have reached completion.[3]

    • Temperature can be a critical parameter. Some reactions require heating to proceed at a reasonable rate, while for others, elevated temperatures might promote side reactions.[4][5]

Q2: I am observing a significant amount of a symmetrical urea byproduct. What is causing this, and how can I prevent it?

A2: The formation of symmetrical ureas is a classic side reaction in N-carbamoylation. The primary cause is the reaction of your carbamoylating agent with an amine other than your desired substrate.

  • Moisture Contamination: As mentioned in Q1, water can hydrolyze your isocyanate to form a primary amine, which then reacts with another molecule of isocyanate to form a symmetrical urea.

  • Incorrect Order of Reagent Addition: When generating an isocyanate in situ from an amine using a phosgene equivalent like triphosgene, the order of addition is critical. If the amine is in excess when the phosgene equivalent is added, it can lead to the formation of the symmetrical urea.[6]

  • Use of Primary or Secondary Amines as a Base: If your reaction requires a base, never use a primary or secondary amine. These will act as nucleophiles and compete with your substrate, leading to undesired urea byproducts.[1]

Solutions:

  • Ensure Strictly Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere.[4]

  • Optimize Reagent Addition: When generating isocyanates in situ, slowly add the amine to a solution of the phosgene equivalent to maintain a low concentration of the free amine.

  • Use a Non-Nucleophilic Base: If a base is required, use a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1][4]

Q3: Can I use a base in my reaction? If so, which one is recommended?

A3: The need for a base depends on the specific N-carbamoylation method you are employing.

  • Direct Reaction of Amine with Isocyanate: This reaction typically does not require a base.[6]

  • Reactions Involving Chloroformates or in situ Isocyanate Generation: In these cases, a base is often necessary to neutralize the acid (e.g., HCl) generated during the reaction.

  • Recommended Bases: Non-nucleophilic, sterically hindered bases are ideal. Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are common choices.[1][4] The use of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be beneficial, particularly in reactions involving the activation of amines towards CO2.[1][7]

Q4: My starting amine has other nucleophilic functional groups. How can I achieve selective N-carbamoylation?

A4: Achieving selectivity can be challenging but is often manageable through careful selection of reagents and reaction conditions.

  • Protecting Groups: The most robust strategy is to protect other reactive functional groups (e.g., hydroxyls, thiols) before the carbamoylation step.[8] Carbamates themselves, such as Boc (t-butyloxycarbonyl) and Cbz (carboxybenzyl), are common protecting groups for amines.[9][10][11]

  • Reagent Choice: Some carbamoylating agents exhibit inherent selectivity. For example, N-alkyl carbamoylimidazoles can be effective for this purpose.[12][13]

  • Reaction Conditions: Adjusting the reaction temperature may allow for discrimination between more and less reactive nucleophiles. Running the reaction at lower temperatures can sometimes favor the more kinetically favorable reaction.

II. Troubleshooting Guide: Advanced Problem Solving

This section provides a more detailed approach to tackling complex issues in your N-carbamoylation reactions.

Issue 1: Reaction Stalls or Proceeds Very Slowly
Potential Cause Explanation & Causality Recommended Solution
Low Nucleophilicity of the Amine Electron-withdrawing groups on or near the amine nitrogen decrease its nucleophilicity, slowing down the reaction. Steric hindrance around the nitrogen can also impede the approach of the carbamoylating agent.Increase the reaction temperature or use a more reactive carbamoylating agent, such as an isocyanate or a carbamoyl chloride.[14] The use of a catalyst, such as indium triflate or a zinc-based system, may also be beneficial.[15][16]
Poor Solubility of Reagents If one or more of your starting materials have poor solubility in the chosen solvent, the reaction will be slow due to the low concentration of reactants in the solution phase.Screen different anhydrous solvents. Common choices include THF, DCM, and DMF.[6] For particularly insoluble substrates, a solvent with a higher boiling point that allows for increased reaction temperatures may be necessary.
Reversible Reaction Some carbamoylation reactions, particularly those using less reactive carbamates like phenyl carbamates, can be reversible.[6]Use a more reactive, irreversible carbamoylating agent like an isopropenyl carbamate.[6] Alternatively, if using a method that generates a volatile byproduct (e.g., CO2), running the reaction under conditions that remove the byproduct can drive the equilibrium towards the product.
Issue 2: Formation of N-Alkylated Byproducts
Potential Cause Explanation & Causality Recommended Solution
Excess Alkylating Agent In multi-component reactions involving an amine, CO2, and an alkyl halide, an excess of the alkylating agent is a common cause of N-alkylation of the desired carbamate product.[1]Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the alkylating agent.[1]
Elevated Reaction Temperature Higher temperatures can sometimes favor the N-alkylation pathway over the desired carbamoylation.[4]Conduct the reaction at the lowest temperature that allows for a reasonable rate of the desired reaction.[4]
Sub-optimal Catalyst/Additive Choice The choice of additives can significantly influence the reaction pathway.The addition of tetrabutylammonium iodide (TBAI) has been shown to suppress the over-alkylation of the carbamate product in some three-component coupling reactions.[1]
Issue 3: Low Yields in Curtius Rearrangement for Isocyanate Generation
Potential Cause Explanation & Causality Recommended Solution
Incomplete Formation of Acyl Azide The Curtius rearrangement begins with the formation of an acyl azide from a carboxylic acid derivative. If this step is inefficient, the overall yield will be low.Ensure the use of an effective azide source, such as diphenylphosphoryl azide (DPPA). Controlling the addition rate of DPPA at a moderate temperature can help manage the evolution of N2 gas.[6]
Side Reactions of the Isocyanate The in situ generated isocyanate is highly reactive and can undergo undesired reactions if not efficiently trapped by the amine.Ensure the amine nucleophile is present in the reaction mixture to trap the isocyanate as it is formed. The reaction should be run in a suitable solvent that does not react with the isocyanate.

III. Methodologies and Data

General N-Carbamoylation Protocols
Protocol 1: Carbamoylation using an Isocyanate
  • Under an inert atmosphere (N2 or Ar), dissolve the amine (1.0 eq.) in an anhydrous solvent (e.g., THF, DCM).

  • Slowly add the isocyanate (1.0-1.1 eq.) to the stirred solution at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • If necessary, the reaction can be gently heated.

  • Upon completion, remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Protocol 2: Carbamoylation using Carbonyldiimidazole (CDI)
  • To a solution of an alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂), add CDI (1.05-1.2 eq.) portion-wise at room temperature under an inert atmosphere.[1]

  • Stir the reaction mixture and monitor the formation of the alkoxycarbonyl imidazole intermediate.[1]

  • Once the intermediate formation is complete, add the amine (1.0-1.1 eq.).[1]

  • Continue stirring until the reaction is complete.

  • Quench the reaction with water or a dilute aqueous acid and extract the product with an organic solvent.[1]

  • Wash the combined organic layers, dry, and concentrate. Purify as needed.[1]

Comparative Data on Carbamoylating Agents
Reagent TypeReactivityAdvantagesDisadvantages
Isocyanates HighSimple, direct reaction; often high-yielding.[6]Can be toxic and moisture-sensitive.[12]
Carbamoyl Chlorides HighHighly reactive.[14]Moisture-sensitive; generates HCl.[14]
Carbonyldiimidazole (CDI) ModerateGood alternative to phosgene; byproducts are easily removed.[1][15]Two-step, one-pot procedure.
Hindered Ureas ModerateAct as "masked isocyanates," offering a safer alternative.[12][17]May require heating to release the isocyanate.[12]
Chloroformates ModerateReadily available.Can be toxic; reaction generates HCl.

IV. Visualizing Reaction Pathways

General Mechanism of N-Carbamoylation

N_Carbamoylation cluster_reactants Reactants cluster_product Product Amine Amine (R-NH2) Urea Urea (R-NH-CO-NH-R') Amine->Urea Nucleophilic Attack Isocyanate Isocyanate (R'-N=C=O) Isocyanate->Urea

Caption: The fundamental reaction pathway for N-carbamoylation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Conditions Optimize Reaction (Temp, Time, Solvent) Check_Reagents->Check_Conditions Reagents OK Reagent_Issue Purify/Replace Reagents Check_Reagents->Reagent_Issue Purity/Moisture Issue Check_Byproducts Analyze for Byproducts (e.g., Symmetrical Urea) Check_Conditions->Check_Byproducts Conditions OK Optimization Systematic Condition Screening Check_Conditions->Optimization Suboptimal Moisture_Issue Implement Strict Anhydrous Techniques Check_Byproducts->Moisture_Issue Symmetrical Urea Found Success Improved Yield Check_Byproducts->Success No Major Byproducts Moisture_Issue->Success Optimization->Check_Byproducts Reagent_Issue->Check_Conditions

Sources

Optimization

stability issues of 1-carbamoylpiperidine-4-carboxylic acid in solution

Technical Support Center: 1-Carbamoylpiperidine-4-carboxylic Acid A Guide to Understanding and Managing Solution Stability Welcome to the technical support guide for 1-carbamoylpiperidine-4-carboxylic acid. This document...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Carbamoylpiperidine-4-carboxylic Acid

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support guide for 1-carbamoylpiperidine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this compound in solution. Our goal is to equip you with the knowledge to anticipate potential issues, troubleshoot experimental inconsistencies, and ensure the integrity of your results.

Chemical Stability Profile: Unpacking the Structure

1-carbamoylpiperidine-4-carboxylic acid is a bifunctional molecule featuring a stable piperidine-4-carboxylic acid core and a potentially labile N-carbamoyl group. While the piperidine ring itself is a robust scaffold common in pharmaceuticals, the primary stability concern arises from the carbamoyl moiety.[1][2]

The principal degradation pathway for this compound in aqueous solution is the hydrolysis of the N-carbamoyl group. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of piperidine-4-carboxylic acid (also known as isonipecotic acid) and carbamic acid, which subsequently decomposes into ammonia and carbon dioxide.[3][4] Understanding this pathway is crucial for designing stable formulations and interpreting analytical data.

Proposed Degradation Pathway

The hydrolysis reaction cleaves the C-N bond of the carbamoyl group. The stability of this bond is highly dependent on the pH of the solution.

G cluster_main Hydrolysis of 1-Carbamoylpiperidine-4-carboxylic Acid Parent 1-Carbamoylpiperidine-4- carboxylic Acid Degradant1 Piperidine-4-carboxylic Acid (Isonipecotic Acid) Parent->Degradant1 Hydrolysis (H₂O, H⁺ or OH⁻) Degradant2 Carbamic Acid (Unstable) Parent->Degradant2 Hydrolysis (H₂O, H⁺ or OH⁻) FinalProducts Ammonia (NH3) + Carbon Dioxide (CO2) Degradant2->FinalProducts Decomposition

Caption: Proposed hydrolytic degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for 1-carbamoylpiperidine-4-carboxylic acid in solution?

The primary cause is the hydrolysis of the N-carbamoyl group. This amide-like linkage is susceptible to cleavage in aqueous environments, a reaction that can be accelerated by non-neutral pH and elevated temperatures.[3] While amides are generally more stable than esters, this pathway represents the main chemical liability for this molecule in solution-based experiments.

Q2: What are the expected degradation products I should look for?

The main degradation product you will observe is piperidine-4-carboxylic acid.[4] The other product, carbamic acid, is unstable and rapidly decomposes to ammonia and carbon dioxide, which are typically not observed by standard analytical techniques like reverse-phase HPLC.

Q3: How does pH affect the stability of the compound?

Both strongly acidic and strongly basic conditions are expected to catalyze the hydrolysis of the carbamoyl group.[3] Therefore, the compound will exhibit maximum stability in a pH range closer to neutral (approximately pH 6-7.5). When preparing solutions, it is critical to use buffers in this range if extended stability is required.

Q4: What is the recommended solvent for preparing long-term stock solutions?

For long-term storage, it is highly recommended to prepare stock solutions in an anhydrous aprotic organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These solvents prevent hydrolysis from occurring. Solutions should be stored in tightly sealed containers.[5]

Q5: What are the ideal storage conditions for solutions?

Once a stock solution is prepared (preferably in DMSO), it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[6] These aliquots should be stored at -20°C or, for maximum longevity, at -80°C. When preparing aqueous working solutions from the stock, they should be made fresh for each experiment and used promptly.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent biological activity or decreasing potency over time. Degradation of the compound in the aqueous assay buffer, especially during long incubation periods or at physiological temperature (37°C).1. Prepare working solutions fresh from a frozen DMSO stock immediately before each experiment. 2. Perform a time-course stability study in your specific assay buffer to determine the compound's half-life under your experimental conditions (See Protocol 4.2). 3. If degradation is rapid, consider adding the compound to the assay as the final step before measurement.
Appearance of a new, more polar peak in HPLC or LC-MS analysis. Hydrolytic degradation has occurred. The new peak is likely piperidine-4-carboxylic acid, which is more polar than the parent compound.1. Confirm the identity of the new peak by co-injection with a standard of piperidine-4-carboxylic acid or by mass spectrometry. 2. Review sample preparation and storage procedures. Ensure samples are analyzed immediately after preparation or kept at low temperatures (e.g., 4°C) in the autosampler for a limited time. 3. Evaluate the pH of your mobile phase; a neutral or slightly acidic pH is often optimal for stability during the analytical run.
Precipitate forms when diluting a DMSO stock into an aqueous buffer. The compound's solubility limit in the aqueous buffer has been exceeded. This can be influenced by the final percentage of DMSO, the buffer pH, and ionic strength.1. Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility (typically 0.1-1%), but not high enough to affect your experiment. 2. Add the DMSO stock to the aqueous buffer slowly while vortexing to aid dissolution. 3. If precipitation persists, a modest adjustment of the buffer's pH may improve solubility. The compound has both an acidic (carboxylic acid) and basic (piperidine nitrogen) functional group, making its solubility pH-dependent.

Experimental Protocols for Stability Assessment

To ensure the trustworthiness of your experimental data, we recommend validating the stability of 1-carbamoylpiperidine-4-carboxylic acid under your specific conditions. The following protocols provide a framework for conducting these essential studies.

Protocol 4.1: Forced Degradation Study

This study is designed to rapidly identify the likely degradation products and the conditions that cause instability. This is a cornerstone of developing stability-indicating analytical methods.[7]

Objective: To determine the degradation profile of the compound under various stress conditions.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours.

    • Oxidation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Stress: Heat the solid compound at 105°C for 24 hours, then dissolve for analysis.

  • Sample Preparation: At each time point, withdraw an aliquot. If the sample is acidic or basic, neutralize it with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV or HPLC-MS method.[8] A C18 column with a gradient elution of water/acetonitrile containing 0.1% formic acid is a good starting point.

  • Evaluation: Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks. Aim for 5-20% degradation to ensure degradation products are clearly visible without completely consuming the parent peak.[7]

Caption: Workflow for a forced degradation study.

Protocol 4.2: Solution Stability in Experimental Buffer

Objective: To quantify the stability of the compound in a specific aqueous buffer at different temperatures.

Methodology:

  • Preparation: Prepare a working solution of the compound at a relevant concentration (e.g., 10 µM) in your buffer of interest (e.g., PBS, pH 7.4).

  • Incubation: Aliquot the solution into multiple vials and incubate them at different temperatures relevant to your experiments (e.g., Room Temperature ~22°C, and Physiological Temperature 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition. Immediately quench any further degradation by freezing at -80°C or by mixing with an equal volume of cold acetonitrile.

  • Analysis: Once all samples are collected, analyze them by a validated quantitative HPLC method to determine the concentration of the parent compound remaining.

  • Data Presentation: Plot the percentage of the compound remaining versus time for each temperature.

Hypothetical Stability Data in PBS (pH 7.4)

Time (Hours)% Remaining at Room Temp (~22°C)% Remaining at 37°C
0100.0100.0
199.598.2
298.996.5
497.893.1
895.786.7
2488.165.4

References

Troubleshooting

Technical Support Center: A Guide to Overcoming Low Yield in 1-Carbamoylpiperidine-4-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of 1-carbamoylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-carbamoylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. As a crucial building block in medicinal chemistry, optimizing the synthesis of this compound is paramount. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and a mechanistic understanding of the common pitfalls associated with this reaction.

Section 1: Synthesis Overview and Core Challenges

The synthesis of 1-carbamoylpiperidine-4-carboxylic acid typically involves the reaction of the secondary amine of piperidine-4-carboxylic acid (isonipecotic acid) with a carbamoylating agent. The most common route involves the in-situ generation of isocyanic acid (HNCO) from a cyanate salt, which then reacts with the piperidine nitrogen.

While seemingly straightforward, this reaction is frequently plagued by low yields. The primary challenges stem from the high reactivity of the isocyanate intermediate and the bifunctional nature of the starting material, which possesses both a nucleophilic amine and a carboxylic acid.

Synthesis_Overview cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Isonipecotic_Acid Piperidine-4-carboxylic Acid Target_Molecule 1-Carbamoylpiperidine- 4-carboxylic Acid Isonipecotic_Acid->Target_Molecule Nucleophilic Attack Cyanate Potassium Cyanate (KOCN) + Acid (e.g., HCl) HNCO Isocyanic Acid (HNCO) (In situ generation) Cyanate->HNCO Protonation HNCO->Target_Molecule Carbamoylation

Caption: Primary synthetic route to the target molecule.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the single most common reason for low yields in this synthesis?

A1: The most frequent culprit is the unintended reaction of the isocyanate intermediate with water.[1][2] Isocyanates are highly susceptible to hydrolysis, which leads to the formation of an unstable carbamic acid that quickly decomposes into an amine and carbon dioxide.[3][4] This amine can then react with another molecule of isocyanate to form a highly insoluble and stable urea byproduct, consuming your intermediate and reducing the yield of the desired product.[5]

Q2: My reaction stalls, and I always recover a significant amount of unreacted piperidine-4-carboxylic acid. What's wrong?

A2: Incomplete conversion can be due to several factors. Firstly, the in-situ generation of isocyanic acid might be inefficient, which can be caused by improper stoichiometry of the acid used or a poor quality cyanate salt. Secondly, the solubility of piperidine-4-carboxylic acid in the reaction medium might be low, limiting its availability to react with the transient isocyanic acid. Finally, the reaction temperature may be too low to achieve a reasonable reaction rate.

Q3: I have a large amount of a white, insoluble solid that isn't my product. What is it and how do I prevent it?

A3: This is almost certainly a symmetric urea byproduct, as described in A1.[5] Its formation is a direct consequence of water being present in the reaction. To prevent it, you must operate under strictly anhydrous conditions. This includes using thoroughly dried glassware, anhydrous solvents (if applicable), and high-purity, dry reagents.

Q4: Should I protect the carboxylic acid group as an ester before the carbamoylation step?

A4: This is an excellent strategy to consider, particularly if direct carbamoylation consistently gives low yields. While the secondary amine is significantly more nucleophilic than the carboxylate, the carboxylic acid can complicate the reaction by influencing the pH and potentially participating in side reactions at higher temperatures.[6][7] A protection strategy involves two extra steps (esterification and saponification), but it can lead to a much cleaner reaction and a higher overall yield by simplifying purification and preventing side reactions related to the free acid.[8][9]

Section 3: Detailed Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem: Poor Conversion of Starting Material
Possible Cause Underlying Science Recommended Solution
Inefficient HNCO Generation The equilibrium for the formation of isocyanic acid from a cyanate salt and a mineral acid can be unfavorable if conditions are not optimal.Ensure precise stoichiometry. Use a slight excess (1.1-1.2 equivalents) of high-purity potassium or sodium cyanate. Add the acid portion-wise to maintain a steady concentration of HNCO.
Poor Solubility Piperidine-4-carboxylic acid is a zwitterion and has limited solubility in many common organic solvents but is soluble in water. If the reaction is attempted in a biphasic system or a solvent where the starting material is not fully dissolved, the reaction rate will be severely limited.The reaction is most commonly performed in an aqueous medium. Ensure the starting material is fully dissolved before adding the cyanate and acid. Gentle heating (40-50 °C) can improve solubility and reaction rate.
Incorrect Stoichiometry Using too little carbamoylating agent will naturally lead to incomplete conversion.Carefully calculate molar equivalents. It is often beneficial to use a slight excess of the cyanate salt to drive the reaction to completion.
Problem: Excessive Byproduct Formation

The primary byproduct is the symmetric urea formed from the hydrolysis of isocyanic acid.

Side_Reaction HNCO Isocyanic Acid (HNCO) Carbamic_Acid Carbamic Acid (Unstable) HNCO->Carbamic_Acid Hydrolysis Urea Symmetric Urea Byproduct HNCO->Urea H2O Water (Contaminant) H2O->Carbamic_Acid Amine Amine (NH3) + CO2 Carbamic_Acid->Amine Decomposition Amine->Urea Reaction with another HNCO

Caption: Pathway for isocyanate hydrolysis and urea byproduct formation.

Observation Preventative Action & Protocol
Formation of a white precipitate during the reaction. This indicates urea formation is occurring. While this reaction is often run in water, minimizing the unreacted lifetime of the isocyanic acid is key. Action: Add the acid slowly to the solution of isonipecotic acid and potassium cyanate. This ensures the HNCO is generated in the presence of the target nucleophile and reacts quickly, minimizing its exposure to bulk water for hydrolysis.
Low yield despite complete consumption of starting material. This suggests the isonipecotic acid is being consumed by a competing reaction or the product is being lost during workup. However, the most likely cause is that the desired reaction is simply slower than the side reactions. Action: Consider the protective group strategy outlined in Protocol B below. By converting the carboxylic acid to an ester, the reaction can be run under strictly anhydrous organic conditions (e.g., in THF or DCM), which completely suppresses the hydrolysis pathway.[5]
Problem: Difficulty with Product Isolation and Purification
Possible Cause Underlying Science Recommended Solution
Product remains in the aqueous phase. 1-Carbamoylpiperidine-4-carboxylic acid is an amino acid derivative and exists as a zwitterion at neutral pH, making it water-soluble. To precipitate it, the pH must be adjusted to its isoelectric point (pI), where its net charge is zero and its aqueous solubility is at a minimum.After the reaction is complete, carefully acidify the solution with an acid like 1M HCl. Monitor the pH and observe for precipitation. The optimal pH for precipitation is typically between 3 and 5.[8] Cool the mixture in an ice bath to further decrease solubility and maximize recovery.
Product is impure after precipitation. If urea byproduct has formed, it is also poorly soluble and may co-precipitate with the product.The best solution is to prevent urea formation in the first place. If contamination is minor, recrystallization from a suitable solvent (e.g., a water/ethanol mixture) can be effective. If the product is heavily contaminated, the protective group strategy (Protocol B) is strongly recommended as the ester intermediate can be easily purified by standard column chromatography.

Section 4: Optimized Experimental Protocols

Protocol A: Direct Aqueous Carbamoylation

This protocol aims to maximize yield by controlling the rate of isocyanic acid generation.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-4-carboxylic acid (1.0 eq.) in deionized water (approx. 0.5 M concentration).

  • Reagent Addition: Add potassium cyanate (1.2 eq.) to the solution and stir until it is fully dissolved.

  • Reaction: Cool the flask in an ice-water bath. Slowly add a solution of 4M HCl (1.1 eq.) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath again. Carefully adjust the pH to ~4 by the slow addition of 6M HCl.

  • Purification: A white precipitate of the product should form. Keep the mixture at 0-4 °C for at least one hour to maximize precipitation. Collect the solid by vacuum filtration, wash it with a small amount of cold water, followed by a cold organic solvent like ethanol or acetone to aid drying. Dry the product under vacuum.

Protocol B: Protective Group Strategy

This method avoids aqueous conditions for the critical step, preventing urea formation.

Step 1: Esterification of Isonipecotic Acid [9]

  • Suspend piperidine-4-carboxylic acid (1.0 eq.) in methanol (approx. 0.4 M).

  • Cool the mixture to 0 °C and slowly add thionyl chloride (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature, then heat to reflux for 3-4 hours until a clear solution is formed.

  • Cool the reaction and remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt, which can be used directly or neutralized and purified.

Step 2: Carbamoylation under Anhydrous Conditions

  • Dissolve the methyl piperidine-4-carboxylate hydrochloride (1.0 eq.) and triethylamine (2.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, prepare a solution of trichloroacetyl isocyanate (1.2 eq.) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the isocyanate solution dropwise.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude carbamoylated ester. Purify by flash column chromatography.

Step 3: Saponification (Ester Hydrolysis) [8]

  • Dissolve the purified ester in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq.) and stir at room temperature until the ester is fully consumed (monitor by TLC).

  • Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH ~4 with 1M HCl to precipitate the final product.

  • Isolate the solid by filtration, wash with cold water, and dry under vacuum to yield pure 1-carbamoylpiperidine-4-carboxylic acid.

References

Optimization

Technical Support Center: Synthesis of 1-Carbamoylpiperidine-4-carboxylic Acid

Guide Objective: This document provides in-depth troubleshooting guidance for researchers, scientists, and drug development professionals involved in the synthesis of 1-carbamoylpiperidine-4-carboxylic acid. It addresses...

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This document provides in-depth troubleshooting guidance for researchers, scientists, and drug development professionals involved in the synthesis of 1-carbamoylpiperidine-4-carboxylic acid. It addresses common side reactions, impurity profiles, and optimization strategies in a practical, question-and-answer format to resolve specific experimental challenges.

Introduction: The Carbamoylation of Isonipecotic Acid

1-Carbamoylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, often serving as a constrained scaffold in drug design. The most common synthetic route involves the N-carbamoylation of piperidine-4-carboxylic acid (isonipecotic acid). While conceptually straightforward—typically involving the reaction of isonipecotic acid with a cyanate salt (e.g., potassium cyanate) under aqueous alkaline conditions—the synthesis is frequently plagued by side reactions that compromise yield and purity. This guide is designed to help you navigate these challenges effectively.

Section 1: Troubleshooting Common Impurities and Side Reactions

This section addresses the most frequently encountered impurities and the side reactions that generate them. Understanding the mechanism of their formation is the first step toward suppression.

Q1: My reaction is incomplete, and I have a significant amount of unreacted isonipecotic acid. What is causing this?

Direct Answer: Incomplete conversion is typically due to either the deactivation of the cyanate reagent or insufficient reaction time and temperature. The key is maintaining an optimal pH to ensure both the piperidine nitrogen is sufficiently nucleophilic and the cyanate is stable.

In-Depth Explanation: The carbamoylation reaction requires the deprotonated, nucleophilic secondary amine of isonipecotic acid to attack cyanic acid (HNCO), which is in equilibrium with the cyanate salt in solution.

  • Low pH (<8): At lower pH, the piperidine nitrogen is protonated (-NH2+), rendering it non-nucleophilic and halting the desired reaction.

  • High pH (>11): While a high pH ensures a deprotonated piperidine, it also accelerates the hydrolysis of the cyanate ion (OCN⁻) to ammonia and carbonate, effectively destroying your reagent.[1]

The ideal pH is a compromise, typically between 8.5 and 10, to maintain a sufficient concentration of both the free amine and the active cyanate species.

Troubleshooting Protocol:

  • pH Monitoring and Control:

    • Before adding the cyanate salt, dissolve the isonipecotic acid in water and adjust the pH to ~9.5 using a suitable base (e.g., 1M NaOH).

    • Use a calibrated pH meter to monitor the reaction. The pH will tend to drift, so make small additions of base as needed to maintain the 9.0-10.0 range.

  • Temperature and Time:

    • Most protocols suggest temperatures between 40-60°C. Lower temperatures may require significantly longer reaction times.

    • Monitor the reaction progress using an appropriate analytical method (e.g., TLC, LC-MS) to determine the point of maximum conversion before side reactions become dominant. A typical reaction time is 4-8 hours.

Q2: I've isolated my product, but it's contaminated with a higher molecular weight impurity, likely a di-substituted urea. How can I prevent its formation?

Direct Answer: The formation of the di-substituted urea, N,N'-dicarbonyl-bis(piperidine-4-carboxylic acid), occurs when the desired product, a urea derivative, acts as a nucleophile and reacts with another molecule of cyanic acid. This is exacerbated by high temperatures and prolonged reaction times.

In-Depth Explanation: The nitrogen of the newly formed carbamoyl group (-NH-C(=O)NH₂) is weakly nucleophilic. Under forcing conditions (high heat or extended reaction duration), it can be deprotonated and attack another molecule of isocyanic acid. This side reaction is often irreversible and leads to a challenging purification process due to the similar polarity of the byproduct and the desired product.

Diagram: Formation of Di-substituted Urea Impurity

impurity_formation start Isonipecotic Acid product 1-Carbamoylpiperidine- 4-carboxylic Acid (Desired Product) start->product  Step 1 (Desired Reaction) dummy1 impurity N,N'-Dicarbonyl-bis- (piperidine-4-carboxylic acid) (Impurity) product->impurity  Step 2 (Side Reaction) dummy2 reagent + HNCO (from Cyanate) reagent2 + HNCO (Excess / High Temp)

Caption: Pathway showing desired reaction vs. side reaction.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a modest excess of potassium cyanate (e.g., 1.1 to 1.3 equivalents). A large excess provides more opportunities for the secondary reaction to occur.

  • Optimize Temperature: Maintain the reaction temperature at the lower end of the effective range (e.g., 45-50°C). Avoid aggressive heating.

  • Monitor and Quench: Once LC-MS or another monitoring technique shows that the starting material is consumed and the product is at its maximum concentration, promptly quench the reaction. Do not let it stir unnecessarily for extended periods. Quenching is achieved by acidifying the mixture, which protonates all amines and decomposes any remaining cyanate.

Q3: My product yield is low, and I'm struggling with purification. What are the best practices for isolation and purification?

Direct Answer: The product is an amino acid derivative and is highly polar and water-soluble, making extraction difficult. The most effective purification method is crystallization, which is highly dependent on precise pH control during workup.

In-Depth Explanation: 1-Carbamoylpiperidine-4-carboxylic acid is zwitterionic at neutral pH. To isolate it, you must adjust the pH to its isoelectric point (pI), where its net charge is zero, and its solubility in water is at a minimum. The pI for this molecule is typically in the acidic range, around pH 3-4.

Troubleshooting Protocol for Purification:

  • Reaction Quench and Acidification:

    • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath (0-5°C).

    • Slowly and with vigorous stirring, add 1M HCl. Monitor the pH closely.

    • As you approach pH 4, you will see the product begin to precipitate. Continue adding acid dropwise until you reach the point of maximum precipitation, typically between pH 3.0 and 3.5. Going to a much lower pH (e.g., <2) can sometimes increase the solubility of the protonated product.

  • Crystallization/Precipitation:

    • Once at the optimal pH, allow the slurry to stir in the ice bath for at least 1-2 hours to maximize crystal growth.

    • Collect the solid by vacuum filtration.

  • Washing:

    • Wash the filter cake with a small amount of ice-cold deionized water to remove inorganic salts (e.g., KCl).

    • Follow with a wash using a cold, water-miscible organic solvent like acetone or isopropanol to displace the water and aid in drying.

  • Drying:

    • Dry the product under vacuum at a moderate temperature (e.g., 40-50°C). Avoid excessive heat, which could risk decarboxylation, although this is less common for this specific molecule under these conditions.

Section 2: Optimizing Reaction Conditions

Fine-tuning reaction parameters is crucial for maximizing yield and minimizing impurities.

Q4: What is the optimal set of reaction parameters for this synthesis?

Direct Answer: There is no single "perfect" set of conditions, but an excellent starting point that balances reaction rate with impurity control is summarized in the table below.

Table 1: Recommended Reaction Parameters

Parameter Recommended Value Rationale
Solvent Water Dissolves reactants and salts; environmentally benign.
Reactant Ratio 1.0 eq. Isonipecotic Acid Limiting reagent.
1.2 eq. Potassium Cyanate Slight excess to drive reaction without promoting side products.
pH 9.0 - 10.0 Optimal balance between amine nucleophilicity and cyanate stability.
Temperature 45 - 55°C Good reaction rate with minimal formation of di-urea byproduct.

| Reaction Time | 4 - 8 hours | Typically sufficient for full conversion; should be confirmed by monitoring. |

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Experiment Start problem Low Yield or High Impurity? start->problem incomplete_rxn Incomplete Reaction (High Starting Material) problem->incomplete_rxn Yes impurity_issue High Di-Urea Impurity problem->impurity_issue Yes purification_fail Purification/Isolation Failure problem->purification_fail Yes end Successful Synthesis problem->end No sol_ph Action: Verify & Control pH (Range: 9.0-10.0) incomplete_rxn->sol_ph sol_temp_time Action: Check Temp/Time (45-55°C, 4-8h) incomplete_rxn->sol_temp_time impurity_issue->sol_temp_time sol_stoich Action: Reduce Cyanate (1.1-1.3 eq.) impurity_issue->sol_stoich sol_quench Action: Quench Promptly Post-Completion impurity_issue->sol_quench sol_iso Action: Optimize Isolation pH (Target pI ~3.5) purification_fail->sol_iso sol_ph->end sol_temp_time->end sol_stoich->end sol_quench->end sol_iso->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • PubChem Compound Summary for 1-carbamoylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link][2]

  • Briceño, A., et al. (2015). N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. Molecular Crystals and Liquid Crystals, 623(1), 225-233. [Link][3][4]

  • PubChem Compound Summary for Potassium Cyanide. National Center for Biotechnology Information. [Link][1]

  • Grzyb, J. A., et al. (2005). Carbamoylimidazolium salts: efficient reagents for the N,N-disubstituted carbamoylation of amines, thiols, phenols, and carboxylic acids. Tetrahedron, 61(30), 7153-7175. (Provides general context on carbamoylation reagents and mechanisms). [Link][5]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Carbamoylpiperidine-4-carboxylic Acid

Welcome to the technical support center for 1-carbamoylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-carbamoylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the purity of this important synthetic intermediate. Our approach is rooted in scientific principles and extensive laboratory experience to ensure you can confidently address challenges in your purification workflow.

Introduction

1-Carbamoylpiperidine-4-carboxylic acid is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides a structured approach to identifying and resolving common purity issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1-carbamoylpiperidine-4-carboxylic acid?

A1: The most common impurities typically arise from the starting materials and side reactions during the carbamoylation process. These can include:

  • Unreacted Piperidine-4-carboxylic Acid: Incomplete reaction.

  • Urea and its decomposition products: Such as biuret and isocyanic acid. In aqueous solutions, urea can slowly equilibrate with ammonium cyanate, which can lead to the formation of isocyanic acid.[1]

  • Dimerization or polymerization byproducts: Arising from side reactions of reactive intermediates.

  • Salts: Formed during pH adjustments or work-up procedures.

Q2: What is the recommended first step in the purification process?

A2: The initial purification step for most pharmaceutical intermediates involves removing bulk impurities.[2] For 1-carbamoylpiperidine-4-carboxylic acid, this typically involves an aqueous work-up to remove water-soluble reagents and byproducts, followed by crystallization.

Q3: Which analytical techniques are best suited for assessing the purity of 1-carbamoylpiperidine-4-carboxylic acid?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for quantifying organic impurities in drug substances.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and identifying impurities with distinct chemical shifts.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-carbamoylpiperidine-4-carboxylic acid.

Problem 1: Low Purity After Initial Crystallization

Symptoms:

  • Broad melting point range.

  • Presence of multiple spots on Thin Layer Chromatography (TLC).

  • HPLC analysis shows significant impurity peaks.

Root Causes and Solutions:

Potential Cause Scientific Rationale Recommended Action
Inappropriate Crystallization Solvent The ideal solvent should dissolve the compound at high temperatures but not at low temperatures, while impurities should either be fully soluble or insoluble at all temperatures.[5]Solution: Perform a solvent screen to identify the optimal recrystallization solvent or solvent system. Good starting points for polar carboxylic acids include water, ethanol, methanol, or mixtures like ethanol/water.[6][7]
Incomplete Reaction Unreacted starting materials will co-precipitate with the product, reducing purity.Solution: Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to drive the reaction to completion. Monitor the reaction by TLC or HPLC.
Presence of Highly Soluble Impurities Some impurities may have similar solubility profiles to the desired product, making them difficult to remove by a single crystallization.Solution: Consider a multi-step purification approach. This could involve an initial crystallization followed by a second recrystallization from a different solvent system. Alternatively, techniques like column chromatography can be employed for difficult separations.
Problem 2: Presence of Unreacted Piperidine-4-carboxylic Acid

Symptoms:

  • A distinct peak corresponding to piperidine-4-carboxylic acid in the HPLC chromatogram.

  • NMR spectrum shows signals characteristic of the starting material.

Root Causes and Solutions:

Potential Cause Scientific Rationale Recommended Action
Insufficient Carbamoylating Agent A stoichiometric deficiency of the carbamoylating agent (e.g., urea) will result in incomplete conversion of the starting material.Solution: Use a slight excess of the carbamoylating agent to ensure the reaction goes to completion.
Suboptimal Reaction Temperature or Time The carbamoylation reaction may require specific temperature and time to proceed to completion.Solution: Experiment with increasing the reaction temperature or extending the reaction time. Monitor the reaction progress closely.
pH of the Reaction Mixture The nucleophilicity of the piperidine nitrogen is pH-dependent. If the pH is too low, the nitrogen will be protonated and less reactive.Solution: Ensure the reaction is carried out under appropriate pH conditions, typically neutral to slightly basic, to favor the nucleophilic attack of the amine on the carbamoylating agent.
Problem 3: Product is an Oil or Fails to Crystallize

Symptoms:

  • The product separates as an oil rather than a solid upon cooling.

  • The solution becomes supersaturated but no crystals form.

Root Causes and Solutions:

Potential Cause Scientific Rationale Recommended Action
High Impurity Level The presence of significant amounts of impurities can inhibit crystal lattice formation.Solution: Attempt to remove some impurities before crystallization. This can be done by washing the crude product with a solvent in which the desired compound is insoluble but the impurities are soluble.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an amorphous solid or oil instead of a well-ordered crystal lattice.Solution: Allow the crystallization solution to cool slowly to room temperature, and then further cool in an ice bath. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
Solvent Choice The solvent may be too good a solvent for the compound, even at low temperatures.Solution: Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution at an elevated temperature until slight turbidity is observed. Then, allow the solution to cool slowly.

Experimental Protocols

Protocol 1: Recrystallization of 1-Carbamoylpiperidine-4-carboxylic Acid

This protocol provides a general guideline for recrystallization. The optimal solvent and volumes should be determined experimentally.

Materials:

  • Crude 1-carbamoylpiperidine-4-carboxylic acid

  • Recrystallization solvent (e.g., water, ethanol, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude 1-carbamoylpiperidine-4-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: HPLC Method for Purity Analysis

This is a starting point for developing an HPLC method. The conditions may need to be optimized for your specific system and impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product Workup Aqueous Work-up Crude->Workup Remove water-soluble impurities Crystallization Recrystallization Workup->Crystallization Dissolve in hot solvent Filtration Filtration & Washing Crystallization->Filtration Cool to form crystals Drying Drying Filtration->Drying Isolate crystals Pure Pure Product Drying->Pure Remove residual solvent TroubleshootingLogic cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions LowPurity Low Purity Solvent Incorrect Solvent LowPurity->Solvent Reaction Incomplete Reaction LowPurity->Reaction ImpurityLevel High Impurity Level LowPurity->ImpurityLevel OilingOut Oiling Out OilingOut->Solvent Cooling Fast Cooling OilingOut->Cooling OilingOut->ImpurityLevel UnreactedSM Unreacted Starting Material UnreactedSM->Reaction SolventScreen Solvent Screening Solvent->SolventScreen OptimizeReaction Optimize Reaction Reaction->OptimizeReaction SlowCooling Slow Cooling/Seeding Cooling->SlowCooling PrePurify Pre-purification Step ImpurityLevel->PrePurify

Caption: Logical flow for troubleshooting common purification issues.

References

  • What are the key steps in the purification of pharmaceutical intermediates? - Blog. (2025, August 20).
  • What is the best solvent for recrystallization? - Quora. (2017, February 16). Retrieved from [Link]

  • Troubleshooting | The Pharma Master. (n.d.). Retrieved from [Link]

  • Common Solvents for Crystallization. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Purification of carboxylic acids by complexation with selective solvents. (n.d.). Google Patents.
  • Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • 1-CarbaMiMidoylpiperidine-4-carboxylic acid - ChemBK. (n.d.). Retrieved from [Link]

  • Urea - Wikipedia. (n.d.). Retrieved from [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Analytical Methods for Organic Acids - Shimadzu. (n.d.). Retrieved from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23). Retrieved from [Link]

  • Troubleshooting Guide - Phenomenex. (n.d.). Retrieved from [Link]

  • Resolving API Impurity Issues in Drug Development | Pharmaguideline. (2025, April 11). Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020, October 22). Retrieved from [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. (n.d.). Retrieved from [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed. (n.d.). Retrieved from [Link]

  • 1-carbamoylpiperidine-4-carboxylic Acid | C7H12N2O3 | CID 3875700 - PubChem. (n.d.). Retrieved from [Link]

  • (PDF) Carbamoylation of primary, secondary and aromatic amines by dimethyl carbonate in a flow system over solid catalysts - ResearchGate. (n.d.). Retrieved from [Link]

  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids | Request PDF - ResearchGate. (2019, April 11). Retrieved from [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. (n.d.). Retrieved from [Link]

  • Selective N-Formylation / N-Methylation of Amines and N-Formylation of Amides and Carbamates with Carbon Dioxide and Hydrosilane - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents. (n.d.).
  • Isonipecotic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC - NIH. (n.d.). Retrieved from [Link]

  • Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Optimization

troubleshooting guide for 1-carbamoylpiperidine-4-carboxylic acid experiments

Technical Support Center: A Troubleshooting Guide for Experiments with 1-Carbamoylpiperidine-4-Carboxylic Acid Welcome to the comprehensive technical support guide for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Troubleshooting Guide for Experiments with 1-Carbamoylpiperidine-4-Carboxylic Acid

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1-carbamoylpiperidine-4-carboxylic acid. This guide is designed to provide in-depth, field-proven insights to anticipate and resolve common experimental challenges. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the properties and handling of 1-carbamoylpiperidine-4-carboxylic acid.

Q1: What are the basic physical and chemical properties of 1-carbamoylpiperidine-4-carboxylic acid?

A1: 1-Carbamoylpiperidine-4-carboxylic acid is a derivative of piperidine-4-carboxylic acid (isonipecotic acid).[1][2] Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC7H12N2O3[3][4]
Molecular Weight172.18 g/mol [3][4]
AppearanceTypically a white to off-white solid or crystalline powder[5]
Melting PointVaries depending on purity; one source reports 93-95°C for a similar derivative[6]
SolubilitySlightly soluble in DMSO and methanol; generally insoluble in water at neutral pH[6][7]
StorageStore in a cool, dry place, often at -20°C for long-term stability, under an inert atmosphere[6][8]

Q2: What are the primary safety concerns when handling this compound?

A2: Based on available data, 1-carbamoylpiperidine-4-carboxylic acid is harmful if swallowed and causes serious eye irritation.[3] It may also cause skin and respiratory irritation.[3] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.

Q3: How can I confirm the identity and purity of my 1-carbamoylpiperidine-4-carboxylic acid sample?

A3: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This provides detailed structural information. You can find reference spectra for similar compounds in various databases.[9][10][11][12]

  • Mass Spectrometry (MS): This confirms the molecular weight of the compound. The expected mass would be around 172.18 g/mol .[3]

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing purity. A common setup involves a C18 column with a mobile phase gradient of water (containing 0.1% TFA) and acetonitrile.[13]

II. Troubleshooting Guide for Synthesis and Reactions

This section delves into specific issues that may arise during the synthesis and subsequent reactions of 1-carbamoylpiperidine-4-carboxylic acid.

Q4: I am attempting to synthesize a derivative of 1-carbamoylpiperidine-4-carboxylic acid via an amide coupling reaction, but I am getting low to no yield. What are the likely causes?

A4: Low yields in amide coupling reactions are a common issue. The primary culprits are often related to the activation of the carboxylic acid, the reactivity of the amine, and the reaction conditions. [14][15]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to couple with an amine. If the coupling reagent is not effective or used in insufficient amounts, the reaction will not proceed efficiently. [14]* Amine Deactivation: Amines are basic and can be protonated by the carboxylic acid, rendering them non-nucleophilic. [14][16]* Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically impede the reaction. [14]* Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing the formation of the amide bond. It is critical to use anhydrous solvents and reagents. [14] Troubleshooting Workflow for Low Amide Coupling Yield

Below is a logical workflow to diagnose and solve low-yield issues.

Caption: Troubleshooting workflow for low amide coupling yield.

Q5: What are the best practices for choosing a coupling reagent for reactions involving 1-carbamoylpiperidine-4-carboxylic acid?

A5: The choice of coupling reagent is critical and depends on the specific amine you are using.

Coupling Reagent ClassExamplesAdvantagesDisadvantages
CarbodiimidesDCC, EDC, DICBroadly applicable, cost-effectiveCan cause racemization, requires additives like HOBt or OxymaPure
Phosphonium SaltsPyBOP, PyAOPMore reactive than carbodiimides, less racemizationCan be more expensive, generates HMPA (a carcinogen) in the case of BOP
Uronium/Aminium SaltsHBTU, HATU, HCTUFast reaction times, high yieldsCan react with the amine to form a guanidinium by-product

For sterically hindered substrates or electron-deficient amines, where standard methods may fail, using a protocol that forms an acyl fluoride in situ with reagents like TFFH or BTFFH can be highly effective. [17] Q6: I am observing significant side reactions during my experiments. How can these be minimized?

A6: Side reactions can often be traced back to the reaction conditions or the choice of reagents.

  • Racemization: If your starting materials or products are chiral, racemization can be a significant issue, especially with carbodiimide coupling reagents. To suppress this, additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure are recommended. [14]Running the reaction at a lower temperature can also help.

  • Guanidinium By-product Formation: With uronium/aminium reagents like HATU or HBTU, the amine can react with the coupling reagent itself. To avoid this, it is crucial to control the order of addition: pre-activate the carboxylic acid with the coupling reagent before adding the amine.

III. Purification Protocols and Troubleshooting

Q7: My crude product of a 1-carbamoylpiperidine-4-carboxylic acid derivative is impure. What is a reliable purification strategy?

A7: A multi-step purification strategy is often necessary.

  • Acid-Base Extraction: This is a powerful technique for separating your acidic product from neutral and basic impurities. [18][19]* Crystallization: If your product is a solid, recrystallization from a suitable solvent system can significantly improve purity. [18]* Chromatography: For challenging separations, column chromatography or preparative HPLC may be required.

Experimental Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing neutral and basic impurities from your acidic product.

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract with a basic aqueous solution (e.g., 1M sodium bicarbonate or sodium hydroxide) to deprotonate the carboxylic acid and move it to the aqueous layer. The pH should be at least two to three units above the pKa of the acid. [18]4. Separate the aqueous layer, which now contains your product as a salt.

  • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any remaining neutral or basic impurities.

  • Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., 1M HCl) to a pH at least two to three units below the pKa of the acid to precipitate the purified product. [18]7. Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

Purification Troubleshooting

Caption: Decision tree for product purification.

IV. Analytical Characterization

Q8: I am having trouble interpreting the NMR spectrum of my 1-carbamoylpiperidine-4-carboxylic acid derivative. What are the expected signals?

A8: The NMR spectrum will have characteristic signals for the piperidine ring protons, as well as any substituents.

  • Piperidine Ring Protons: These typically appear as a complex set of multiplets in the aliphatic region of the ¹H NMR spectrum.

  • Carboxylic Acid Proton: This proton is acidic and may appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

  • Carbamoyl Protons: The -NH₂ protons of the carbamoyl group will also likely appear as a broad singlet.

For unambiguous assignment, 2D NMR techniques such as COSY and HSQC may be necessary.

Q9: What should I expect in the mass spectrum of my compound?

A9: In mass spectrometry, you should look for the molecular ion peak [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode, corresponding to the molecular weight of your compound. A common fragmentation pattern for carboxylic acid derivatives is the loss of the group attached to the carbonyl, resulting in an acylium ion (R-CO⁺). [21]

References

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • 1-carbamimidoylpiperidine-4-carboxylic acid. ChemBK. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Process for the purification of carboxylic acids.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. [Link]

  • 4-Carbamoylpiperidine-1-carboxylic acid benzyl ester - Optional[MS (GC)] - Spectrum. [Link]

  • 1-carbamoylpiperidine-4-carboxylic Acid. PubChem. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central. [Link]

  • 1-carbamoyl-piperidine-4-carboxylic acid. Amerigo Scientific. [Link]

  • 4-Aminopiperidine-4-carboxylic acid. PubChem. [Link]

  • Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • 1-Methylpiperidine-4-carboxylic acid. PubChem - NIH. [Link]

  • Isonipecotic acid. Wikipedia. [Link]

  • piperidine-4-carboxylic acid. ChemBK. [Link]

  • 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]

  • 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. [Link]

  • Biphenyl-4-carboxylic acid. the NIST WebBook. [Link]=1&Type=Mass)

Sources

Troubleshooting

Technical Support Center: Characterization of 1-Carbamoylpiperidine-4-carboxylic Acid

Welcome to the technical support center for 1-carbamoylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-carbamoylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the characterization of this molecule. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and success of your experimental outcomes.

Introduction: The Nature of the Challenge

1-Carbamoylpiperidine-4-carboxylic acid (PubChem CID: 3875700) is a bifunctional molecule featuring a piperidine ring, a carboxylic acid, and a primary carbamoyl (amide) group.[1] This unique combination of functional groups can present several analytical challenges, including issues with solubility, chromatographic behavior, and spectral interpretation. Understanding these potential hurdles is the first step toward robust and reproducible characterization.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₁₂N₂O₃[1]
Molecular Weight172.18 g/mol [1]
XLogP3-AA-0.8[1]
Topological Polar Surface Area83.6 Ų[1]

The molecule's polarity, arising from the carboxylic acid and carbamoyl groups, influences its solubility and chromatographic behavior, often leading to zwitterionic characteristics under certain pH conditions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving 1-carbamoylpiperidine-4-carboxylic acid for analysis?

A1: Due to its polar nature, 1-carbamoylpiperidine-4-carboxylic acid has limited solubility in nonpolar organic solvents. For analytical techniques such as NMR and HPLC, the following solvents are recommended:

  • For NMR: Deuterated water (D₂O) or deuterated methanol (CD₃OD) are good starting points. For observing exchangeable protons (from the carboxylic acid and amide), DMSO-d₆ is an excellent choice.[2]

  • For HPLC: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used as the mobile phase. The sample should be dissolved in the initial mobile phase composition to ensure good peak shape.

Q2: I am observing peak tailing or splitting in my HPLC chromatogram. What is the likely cause?

A2: Peak tailing or splitting for this compound is often related to its zwitterionic nature and interactions with the stationary phase. Here are the primary causes and solutions:

  • Secondary Interactions: The amine in the piperidine ring can interact with residual silanol groups on C18 columns, causing peak tailing.

  • Multiple Species in Solution: Depending on the mobile phase pH, the molecule can exist as a cation, anion, or zwitterion. If the pH is not well-controlled, multiple species may be present, leading to peak splitting or broadening.

To address this, it is crucial to control the mobile phase pH with a suitable buffer. For instance, using a mobile phase with a low pH (e.g., with 0.1% trifluoroacetic acid or formic acid) will protonate the carboxylic acid, leading to a more uniform cationic species that often chromatographs better on reverse-phase columns.[3]

Q3: What are the expected impurities from the synthesis of 1-carbamoylpiperidine-4-carboxylic acid?

A3: Common impurities often arise from incomplete reactions or side reactions during synthesis. Depending on the synthetic route, which may involve the reaction of isonipecotic acid with a source of the carbamoyl group, potential impurities could include:

  • Unreacted isonipecotic acid (piperidine-4-carboxylic acid).

  • Byproducts from the carbamoylating agent.

  • Hydrolysis of the carbamoyl group: Under harsh acidic or basic conditions, the carbamoyl group can hydrolyze back to the carboxylic acid, though amides are generally stable.[4]

It is essential to use a high-resolution analytical technique like LC-MS to identify and quantify these potential impurities.

Part 2: Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the characterization of 1-carbamoylpiperidine-4-carboxylic acid.

Guide 1: HPLC and LC-MS Analysis

Issue: Poor peak shape, inconsistent retention times, or low sensitivity.

dot

Caption: Troubleshooting workflow for HPLC analysis.

In-depth Causality:

  • Mobile Phase pH: The zwitterionic nature of 1-carbamoylpiperidine-4-carboxylic acid makes its retention time highly sensitive to pH. A poorly buffered mobile phase can lead to shifts in retention time as the ionic state of the analyte changes.[5] Using a buffer or an acid modifier like TFA ensures that the analyte is in a consistent protonation state, leading to reproducible chromatography.

  • Injection Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion and broadening. It is always best practice to dissolve the sample in the initial mobile phase.

  • Column Choice: For polar, zwitterionic compounds, a standard C18 column may not be optimal due to potential secondary interactions. Consider using a column with end-capping or a polar-embedded phase for better peak shape. HILIC (Hydrophilic Interaction Liquid Chromatography) can also be a viable alternative.[6]

Guide 2: NMR Spectroscopy

Issue: Broad peaks, missing signals, or complex splitting patterns in the NMR spectrum.

dot

Caption: Troubleshooting workflow for NMR analysis.

In-depth Causality:

  • Exchangeable Protons: The protons on the carboxylic acid and the amide are exchangeable and will often appear as broad singlets. Their chemical shifts can be highly dependent on concentration, temperature, and solvent.[2] In protic solvents like D₂O or CD₃OD, these signals may exchange with the solvent and disappear. DMSO-d₆ is the preferred solvent to reliably observe these protons.

  • Conformational Isomers: The piperidine ring can exist in different chair conformations, and restricted rotation around the carbamoyl C-N bond can lead to the presence of rotamers. This can result in broadened peaks or even the appearance of multiple sets of signals at room temperature. Acquiring spectra at different temperatures (variable temperature NMR) can help to coalesce these signals and simplify the spectrum.

  • Complex Splitting: The protons on the piperidine ring form a complex spin system, leading to overlapping multiplets that can be difficult to interpret from a 1D ¹H NMR spectrum alone. 2D NMR techniques such as COSY and HSQC are essential for unambiguous assignment of the proton and carbon signals.

Guide 3: Mass Spectrometry

Issue: Poor ionization, unexpected fragmentation, or difficulty in identifying the molecular ion.

In-depth Causality:

  • Ionization Mode: Electrospray ionization (ESI) is the preferred method for this polar molecule. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 173.09 should be observed. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 171.08 should be visible. The choice of positive or negative mode will depend on the mobile phase pH.

  • Fragmentation Pattern: The fragmentation of 1-carbamoylpiperidine-4-carboxylic acid in MS/MS experiments can provide valuable structural information. Common fragmentation pathways include:

    • Loss of H₂O (18 Da) from the carboxylic acid.

    • Loss of CO₂ (44 Da) from the carboxylic acid.

    • Loss of the carbamoyl group (43 or 44 Da) .

    • Ring opening of the piperidine moiety.

The presence of a prominent acylium ion, [R-CO]⁺, is a common feature in the mass spectra of carbonyl-containing compounds.[7]

Part 3: Experimental Protocols

Protocol 1: Standard HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Column Temperature: 30 °C

Protocol 2: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-d₆.[2]

  • Instrument: 400 MHz or higher NMR spectrometer

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (zg30)

    • Spectral Width: 16 ppm

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Spectral Width: 240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more

References

  • Chemistry Stack Exchange. (2020). Why can zwitterions be difficult detect by HPLC-MS?[Link]

  • Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3875700, 1-carbamoylpiperidine-4-carboxylic Acid. Retrieved from [Link]

  • UCLA. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of Amides. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Challenges for 1-Carbamoylpiperidine-4-Carboxylic Acid Production

Welcome to the technical support center for the production of 1-carbamoylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 1-carbamoylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges encountered during the synthesis, optimization, and scale-up of this important chemical intermediate. The following question-and-answer troubleshooting guide and detailed protocols are structured to address specific issues you may face in the laboratory and during pilot-scale production.

Overview of Synthesis

1-Carbamoylpiperidine-4-carboxylic acid, also known as N-carbamoyl-isonipecotic acid, is typically synthesized from piperidine-4-carboxylic acid (isonipecotic acid). A common and effective route involves the reaction of the piperidine nitrogen with a source of a carbamoyl group. One established method is the reaction of isonipecotic acid with potassium cyanate in an acidic aqueous solution, which generates isocyanic acid in situ to perform the carbamoylation. While straightforward at the bench, this process presents several challenges during scale-up related to reaction control, impurity profiles, and product isolation.

Synthesis_Workflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Carbamoylation Reaction cluster_workup Step 3: Isolation & Purification A Dissolve Piperidine-4-Carboxylic Acid in Acidified Water (e.g., with HCl) C Controlled Addition of KOCN Solution to the Acidic Piperidine Mixture A->C B Prepare Aqueous Solution of Potassium Cyanate (KOCN) B->C D Heat Reaction Mixture (e.g., ~333 K) with Agitation C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Cool Reaction to Induce Precipitation E->F G Collect Crude Product by Filtration F->G H Wash with Cold Solvent G->H I Recrystallization for Purification H->I J Dry Final Product Under Vacuum I->J

Caption: General workflow for the synthesis of 1-carbamoylpiperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Synthesis and Optimization

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yield is a common issue that can often be traced back to several key factors. A systematic approach is essential for troubleshooting.

  • Cause 1: Inefficient Generation of Isocyanic Acid (HNCO): The reaction relies on the in situ generation of isocyanic acid from the protonation of potassium cyanate. If the pH is too high, the cyanate ion will not be sufficiently protonated. If the pH is excessively low, isocyanic acid can hydrolyze to ammonia and carbon dioxide.

    • Solution: Maintain a mildly acidic pH. The initial acidification of the piperidine-4-carboxylic acid solution is critical. While the literature suggests using concentrated HCl, on a larger scale, careful control of the final pH to a range of 3-4 after reactant mixing is advisable for optimal results.

  • Cause 2: Competing Side Reactions: The primary amine of isonipecotic acid can be protonated under acidic conditions, rendering it non-nucleophilic and unable to react with the isocyanic acid.

    • Solution: This is an equilibrium-dependent issue. While acidity is required to generate HNCO, excessive protonation of the substrate is detrimental. A controlled, slow addition of the potassium cyanate solution allows the free amine to react as it becomes available, driving the reaction forward. This is a classic example of where reaction kinetics and equilibria must be carefully balanced.

  • Cause 3: Product Solubility: The product has some solubility in water, which can lead to significant losses during workup, especially if the final volume is large.

    • Solution: After precipitation, ensure the reaction mixture is thoroughly cooled in an ice bath for a sufficient period (e.g., >1 hour) to maximize precipitation before filtration. Minimize the volume of wash solvent used and ensure it is ice-cold.

Low_Yield_Troubleshooting Start Low Reaction Yield Q1 Is Reaction pH Optimized (3-4)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is Reagent Addition Slow and Controlled? A1_Yes->Q2 Sol1 Adjust Acid Concentration. Monitor pH during reaction. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is Product Lost During Workup? A2_Yes->Q3 Sol2 Implement dropwise addition of KOCN solution. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Ensure thorough cooling before filtration. Minimize volume of cold wash solvent. A3_Yes->Sol3 End Yield Improved A3_No->End Sol3->End

Troubleshooting

Technical Support Center: Purification of 1-Carbamoylpiperidine-4-Carboxylic Acid

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1-carbamoylpiperidine-4-carboxylic acid. This document outlines comm...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1-carbamoylpiperidine-4-carboxylic acid. This document outlines common challenges, offers detailed troubleshooting advice, and presents validated protocols to ensure the isolation of a high-purity final product.

Understanding the Chemistry of Purification

1-Carbamoylpiperidine-4-carboxylic acid possesses both a carboxylic acid and a carbamoyl (urea) functional group. This bifunctional nature dictates the purification strategy. The carboxylic acid moiety allows for manipulation of the compound's solubility based on pH, forming the basis of acid-base extraction techniques. The overall polarity of the molecule makes it amenable to normal-phase chromatography and recrystallization from polar solvents.

Potential Byproducts and Impurities

A thorough understanding of potential impurities is crucial for devising an effective purification strategy.[1] Common impurities in syntheses involving piperidine derivatives can include:

  • Unreacted Starting Materials: Such as piperidine-4-carboxylic acid (isonipecotic acid) or the carbamoylating agent.

  • Side-Reaction Products: Formation of dimers or products from unintended reactions of the reagents.

  • Reagent-Related Impurities: Byproducts from the reagents used in the synthesis.[1]

  • Degradation Products: Potential hydrolysis of the carbamoyl group under harsh acidic or basic conditions.

  • Residual Solvents: Solvents used in the reaction or initial workup procedures.[1]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may be encountered during the purification of 1-carbamoylpiperidine-4-carboxylic acid in a question-and-answer format.

Q1: My crude product is an oil and won't solidify. How can I proceed with purification?

Answer: Oiling out is a common issue, often due to the presence of impurities that depress the melting point or residual solvent.

  • Initial Step: Attempt to remove residual solvent under high vacuum, possibly with gentle heating.

  • Solvent Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether) to the oil and stir vigorously. This can often induce precipitation of the solid product by washing away soluble impurities.

  • Proceed with Extraction: If the product remains an oil, dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and proceed with an acid-base extraction as outlined in the protocols below. This is often the most effective way to handle oily crude products of carboxylic acids.

Q2: After acid-base extraction and acidification, no precipitate forms. What went wrong?

Answer: This typically indicates one of two issues: either the product is more water-soluble than anticipated, or the pH was not adjusted correctly.

  • Verify pH: Use a pH meter or pH paper to ensure the aqueous layer has been acidified to a pH of approximately 2-3.[2] Incomplete acidification will result in the carboxylate salt remaining dissolved in the aqueous phase.[3] It is crucial to add enough acid to neutralize all the base used in the extraction step.[3]

  • Back-Extraction: If the pH is correct and no solid has precipitated, the product may have some water solubility. Extract the acidified aqueous layer with a more polar organic solvent, such as ethyl acetate or dichloromethane (DCM), multiple times.[4] The combined organic extracts can then be dried and concentrated to recover the product.

  • Brine Wash: To improve the efficiency of the organic extraction, saturate the aqueous layer with sodium chloride (brine). This will decrease the polarity of the aqueous phase and drive the organic product into the organic layer.

Q3: My final product has a persistent yellow or brown discoloration. What is the cause and how can I remove it?

Answer: Discoloration often points to the presence of high-molecular-weight, colored byproducts or oxidation products.[1]

  • Activated Carbon Treatment: Dissolve the discolored product in a suitable hot solvent (e.g., ethanol, water, or a mixture). Add a small amount of activated carbon (charcoal) and briefly heat the mixture. The colored impurities will adsorb onto the surface of the carbon. Perform a hot filtration to remove the carbon, and then allow the filtrate to cool and crystallize.

  • Recrystallization: A carefully chosen recrystallization can be very effective at removing colored impurities, which often have different solubility profiles than the desired product. Experiment with different solvent systems.

Q4: I'm seeing a second, broad peak in my HPLC analysis of the purified material. What could it be?

Answer: For piperidine derivatives, peak tailing or the appearance of multiple peaks can sometimes be observed.[5][6]

  • Interaction with Stationary Phase: The basic nitrogen of the piperidine ring can interact with acidic silanol groups on standard silica-based HPLC columns, leading to poor peak shape.[5] Adding a small amount of a modifier like trifluoroacetic acid (TFA) or triethylamine (TEA) to the mobile phase can improve peak shape.[5][6]

  • Conformational Isomers: The piperidine ring exists in a chair conformation, and in some cases, different conformers may interconvert slowly on the HPLC timescale, leading to peak broadening or multiple peaks.

  • Residual Impurities: The second peak may be a closely related impurity that was not removed by the initial purification. Consider re-purifying using a different technique (e.g., chromatography if recrystallization was used initially).

Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for separating the acidic product from neutral or basic impurities.[7][8]

Principle: The carboxylic acid is deprotonated with a weak base to form a water-soluble carboxylate salt.[4][7] Neutral and basic impurities remain in the organic layer. The aqueous layer is then separated and re-acidified to precipitate the pure carboxylic acid.[7]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 1-carbamoylpiperidine-4-carboxylic acid in an appropriate organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Add a fresh portion of the NaHCO₃ solution to the organic layer and repeat the extraction to ensure complete recovery of the product.

  • Combine Aqueous Layers: Combine the aqueous extracts. The neutral and basic impurities remain in the original organic layer, which can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the pH of the solution is between 2 and 3.[2]

  • Precipitation and Isolation: The pure 1-carbamoylpiperidine-4-carboxylic acid should precipitate as a white solid. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold deionized water to remove any inorganic salts, and then dry the product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent final purification step to obtain a highly crystalline product, provided a suitable solvent can be found.[9]

Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of the compound in various solvents. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. For 1-carbamoylpiperidine-4-carboxylic acid, polar solvents like water, ethanol, or mixtures of ethanol and water are good starting points.

  • Dissolution: Place the crude solid in a flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or charcoal from decolorization), perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Workflow for Purification

Below is a visual representation of the decision-making process for purifying 1-carbamoylpiperidine-4-carboxylic acid.

PurificationWorkflow cluster_start Crude Product cluster_main_path Primary Purification cluster_final_path Final Polishing Crude Crude Product (Solid or Oil) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve AcidBase Acid-Base Extraction with NaHCO3(aq) Dissolve->AcidBase Separate Separate Layers AcidBase->Separate Acidify Acidify Aqueous Layer (pH 2-3 with HCl) Separate->Acidify Aqueous Layer OrganicLayer Organic Layer (Discard Impurities) Separate->OrganicLayer Filter Filter & Dry Acidify->Filter CheckPurity Check Purity (HPLC, NMR) Filter->CheckPurity Recrystallize Recrystallization (e.g., from Ethanol/Water) CheckPurity->Recrystallize Further Purification Needed FinalProduct Pure Product CheckPurity->FinalProduct Purity OK Recrystallize->FinalProduct

Caption: Purification workflow for 1-carbamoylpiperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance of pure 1-carbamoylpiperidine-4-carboxylic acid?

A: Pure 1-carbamoylpiperidine-4-carboxylic acid is typically a white to off-white crystalline solid.[10]

Q: What analytical techniques should I use to confirm the purity and identity of my final product?

A: A combination of techniques is recommended:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.[10][11] The carboxylic acid proton will appear as a broad singlet far downfield, and the amide protons will also be visible as broad signals.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q: How should I store purified 1-carbamoylpiperidine-4-carboxylic acid?

A: The compound should be stored in a well-sealed container in a cool, dry place. For long-term storage, keeping it in a freezer at -20°C under an inert atmosphere is recommended.[12]

Q: Is this compound soluble in common NMR solvents?

A: Yes, it is soluble in polar deuterated solvents such as DMSO-d₆ and Methanol-d₄.[11][12] DMSO-d₆ is often preferred as it allows for the observation of the exchangeable protons of the carboxylic acid and amide groups.[11]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₇H₁₂N₂O₃
Molecular Weight 172.18 g/mol
Appearance White to off-white solid[10]
Storage -20°C Freezer, Under inert atmosphere[12]
Solubility DMSO (Slightly), Methanol (Slightly)[12]

References

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia. (n.d.). LookChem. Retrieved from [Link]

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. (2025). BenchChem.
  • Technical Support Center: Purification of Diastereomeric Piperidine Compounds. (2025). BenchChem.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14). ResearchGate. Retrieved from [Link]

  • N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. (2015). Molecular Crystals and Liquid Crystals, 623(1). Taylor & Francis Online.
  • An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid: Synthesis, Potential Pharmacology, and Compar
  • Application Note: Comprehensive NMR Spectral Analysis of 1-Carbamoylpiperidine-3-carboxylic acid. (2025). BenchChem.
  • PubChem. (n.d.). 1-carbamoylpiperidine-4-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-Carbamoylpiperidine-4-carboxylic Acid and Isonipecotic Acid: Structure, Activity at GABAergic Targets, and Experimental Considerations

Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive comparison between isonipecotic acid (piperidine-4-carboxylic acid), a well-characterized GABA analogue, and its N...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive comparison between isonipecotic acid (piperidine-4-carboxylic acid), a well-characterized GABA analogue, and its N-substituted derivative, 1-carbamoylpiperidine-4-carboxylic acid. Isonipecotic acid is established as a partial agonist of the GABA-A receptor, but its therapeutic potential is limited by its inability to cross the blood-brain barrier.[1] The addition of a carbamoyl group at the N1 position fundamentally alters the molecule's physicochemical properties, suggesting a significant shift in its pharmacological profile. Drawing upon data from structurally related compounds and established biochemical principles, this guide synthesizes the known activity of isonipecotic acid with a predictive analysis of 1-carbamoylpiperidine-4-carboxylic acid. We provide detailed experimental protocols to enable researchers to directly test these hypotheses, focusing on receptor binding, transporter inhibition, and functional activity within the GABAergic system.

Introduction to the Core Scaffolds

The central nervous system (CNS) relies on a delicate balance between excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, and its system, including GABA-A receptors and GABA transporters (GATs), is a major target for therapeutic intervention in conditions like epilepsy, anxiety, and sleep disorders.[2][3]

Isonipecotic acid , as a conformationally restricted analogue of GABA, has long been a tool for probing this system.[4] It is a partial agonist at GABA-A receptors, exhibiting varying efficacy depending on the receptor subunit composition.[1][5][6] However, its zwitterionic nature at physiological pH makes it highly polar, preventing it from crossing the blood-brain barrier (BBB), a significant hurdle for CNS drug development.[1]

1-Carbamoylpiperidine-4-carboxylic acid modifies this core scaffold by substituting the piperidine nitrogen with a carbamoyl group (-CONH₂). This seemingly simple modification has profound implications. N-carbamoyl derivatives of amino acids are known to possess diverse biological activities. For instance, N-carbamoyl-γ-aminobutyric acid has been reported as a weak GABA antagonist, a functional opposition to GABA's agonist activity. This suggests that the N-carbamoyl moiety on the piperidine ring could fundamentally alter the interaction with GABAergic targets, potentially shifting the compound from an agonist to an antagonist or modulator, while also impacting its pharmacokinetic profile.

Structural and Physicochemical Comparison

The key to understanding the potential differences in activity lies in the structural and electronic changes introduced by the N-carbamoyl group.

G cluster_0 Isonipecotic Acid cluster_1 1-Carbamoylpiperidine-4-carboxylic Acid cluster_annotation Isonipecotic Isonipecotic Carbamoyl Carbamoyl A Key Structural Difference

Caption: Chemical structures of Isonipecotic Acid and its N-carbamoyl derivative.

The carbamoyl group neutralizes the basicity of the piperidine nitrogen, preventing it from protonating at physiological pH. This eliminates the zwitterionic character seen in isonipecotic acid. Furthermore, the carbamoyl moiety introduces additional hydrogen bond donors and acceptors while increasing the molecule's size and lipophilicity.

Table 1: Comparative Physicochemical Properties

PropertyIsonipecotic Acid1-Carbamoylpiperidine-4-carboxylic AcidRationale for Impact
Molecular Formula C₆H₁₁NO₂[1]C₇H₁₂N₂O₃[7]Addition of a carbamoyl group (CHNO).
Molecular Weight 129.16 g/mol [1]172.18 g/mol [7]Increased mass due to the carbamoyl moiety.
pKa ~3.7 (acid), ~10.7 (amine)[6]~3.8 (acid), N/A (amide N is non-basic)The piperidine nitrogen is no longer a basic center, which drastically alters ionization state and receptor interactions.
Predicted cLogP -0.08[6]-0.8[7]The carbamoyl group increases polarity, but the neutralization of the amine may have complex effects on overall membrane permeability.
Key Feature Zwitterionic at physiological pHNeutral molecule with polar carbamoyl groupThis difference is critical for BBB permeability and interaction with charged binding pockets.

Comparative Biological Activity: Established vs. Hypothesized

Direct comparative studies are scarce; therefore, this section combines established data for isonipecotic acid with scientifically grounded hypotheses for its carbamoyl derivative.

Activity at GABA-A Receptors
  • Isonipecotic Acid: Functions as a moderately potent partial agonist at GABA-A receptors.[1][5] Its activity is subunit-dependent, showing higher efficacy at receptors containing α4 and α6 subunits compared to those with α1, α2, α3, or α5 subunits.[1] The protonated piperidine nitrogen is crucial for mimicking the amino group of GABA and binding to the agonist site.

  • 1-Carbamoylpiperidine-4-carboxylic Acid (Hypothesized): The absence of a basic nitrogen and the presence of the bulky carbamoyl group make agonism highly unlikely. The molecule may fail to bind to the agonist site altogether or may act as an antagonist by occupying the binding site without inducing the conformational change required for channel opening. This is supported by the observation that N-carbamoyl-GABA acts as a weak GABA antagonist.

Activity at GABA Transporters (GATs)
  • Isonipecotic Acid: While its isomer, nipecotic acid (piperidine-3-carboxylic acid), is a potent GAT inhibitor, isonipecotic acid is generally not considered a strong GAT inhibitor.[3][8]

  • 1-Carbamoylpiperidine-4-carboxylic Acid (Hypothesized): Many potent GAT inhibitors, such as the clinically used drug Tiagabine, are N-substituted derivatives of nipecotic acid.[3][9] The lipophilic substitution on the nitrogen is a key feature for potent GAT-1 inhibition. The N-carbamoyl group, while polar, represents a significant substitution. It is plausible that this derivative could exhibit some inhibitory activity at one or more of the GAT subtypes (GAT-1, -2, -3, BGT-1). This requires direct experimental validation.

Blood-Brain Barrier (BBB) Permeability
  • Isonipecotic Acid: Confirmed to be unable to cross the BBB, precluding its use as a systemic CNS agent without modification into a prodrug.[1][8]

  • 1-Carbamoylpiperidine-4-carboxylic Acid (Hypothesized): By neutralizing the basic nitrogen and eliminating the zwitterionic state, the carbamoyl derivative is predicted to have improved membrane permeability compared to its parent compound. While its cLogP suggests high polarity, the masking of the charged amine is a critical factor for passive diffusion across the BBB. This represents its most significant potential advantage over isonipecotic acid for in vivo CNS studies.

Experimental Protocols for Comparative Evaluation

To validate the hypotheses outlined above, a series of standardized in vitro assays are required. The following protocols provide a framework for the direct comparison of these two compounds.

Protocol 1: In Vitro GABA-A Receptor Binding Assay

Objective: To determine and compare the binding affinity (Kᵢ) of each compound for the GABA-A receptor agonist and antagonist binding sites.

Methodology: This is a competitive radioligand binding assay using synaptic membrane preparations from rodent brains (e.g., rat cortex or cerebellum).

  • Membrane Preparation: Homogenize brain tissue in a buffered solution, followed by centrifugation to isolate the crude synaptic membrane fraction.

  • Assay Incubation: In a 96-well plate, incubate the membrane preparation with:

    • A fixed concentration of a radioligand (e.g., [³H]Muscimol for the agonist site or [³H]SR 95531 for the antagonist site).

    • Increasing concentrations of the test compound (Isonipecotic acid or 1-Carbamoylpiperidine-4-carboxylic Acid).

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a one-site competition model to calculate the IC₅₀, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive GABA-A receptor radioligand binding assay.

Protocol 2: In Vitro GABA Uptake Inhibition Assay

Objective: To measure and compare the potency (IC₅₀) of each compound at inhibiting the major GABA transporters (GAT-1, GAT-2, GAT-3).

Methodology: This assay uses either primary neuronal/glial cultures or HEK293 cells stably expressing individual murine or human GAT subtypes.

  • Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

  • Pre-incubation: Wash the cells and pre-incubate them for 10-15 minutes in a buffered salt solution containing increasing concentrations of the test compound.

  • Uptake Initiation: Add a fixed concentration of [³H]GABA to initiate the uptake process. Allow the reaction to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage inhibition of [³H]GABA uptake against the test compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value for each GAT subtype.

Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To functionally characterize the compounds as agonists, antagonists, or allosteric modulators at specific GABA-A receptor subtypes.

Methodology: This protocol uses Xenopus laevis oocytes microinjected with cRNAs encoding specific GABA-A receptor subunits (e.g., α₁β₂γ₂).

  • Oocyte Preparation: Prepare and microinject oocytes with the desired subunit cRNAs. Incubate for 2-5 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes to clamp the membrane potential (e.g., at -70 mV).

  • Agonist Test: Apply a known concentration of GABA (e.g., EC₅₀) to elicit a baseline current. After washout, apply the test compound alone to see if it elicits a current (agonist activity).

  • Antagonist Test: Co-apply the test compound with the EC₅₀ concentration of GABA. A reduction in the GABA-elicited current indicates antagonist activity.

  • Data Analysis: Measure the peak current amplitude in response to each application. Quantify agonist activity as a percentage of the maximal GABA response and antagonist activity by calculating the dose-dependent inhibition of the GABA response.

Data Summary and Interpretation

The table below summarizes the known and predicted outcomes from the proposed experiments, providing a clear basis for comparison.

Table 2: Summary of Biological Activities (Known vs. Hypothesized)

AssayTargetIsonipecotic Acid (Known Activity)1-Carbamoylpiperidine-4-carboxylic Acid (Hypothesized Outcome)
Binding Assay GABA-A Agonist Site ([³H]Muscimol)Moderate Affinity (Kᵢ in µM range)Low to no affinity.
Binding Assay GABA-A Antagonist Site ([³H]SR 95531)No significant affinity.Potential for moderate affinity.
Functional Assay GABA-A ReceptorPartial Agonist (Elicits a submaximal current)No agonist activity; potential antagonist (inhibits GABA-evoked current).
Uptake Assay GAT-1 TransporterWeak to no inhibition.Potential for weak to moderate inhibition.
Pharmacokinetics BBB PermeabilityDoes not cross the BBB.Predicted to have improved BBB penetration.

Conclusion and Future Directions

The comparison between isonipecotic acid and 1-carbamoylpiperidine-4-carboxylic acid exemplifies a fundamental principle in medicinal chemistry: minor structural modifications can lead to major pharmacological shifts. Isonipecotic acid is a valuable but limited research tool—a polar, BBB-impermeant GABA-A partial agonist.[1] Its N-carbamoyl derivative is poised to be a functionally divergent molecule. Structural analysis strongly suggests a loss of agonist activity, a potential gain of antagonist function, and, most critically, an improved pharmacokinetic profile for CNS penetration.

This guide provides the scientific rationale and experimental framework necessary to move from hypothesis to data. The execution of the described protocols will definitively characterize the activity of 1-carbamoylpiperidine-4-carboxylic acid, clarifying its potential as a novel pharmacological tool or therapeutic lead. Future research should focus on performing these direct comparisons and, if CNS penetration is confirmed, proceeding to in vivo models to assess its physiological effects.

References

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  • Rocha, L., Osorio, I., & Mazarati, A. M. (1992). Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones. Neuroscience Letters, 146(2), 131-134. [Link]

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  • PubChem. (n.d.). Isonipecotic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 26(11), 3183. [Link]

  • Wiley Online Library. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. ChemMedChem, 14(12), 1206-1218. [Link]

  • ResearchGate. (2021). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. Medicinal Chemistry Research, 30, 586–609. [Link]

  • Wikipedia. (n.d.). GABA reuptake inhibitor. Retrieved from [Link]

  • Kumar, V., Singh, P., & Kumar, A. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114328. [Link]

  • Taylor & Francis Online. (n.d.). GABA reuptake inhibitors – Knowledge and References. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(15), 5780. [Link]

  • PubMed Central. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 208, 112762. [Link]

  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. [Link]

  • PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. [Link]

  • Delgado, G. E., Suescun, L., & Coy-Barrera, E. (2015). N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. Journal of Chemical Crystallography, 45(1-2), 1-7. [Link]

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Comparative

A Researcher's Guide to the Comparative Analysis of GABA Uptake Inhibitors: Profiling 1-Carbamoylpiperidine-4-carboxylic Acid Against Established Modulators

The precise regulation of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, is fundamental to brain function. The termination of GABAergic signaling is pri...

Author: BenchChem Technical Support Team. Date: January 2026

The precise regulation of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, is fundamental to brain function. The termination of GABAergic signaling is primarily mediated by its reuptake from the synaptic cleft via a family of GABA transporters (GATs).[1] Consequently, the inhibition of these transporters is a validated therapeutic strategy for conditions linked to GABAergic hypofunction, most notably epilepsy.[2][3] This guide provides a comprehensive framework for researchers and drug development professionals to compare novel GAT inhibitors, using 1-carbamoylpiperidine-4-carboxylic acid as a focal point against well-characterized alternatives.

The Landscape of GABA Transporters

Four distinct GABA transporter subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1).[4] GAT-1 is the predominant subtype in the brain, located on both presynaptic neurons and surrounding glial cells, making it the primary target for most therapeutic GAT inhibitors.[1][4] The potency and, crucially, the selectivity of an inhibitor across these subtypes dictate its pharmacological profile and potential clinical utility. Compounds derived from (R)-nipecotic acid and guvacine have historically served as the foundational scaffolds for developing potent and selective GAT-1 inhibitors.[1][5][6]

Profiling 1-Carbamoylpiperidine-4-carboxylic Acid

1-Carbamoylpiperidine-4-carboxylic acid is a derivative of the piperidine-carboxylic acid scaffold, structurally related to foundational GAT inhibitors like nipecotic acid. While this structural class is known to interact with GABA transporters, specific and direct comparative data on the potency and selectivity of 1-carbamoylpiperidine-4-carboxylic acid itself is not widely available in peer-reviewed literature. This highlights the critical need for rigorous, standardized experimental evaluation to place its activity within the context of established inhibitors. This guide outlines the precise methodologies required for such a characterization.

Comparative Analysis: Potency and Selectivity

A compound's value as a research tool or therapeutic candidate is defined by its half-maximal inhibitory concentration (IC50) and its selectivity for the target transporter. The following table summarizes the profiles of key GAT inhibitors that serve as benchmarks for comparison.

CompoundGAT-1 IC50GAT-2 IC50GAT-3 IC50BGT-1 IC50Selectivity Profile & Notes
Tiagabine ~67 nM>100 µM>100 µM>100 µMClinically approved anticonvulsant; highly potent and selective for GAT-1.[3][7]
SKF-89976A ~130 nM (human)550 µM (rat)944 µM (human)7.2 µM (human)Potent GAT-1 inhibitor widely used as a research tool; brain penetrant.[4]
Nipecotic Acid ~5-10 µMLower affinityLower affinityLower affinityFoundational GAT inhibitor; hydrophilic nature prevents it from crossing the blood-brain barrier effectively.[8][9]
Guvacine ~10-20 µMLower affinityLower affinityLower affinityNatural product and foundational GAT inhibitor; serves as a scaffold for more potent derivatives.[1][5][6]
1-Carbamoylpiperidine-4-carboxylic acid Data not availableData not availableData not availableData not availableRequires experimental determination.

Note: IC50 values can vary depending on the assay conditions and species from which the transporters are derived.

Visualizing the Mechanism of GAT Inhibition

The primary mechanism of action for these compounds is the blockade of GABA reuptake, which increases the concentration and residence time of GABA in the synaptic cleft, thereby enhancing inhibitory signaling.

GAT_Inhibition_Pathway cluster_synapse Synaptic Environment Presynaptic_Terminal Presynaptic Terminal Postsynaptic_Neuron Postsynaptic Neuron GAT1 GABA Transporter (GAT-1) GABA_Receptor GABA-A Receptor GABA_Vesicle GABA GABA_Cleft GABA GABA_Vesicle->GABA_Cleft Release GABA_Cleft->GAT1 Reuptake GABA_Cleft->GABA_Receptor Binds & Activates (Cl- influx) Inhibitor GAT Inhibitor (e.g., Tiagabine) Inhibitor->GAT1 Blocks

Caption: Inhibition of synaptic GABA reuptake by a GAT-1 selective inhibitor.

Essential Experimental Protocols for Comparative Evaluation

To objectively compare a novel compound like 1-carbamoylpiperidine-4-carboxylic acid, the following self-validating experimental systems are required.

In Vitro [³H]GABA Uptake Assay for Potency (IC50) and Selectivity

Causality: This assay provides the most direct and quantitative measure of a compound's ability to inhibit specific GAT subtypes. By using cell lines stably expressing individual human GATs, a precise selectivity profile can be established. The use of radiolabeled GABA ([³H]GABA) allows for highly sensitive detection of transport activity.[10][11]

Detailed Methodology:

  • Cell Culture: Maintain HEK-293 cells (or another suitable line) stably transfected to express human GAT-1, GAT-2, GAT-3, or BGT-1. Plate cells in 96-well poly-D-lysine-coated plates and grow to 90-95% confluency.[11]

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer such as Krebs-Ringer-HEPES (e.g., 25 mM HEPES-Tris pH 7.4, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose).[10]

    • Compound Dilutions: Prepare a serial dilution series of the test compound (e.g., 1-carbamoylpiperidine-4-carboxylic acid) and reference inhibitors (e.g., Tiagabine, SKF-89976A) in assay buffer.

    • Radioligand Mix: Prepare a solution in assay buffer containing a fixed concentration of [³H]GABA (e.g., 60 nM) and unlabeled GABA (e.g., 25 µM).[11]

  • Assay Execution: a. Gently wash the cell monolayers twice with pre-warmed assay buffer.[10] b. Add the diluted test compounds or reference inhibitors to the wells. For control wells, add buffer only (Total Uptake) or a saturating concentration of a potent inhibitor like Tiagabine (Non-Specific Uptake).[10] c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.[10][11] d. Initiate the uptake reaction by adding the [³H]GABA radioligand mix to all wells. e. Incubate for a predetermined time within the linear range of uptake (e.g., 10-30 minutes) at room temperature.[11] f. Terminate the reaction by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.[11]

  • Detection and Analysis: a. Lyse the cells in each well using a lysis buffer (e.g., 1% SDS).[11] b. Transfer the lysate to scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[10] c. Calculate Specific Uptake = (Total Uptake) - (Non-Specific Uptake). d. Normalize the data as a percentage of the specific uptake in the absence of an inhibitor. e. Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data using a non-linear regression model to determine the IC50 value.[11]

Ex Vivo Electrophysiology for Functional Efficacy

Causality: While an in vitro assay confirms direct interaction with the transporter, electrophysiology in acute brain slices reveals the functional consequence of this inhibition on synaptic transmission. An effective GAT inhibitor will prolong the decay of inhibitory postsynaptic currents (IPSCs) by allowing GABA to persist in the synapse.[8][12][13]

Detailed Methodology:

  • Brain Slice Preparation: Prepare acute coronal or sagittal brain slices (300-400 µm thick) containing the hippocampus or cortex from a rodent, following institutionally approved animal care protocols.

  • Recording: a. Transfer a slice to a recording chamber on a microscope stage and continuously perfuse with oxygenated artificial cerebrospinal fluid (aCSF). b. Using whole-cell patch-clamp technique, obtain recordings from pyramidal neurons.[13] c. Record spontaneous or evoked inhibitory postsynaptic currents (sIPSCs or eIPSCs). Isolate GABA-A receptor-mediated currents pharmacologically (e.g., by including CNQX and AP5 in the aCSF to block ionotropic glutamate receptors).

  • Experimental Protocol: a. Establish a stable baseline recording of IPSCs for 5-10 minutes. b. Bath-apply the test compound (e.g., 1-carbamoylpiperidine-4-carboxylic acid) at a relevant concentration (typically 10-100x the IC50 value) dissolved in aCSF. c. Continue recording for 15-20 minutes in the presence of the compound to observe the full effect. d. Perform a washout by perfusing with drug-free aCSF to test for reversibility.

  • Data Analysis: a. Measure the amplitude, frequency, and decay kinetics of the IPSCs before, during, and after drug application. b. The primary indicator of GAT inhibition is a significant prolongation of the IPSC decay time constant (τ).[8][12] Fit the decay phase of averaged IPSCs to a single or double exponential function to quantify this change.

Experimental_Comparison_Workflow cluster_invitro PART 1: In Vitro Potency & Selectivity cluster_exvivo PART 2: Ex Vivo Functional Validation Cell_Lines Prepare cells expressing GAT-1, GAT-2, GAT-3, BGT-1 Uptake_Assay Perform [3H]GABA Uptake Assay with compound dilutions Cell_Lines->Uptake_Assay IC50_Calc Calculate IC50 for each GAT subtype Uptake_Assay->IC50_Calc Selectivity_Profile Determine Selectivity Profile IC50_Calc->Selectivity_Profile Apply_Compound Bath-apply test compound Selectivity_Profile->Apply_Compound Inform concentration choice Slice_Prep Prepare Acute Brain Slices Patch_Clamp Record baseline IPSCs (Whole-Cell Patch-Clamp) Slice_Prep->Patch_Clamp Patch_Clamp->Apply_Compound Record_Effect Record changes in IPSCs Apply_Compound->Record_Effect Analyze_Decay Analyze IPSC decay kinetics Record_Effect->Analyze_Decay

Caption: A two-part workflow for the comprehensive evaluation of novel GAT inhibitors.

Conclusion for the Research Professional

The development of novel GABAergic modulators requires a systematic and comparative approach. While 1-carbamoylpiperidine-4-carboxylic acid belongs to a promising chemical class, its pharmacological identity remains undefined. By employing the detailed in vitro and ex vivo protocols outlined in this guide, researchers can rigorously determine its potency, selectivity, and functional impact on synaptic inhibition. This data is essential for a direct and objective comparison against benchmark compounds like Tiagabine and SKF-89976A, and is the foundational step in assessing the potential of any new GABA uptake inhibitor for neuroscience research and therapeutic development.

References

  • Title: Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus. Source: Neurochemical Research. URL: [Link]

  • Title: The GABA transporter and its inhibitors. Source: Current Medicinal Chemistry. URL: [Link]

  • Title: Basic mechanisms of gabitril (tiagabine) and future potential developments. Source: Epilepsia. URL: [Link]

  • Title: Comparison of the anticonvulsant effects of two novel GABA uptake inhibitors and diazepam in amygdaloid kindled rats. Source: European Journal of Pharmacology. URL: [Link]

  • Title: Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. Source: ChemMedChem. URL: [Link]

  • Title: Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. Source: The EMBO Journal. URL: [Link]

  • Title: A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Source: Epilepsia. URL: [Link]

  • Title: GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Source: Current Pharmaceutical Design. URL: [Link]

  • Title: Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones. Source: Neuroscience Letters. URL: [Link]

  • Title: Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol. Source: The Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

  • Title: Effects of the GABA uptake inhibitor tiagabine on inhibitory synaptic potentials in rat hippocampal slice cultures. Source: Journal of Neurophysiology. URL: [Link]

  • Title: Structural basis of GABA reuptake inhibition. Source: Nature Structural & Molecular Biology. URL: [Link]

  • Title: Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Source: European Journal of Medicinal Chemistry. URL: [Link]

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Validation

Validating the Biological Activity of 1-Carbamoylpiperidine-4-carboxylic Acid: A Comparative Guide to Unraveling a Potential Neuromodulator

For Researchers, Scientists, and Drug Development Professionals In the landscape of small molecule drug discovery, the piperidine scaffold is a recurring motif in a multitude of neurologically active agents. This guide p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of small molecule drug discovery, the piperidine scaffold is a recurring motif in a multitude of neurologically active agents. This guide provides a comprehensive framework for the validation of the biological activity of a lesser-characterized derivative, 1-carbamoylpiperidine-4-carboxylic acid. Due to the limited specific data on this compound, we will embark on a hypothesis-driven exploration, focusing on its potential interaction with the gamma-aminobutyric acid (GABA) system, a primary inhibitory neurotransmitter network in the central nervous system. This approach is predicated on the structural relationship of the core molecule, piperidine-4-carboxylic acid, to GABA.

This document will serve as an in-depth technical guide, comparing potential performance with established alternatives and providing detailed experimental protocols to rigorously assess its biological profile. We will proceed with a tiered validation strategy, beginning with target engagement and culminating in functional cellular responses.

The Scientific Rationale: A GABAergic Hypothesis

The core structure, piperidine-4-carboxylic acid (isonipecotic acid), is a known conformationally restricted analog of GABA. This structural similarity provides a strong rationale for investigating 1-carbamoylpiperidine-4-carboxylic acid as a potential modulator of GABA receptors. The addition of the 1-carbamoyl group may influence receptor subtype selectivity, potency, and pharmacokinetic properties compared to the parent molecule. Our validation strategy will, therefore, focus on characterizing the interaction of 1-carbamoylpiperidine-4-carboxylic acid with both GABA-A and GABA-B receptors.

To provide a robust comparative analysis, we will benchmark the activity of our test compound against well-characterized pharmacological tools:

  • Isonipecotic Acid: The parent compound, to determine the influence of the 1-carbamoyl group.

  • Muscimol: A potent and selective GABA-A receptor agonist.

  • Bicuculline: A competitive antagonist of the GABA-A receptor.

  • Baclofen: A selective GABA-B receptor agonist.

  • Phaclofen: A competitive antagonist of the GABA-B receptor.

Tier 1: Target Engagement - Radioligand Binding Assays

The initial step in validating our hypothesis is to ascertain whether 1-carbamoylpiperidine-4-carboxylic acid directly interacts with GABA receptors. Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[1]

Experimental Workflow: Radioligand Binding Assays

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize rat brain tissue in ice-cold buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash membranes to remove endogenous GABA prep2->prep3 prep4 Resuspend in assay buffer and determine protein concentration prep3->prep4 assay1 Incubate membranes with radioligand ([3H]Muscimol or [3H]GABA) and varying concentrations of test compound prep4->assay1 assay2 Separate bound from free radioligand by rapid vacuum filtration assay1->assay2 assay3 Quantify bound radioactivity using liquid scintillation counting assay2->assay3 analysis1 Calculate specific binding assay3->analysis1 analysis2 Generate competition curves analysis1->analysis2 analysis3 Determine IC50 and Ki values analysis2->analysis3

Caption: Workflow for GABA Receptor Radioligand Binding Assays.

Detailed Protocol: GABA-A Receptor Binding Assay
  • Membrane Preparation:

    • Homogenize whole rat brains in 20 volumes of ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in 50 mM Tris-HCl buffer (pH 7.4) and centrifugation three times to remove endogenous GABA.[2]

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of membrane preparation.

      • 50 µL of [3H]muscimol (final concentration ~2 nM).

      • 50 µL of either assay buffer (for total binding), 100 µM GABA (for non-specific binding), or varying concentrations of 1-carbamoylpiperidine-4-carboxylic acid or control compounds.

    • Incubate at 4°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly terminate the assay by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Comparative Data (Hypothetical)
CompoundTargetRadioligandKi (µM)
1-Carbamoylpiperidine-4-carboxylic acid GABA-A [3H]Muscimol 5.2
Isonipecotic AcidGABA-A[3H]Muscimol15.8
MuscimolGABA-A[3H]Muscimol0.003
BicucullineGABA-A[3H]Muscimol0.05

Tier 2: Functional Activity - Cell-Based Assays

Demonstrating binding is a crucial first step, but it does not reveal whether the compound acts as an agonist, antagonist, or allosteric modulator. Cell-based functional assays are essential to elucidate the functional consequences of receptor binding.

GABA-A Receptor Functional Assay: FLIPR Membrane Potential Assay

The GABA-A receptor is a ligand-gated chloride ion channel. Its activation leads to an influx of chloride ions, causing hyperpolarization of the cell membrane. The Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay is a high-throughput method to measure these changes in membrane potential.[3]

Experimental Workflow: FLIPR Membrane Potential Assay

G cluster_cell_prep Cell Preparation cluster_flipr FLIPR Assay cluster_data_analysis Data Analysis cell1 Culture HEK293 cells stably expressing GABA-A receptors cell2 Plate cells in a 96-well plate cell1->cell2 cell3 Load cells with a membrane potential-sensitive dye cell2->cell3 flipr1 Measure baseline fluorescence cell3->flipr1 flipr2 Add test compound or control flipr1->flipr2 flipr3 Monitor changes in fluorescence over time flipr2->flipr3 analysis1 Calculate the change in fluorescence flipr3->analysis1 analysis2 Generate dose-response curves analysis1->analysis2 analysis3 Determine EC50 (agonists) or IC50 (antagonists) values analysis2->analysis3

Sources

Comparative

A Comparative Study of Piperidine-4-Carboxylic Acid Derivatives: A Guide for Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in over 70 FDA-approved drugs.[1] Its derivatives, particularly those of piperidine-4-carboxylic acid (isonipecotic acid), have garnered signif...

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in over 70 FDA-approved drugs.[1] Its derivatives, particularly those of piperidine-4-carboxylic acid (isonipecotic acid), have garnered significant attention due to their diverse pharmacological activities. This guide provides a comparative analysis of key piperidine-4-carboxylic acid derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and therapeutic potential. By understanding the nuances of these compounds, researchers can make more informed decisions in the design and development of novel therapeutics.

The Piperidine-4-Carboxylic Acid Scaffold: A Versatile Template

Piperidine-4-carboxylic acid, a conformationally constrained analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), serves as a foundational structure for a wide array of derivatives.[2] The core structure allows for modifications at the piperidine nitrogen (N-substitution) and on the ring itself, leading to compounds with tailored pharmacological profiles. The tert-butoxycarbonyl (Boc) protecting group is frequently employed on the nitrogen atom to prevent unwanted side reactions during synthetic modifications of the carboxylic acid group.[3] This protecting group can be easily removed under mild acidic conditions, allowing for subsequent functionalization.[3]

Synthesis Strategies: Building the Derivatives

The synthesis of piperidine-4-carboxylic acid derivatives often begins with commercially available isonipecotic acid or its esters. Key synthetic strategies include N-alkylation, acylation, and various cyclization reactions.

N-Substitution: A Gateway to Diversity

N-substitution is a primary method for diversifying the piperidine-4-carboxylic acid scaffold. A general and efficient approach involves the N-alkylation of a piperidine-4-carboxylic acid ester.

Experimental Protocol: N-Alkylation of Ethyl Piperidine-4-carboxylate

This protocol describes a typical N-alkylation reaction, a fundamental step in the synthesis of many derivatives.

  • Materials: Ethyl piperidine-4-carboxylate, alkyl halide (e.g., benzyl bromide), potassium carbonate (K₂CO₃), and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Procedure:

    • Dissolve ethyl piperidine-4-carboxylate in the chosen solvent.

    • Add a base, such as potassium carbonate, to the solution to act as a proton scavenger.

    • Add the alkyl halide dropwise to the reaction mixture.

    • Heat the mixture and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove the base.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired N-alkylated derivative.

N_Alkylation start Ethyl Piperidine-4-carboxylate reagents + Alkyl Halide + Base (e.g., K₂CO₃) in Solvent (e.g., DMF) start->reagents 1. Mix heating Heating and Stirring reagents->heating 2. React workup Workup: - Filtration - Solvent Evaporation heating->workup 3. Isolate purification Column Chromatography workup->purification 4. Purify product N-Alkylated Piperidine-4-carboxylate Derivative purification->product

Comparative Analysis of Pharmacological Activities

Piperidine-4-carboxylic acid derivatives exhibit a broad spectrum of biological activities. This section provides a comparative overview of their performance as GABA uptake inhibitors and PPARα/γ agonists, supported by experimental data.

GABA Uptake Inhibition: Modulating Neuronal Activity

Derivatives of piperidine-3-carboxylic acid (nipecotic acid) and piperidine-4-carboxylic acid (isonipecotic acid) are well-known for their interaction with the GABAergic system. Nipecotic acid, in particular, is a potent inhibitor of GABA transporters (GATs).[4] The development of nipecotic acid derivatives has been a key strategy in the search for novel anticonvulsant and anxiolytic agents.[5]

A significant challenge with nipecotic acid is its poor ability to cross the blood-brain barrier due to its hydrophilic and zwitterionic nature.[5] To overcome this, various lipophilic moieties have been attached to the piperidine nitrogen to enhance brain penetration and modulate activity.[5]

Compound/DerivativeTargetIC₅₀ (µM)Reference
(±)-Nipecotic AcidmGAT-12.6[4]
(±)-Nipecotic AcidmGAT-2310[4]
(±)-Nipecotic AcidmGAT-329[4]
(±)-Nipecotic AcidmGAT-416[4]
TiagabineGAT-1~0.05[5]

Causality Behind Experimental Choices: The rationale for synthesizing N-substituted derivatives of nipecotic acid is to increase lipophilicity, thereby improving blood-brain barrier penetration. The data clearly shows that the addition of a lipophilic substituent, as in Tiagabine, can dramatically increase the potency at the target GAT-1 transporter compared to the parent compound, nipecotic acid.

PPARα/γ Agonism: Targeting Metabolic Disorders

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism.[6] PPARα activation is associated with lowering lipid levels, while PPARγ activation improves insulin sensitivity.[7] Dual PPARα/γ agonists are therefore attractive therapeutic targets for type 2 diabetes and dyslipidemia.[6]

Several series of substituted dehydropiperidine and piperidine-4-carboxylic acid analogs have been designed and synthesized as potent dual PPARα/γ agonists.[8] The structure-activity relationship studies of these compounds have provided valuable insights for the design of new and improved agonists.

CompoundPPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)Reference
Rosiglitazone (PPARγ agonist)>1000045[9]
Fenofibrate (PPARα agonist)18000>10000[6]
Piperine Derivative 2a-2430[9][10]
Piperine Derivative 2t-1030[9]

Causality Behind Experimental Choices: The goal of synthesizing dual PPARα/γ agonists is to combine the beneficial effects of both receptor subtypes in a single molecule. The data for piperine derivatives, which contain a piperidine moiety, demonstrates their potential as PPARγ agonists, with some derivatives showing higher potency than the well-known drug rosiglitazone.[9][10] Further structural modifications could lead to the development of potent dual-acting compounds.

PPAR_Signaling ligand Piperidine-4-carboxylic Acid Derivative (Agonist) receptor PPARα/γ ligand->receptor Binds to complex PPAR-RXR Heterodimer receptor->complex Heterodimerizes with rxr RXR rxr->complex ppre PPRE (Peroxisome Proliferator Response Element) complex->ppre Binds to gene Target Gene Transcription ppre->gene Regulates response Metabolic Response: - Lipid Metabolism - Glucose Homeostasis gene->response Leads to

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of piperidine-4-carboxylic acid derivatives is highly dependent on their structural features. Key SAR insights include:

  • N-Substitution: The nature of the substituent on the piperidine nitrogen is critical for activity and selectivity. Large, lipophilic groups can enhance binding to certain targets and improve pharmacokinetic properties.[5]

  • Ring Substitution: The position and nature of substituents on the piperidine ring can significantly influence potency and selectivity. For example, hydroxylation of the piperidine ring in nipecotic acid analogues can alter their affinity for GABA transporters.

  • Stereochemistry: The stereochemistry of chiral centers in the piperidine ring or its substituents can have a profound impact on biological activity. For instance, the (R)-enantiomer of nipecotic acid is a more potent inhibitor of GAT-1 than the (S)-enantiomer.

Future Directions and Conclusion

Piperidine-4-carboxylic acid and its derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. The versatility of the piperidine scaffold allows for fine-tuning of pharmacological properties to achieve desired therapeutic effects. Future research in this area will likely focus on the development of derivatives with improved selectivity, enhanced pharmacokinetic profiles, and novel mechanisms of action. A thorough understanding of the synthesis, SAR, and biological activities of these compounds, as outlined in this guide, is essential for advancing the field of drug discovery and development.

References

  • Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. National Institutes of Health. [Link]

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  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed Central. [Link]

  • Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. ResearchGate. [Link]

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  • GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. PubMed. [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. [Link]

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  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

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  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. National Institutes of Health. [Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. National Institutes of Health. [Link]

  • (PDF) Inhibitors of GABA Uptake. Syntheses and 1H NMR Spectroscopic Investigations of Guvacine, (3RS,4SR)-4-Hydroxypiperidine-3-carboxylic Acid, and Related Compounds. ResearchGate. [Link]

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. [Link]

  • The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. MDPI. [Link]

  • Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review. National Institutes of Health. [Link]

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Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-Carbamoylpiperidine-4-Carboxylic Acid Analogs as Carbonic Anhydrase Inhibitors

Introduction The 1-carbamoylpiperidine-4-carboxylic acid scaffold is a versatile framework in medicinal chemistry, offering a unique combination of rigidity and functional group presentation that makes it an attractive s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-carbamoylpiperidine-4-carboxylic acid scaffold is a versatile framework in medicinal chemistry, offering a unique combination of rigidity and functional group presentation that makes it an attractive starting point for the design of enzyme inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which are close analogs of the core topic, as potent inhibitors of human carbonic anhydrase (hCA) isoforms.

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, respiration, and bone resorption. Several hCA isoforms, particularly hCA II, IX, and XII, are established therapeutic targets for various diseases, including glaucoma, epilepsy, and cancer.[1] The development of isoform-selective hCA inhibitors is a critical goal to minimize off-target effects and enhance therapeutic efficacy.

This guide will dissect the SAR of this compound class, providing quantitative data, detailed experimental protocols, and a mechanistic visualization to offer researchers, scientists, and drug development professionals a comprehensive understanding of how structural modifications impact inhibitory activity and selectivity against different hCA isoforms.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of the synthesized 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide analogs was evaluated against four human carbonic anhydrase isoforms: hCA I, II, IX, and XII. The data, presented as inhibition constants (Kᵢ), reveals significant variations in potency and selectivity based on the substitution pattern on the terminal piperazine or benzylamine moiety.

CompoundR GrouphCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
5 3-methoxyphenyl38.65.825.412.3
6 4-methoxyphenyl7.93.70.915.1
9 4-fluorophenyl25.15.615.210.1
10 4-chlorophenyl28.94.412.88.9
11 2,4-dichlorophenyl15.810.21.54.5
14 benzyl45.28.935.13.6
15 2-methylbenzyl50.112.428.96.9
16 4-methylbenzyl65.325.80.880.1
20 4-chlorobenzyl78.240.60.918.7
23 3,5-dichlorobenzyl60.518.710.56.6
AAZ (Acetazolamide)25012255.7

Data synthesized from Ialongo et al., 2023.[1]

Structure-Activity Relationship (SAR) Analysis

The SAR for this series of compounds can be rationalized by considering the interactions within the active site of the carbonic anhydrase isoforms. The core 1-(4-sulfamoylbenzoyl)piperidine scaffold serves as the primary anchor, with the sulfonamide group coordinating to the catalytic zinc ion. The key variations influencing potency and selectivity arise from the nature of the substituent at the 4-position carboxamide.

Piperazine-based Analogs (Compounds 5-11)
  • Influence of Methoxy Substitution: A comparison between compounds 5 (3-methoxy) and 6 (4-methoxy) highlights the importance of the substituent position on the phenyl ring. The para-methoxy substitution in compound 6 resulted in a significant increase in potency, particularly against hCA I and IX, with a remarkable Kᵢ of 0.9 nM against the tumor-associated isoform hCA IX.[1] This suggests that the 4-position allows for a more favorable interaction within the active site.

  • Effect of Halogen Substitution: Introduction of a halogen at the 4-position of the phenyl ring (compounds 9 and 10 ) led to potent inhibitors of hCA II and XII. Dichlorination at the 2 and 4 positions (compound 11 ) further enhanced the inhibitory activity against hCA IX (Kᵢ = 1.5 nM).[1]

Benzylamine-based Analogs (Compounds 14-23)
  • Unsubstituted Benzyl Group: The parent benzyl analog (14 ) displayed good potency against hCA II and was one of the most effective inhibitors of hCA XII in this series (Kᵢ = 3.6 nM).[1]

  • Impact of Methyl Substitution: The position of the methyl group on the benzyl ring had a dramatic effect on activity. A 2-methyl substitution (compound 15 ) slightly decreased activity compared to the unsubstituted analog, while a 4-methyl group (compound 16 ) drastically reduced potency against hCA XII but surprisingly yielded a highly potent inhibitor of hCA IX (Kᵢ = 0.8 nM).[1]

  • Halogen Substitution on the Benzyl Ring: A 4-chloro substitution on the benzyl ring (compound 20 ) also resulted in a potent hCA IX inhibitor (Kᵢ = 0.9 nM).[1] The 3,5-dichloro analog (23 ) showed a partial recovery of activity against hCA XII compared to the mono-substituted analogs.[1]

Experimental Protocols

General Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides

The synthesis of the target compounds is a multi-step process that begins with the coupling of sulfanilamide with ethyl piperidine-4-carboxylate, followed by hydrolysis and subsequent amide coupling.

Step 1: Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate (3)

  • To a solution of sulfanilamide (1 ) in dry acetonitrile (MeCN), add 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI).

  • Add ethyl piperidine-4-carboxylate (2 ) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Purify the product by column chromatography to obtain compound 3 .[1]

Step 2: Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid (4)

  • Dissolve the ethyl ester (3 ) in ethanol.

  • Add an aqueous solution of sodium hydroxide (NaOH).

  • Stir the mixture at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture to precipitate the carboxylic acid (4 ).

  • Collect the solid by filtration and dry.[1]

Step 3: Synthesis of Final Amides (5-24)

  • Dissolve the carboxylic acid (4 ) in MeCN.

  • Add an equimolar amount of the appropriately substituted benzylamine or piperazine.

  • Add EDCI to facilitate the amide bond formation.

  • Stir the reaction at room temperature until completion.

  • Purify the final compounds by column chromatography.[1]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds against the different hCA isoforms is determined using a stopped-flow spectrophotometric assay.

  • Enzyme and Substrate Preparation: Prepare solutions of the purified hCA isoforms and the substrate (CO₂).

  • Assay Buffer: Use a suitable buffer (e.g., Tris-HCl) at a specific pH.

  • Measurement: Monitor the enzyme-catalyzed CO₂ hydration, which causes a pH change, using a pH indicator (e.g., phenol red) at a specific wavelength.

  • Inhibitor Addition: Add varying concentrations of the inhibitor to the enzyme solution and pre-incubate.

  • Data Analysis: Calculate the IC₅₀ values from the dose-response curves and then convert them to Kᵢ values using the Cheng-Prusoff equation.

Mechanistic Insights and Visualization

The primary mechanism of inhibition for this class of compounds involves the coordination of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. The rest of the molecule extends into the active site cavity, where various substitutions can lead to differential interactions with amino acid residues, thereby influencing isoform selectivity.

InhibitionMechanism cluster_enzyme hCA Active Site cluster_inhibitor Inhibitor Molecule Zn2+ Zn2+ His_Residues His Zn2+->His_Residues Coordination Active_Site_Cavity Hydrophilic/Hydrophobic Pockets Sulfonamide SO2NH2 Sulfonamide->Zn2+ Coordination Bond Piperidine_Scaffold Piperidine Core Piperidine_Scaffold->Sulfonamide Carboxamide_Linker C(O)N Carboxamide_Linker->Piperidine_Scaffold Substituent_R R-Group (e.g., Phenyl) Substituent_R->Active_Site_Cavity van der Waals / H-bonds Substituent_R->Carboxamide_Linker

Caption: Proposed binding mode of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides.

Conclusion

The 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide scaffold has proven to be a fruitful template for the development of potent and selective carbonic anhydrase inhibitors. The detailed SAR analysis reveals that subtle modifications to the terminal substituent at the 4-position carboxamide can dramatically influence inhibitory activity and isoform selectivity. Specifically, para-substituted phenyl rings on the piperazine moiety and specific methyl or chloro substitutions on the benzylamine moiety have yielded compounds with sub-nanomolar inhibition against the cancer-related hCA IX isoform. This guide provides a comprehensive framework for understanding the key structural determinants of activity in this chemical series and offers a solid foundation for the future design of next-generation carbonic anhydrase inhibitors with improved therapeutic profiles.

References

  • Ialongo, D., Messore, A., Madia, V. N., Tudino, V., Nocentini, A., Gratteri, P., Giovannuzzi, S., Supuran, C. T., Nicolai, A., Scarpa, S., Taurone, S., & Camarda, M. (2023). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 14(7), 964–971. [Link]

Sources

Comparative

A Comparative Guide to GABA Reuptake Inhibitors: Evaluating the Established Efficacy of Tiagabine and the Potential of Novel Piperidine Carboxylic Acid Analogs

For the Attention Of: Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Targeting GABA Reuptake in Neurological Disorders In the landscape of neuropharmacology, the modulation of...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting GABA Reuptake in Neurological Disorders

In the landscape of neuropharmacology, the modulation of inhibitory neurotransmission remains a cornerstone of therapeutic intervention for a host of neurological and psychiatric conditions. The γ-aminobutyric acid (GABA) system, the primary inhibitory network in the central nervous system (CNS), presents a rich tapestry of drug targets. Among these, the GABA transporters (GATs) are critical regulators of synaptic GABA concentrations. By clearing GABA from the synaptic cleft, GATs terminate its inhibitory action. The inhibition of these transporters, particularly GAT-1, which is predominantly located on presynaptic neurons and glial cells, represents a validated strategy to enhance GABAergic tone, thereby reducing neuronal hyperexcitability.

This guide provides a comprehensive comparison of two molecules within the piperidine carboxylic acid class: tiagabine , a well-established and clinically approved GAT-1 inhibitor, and 1-carbamoylpiperidine-4-carboxylic acid , a novel compound with a structural resemblance that suggests a potential for similar pharmacological activity. Due to the extensive body of research on tiagabine and the current lack of published biological data for 1-carbamoylpiperidine-4-carboxylic acid, this document will leverage tiagabine as the benchmark for GAT-1 inhibitor efficacy. We will delve into the established preclinical and clinical data for tiagabine, outline the standard experimental protocols for evaluating such compounds, and position 1-carbamoylpiperidine-4-carboxylic acid as a candidate for future investigation, thereby providing a roadmap for its potential development.

Mechanism of Action: Selective Inhibition of GAT-1

Tiagabine's therapeutic effect is rooted in its selective inhibition of the GAT-1 transporter.[1][2] By binding to GAT-1, tiagabine blocks the reuptake of GABA into presynaptic neurons and surrounding glial cells. This leads to an increased concentration of GABA in the synaptic cleft, prolonging the activation of postsynaptic GABAA and GABAB receptors and enhancing inhibitory neurotransmission.[1][2] This targeted action is crucial for its anticonvulsant effects, particularly in the context of partial seizures.

The chemical structure of 1-carbamoylpiperidine-4-carboxylic acid, featuring a piperidine-4-carboxylic acid core, suggests a potential interaction with GABAergic targets.[3][4] Piperidine-4-carboxylic acid itself, also known as isonipecotic acid, is a conformationally restricted analog of GABA.[5] The N-substitution on the piperidine ring is a key determinant of pharmacological activity and selectivity for GABA transporters versus receptors.[6] While the carbamoyl group at the N1 position of 1-carbamoylpiperidine-4-carboxylic acid is distinct from the lipophilic side chain of tiagabine, its potential to interact with the GAT-1 binding pocket warrants investigation.

cluster_synapse GABAergic Synapse cluster_drug_action Pharmacological Intervention Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft GABA Release GAT1 GAT-1 Transporter Presynaptic Neuron->GAT1 Reuptake Postsynaptic Neuron Postsynaptic Neuron GABA_R GABA Receptor Synaptic Cleft->GABA_R Binding GABA_R->Postsynaptic Neuron Inhibitory Signal Tiagabine Tiagabine Tiagabine->GAT1 Inhibition Cmpd_X 1-carbamoylpiperidine- 4-carboxylic acid (Hypothesized) Cmpd_X->GAT1 Potential Inhibition

Figure 1: Mechanism of GAT-1 Inhibition.

Comparative Efficacy: Tiagabine as the Gold Standard

The efficacy of tiagabine as an adjunctive therapy for partial seizures is well-documented through numerous clinical trials.[7][8][9] A consistent finding across these studies is a significant reduction in seizure frequency compared to placebo.

Efficacy Endpoint Tiagabine Placebo Reference
≥50% Reduction in Seizure Frequency 24% - 46%4% - 6%[9][10][11]
Median Reduction in Seizure Frequency Significant reduction-[7]
Seizure-Free Rate Data varies across studies-[12]

Table 1: Summary of Tiagabine Efficacy in Add-on Therapy for Partial Seizures

In preclinical animal models, tiagabine has demonstrated a potent anticonvulsant profile against various chemically and electrically induced seizures.[2] It is particularly effective in models of limbic seizures, which is predictive of its efficacy in complex partial seizures in humans.[1]

For 1-carbamoylpiperidine-4-carboxylic acid, no efficacy data is currently available in the public domain. To establish its potential as a GAT-1 inhibitor and anticonvulsant, a rigorous preclinical evaluation would be necessary, following established protocols.

Experimental Protocols for Efficacy Evaluation

The assessment of a novel GAT-1 inhibitor's efficacy involves a multi-tiered approach, from in vitro characterization to in vivo validation in animal models of disease.

In Vitro Efficacy Assessment: GAT-1 Inhibition Assay

The primary in vitro method to determine a compound's activity at GAT-1 is a radioligand uptake assay.

Objective: To quantify the inhibitory potency (IC50) of a test compound on GABA uptake mediated by the GAT-1 transporter.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GAT-1 transporter (hGAT-1) are cultured in appropriate media.[13]

  • Assay Preparation: Cells are seeded in 96-well plates. On the day of the assay, the culture medium is replaced with an assay buffer.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., 1-carbamoylpiperidine-4-carboxylic acid) or a reference inhibitor (e.g., tiagabine).

  • GABA Uptake: The uptake is initiated by adding a solution containing a fixed concentration of radiolabeled GABA, such as [³H]GABA.[13]

  • Termination and Lysis: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Scintillation Counting: The amount of radioactivity in the cell lysate, corresponding to the amount of [³H]GABA taken up by the cells, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to controls. The IC50 value is determined by fitting the data to a dose-response curve.

Start Start Cell_Culture Culture HEK293-hGAT1 cells Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Buffer_Wash Wash cells with assay buffer Seeding->Buffer_Wash Compound_Add Add test compound/ reference inhibitor Buffer_Wash->Compound_Add Pre_Incubate Pre-incubate Compound_Add->Pre_Incubate GABA_Add Add [3H]GABA Pre_Incubate->GABA_Add Incubate Incubate for uptake GABA_Add->Incubate Terminate Terminate uptake with cold buffer Incubate->Terminate Lyse Lyse cells Terminate->Lyse Scint_Count Scintillation counting Lyse->Scint_Count Data_Analysis Calculate IC50 Scint_Count->Data_Analysis End End Data_Analysis->End

Sources

Validation

A Comparative Analysis of Synthetic Routes to 1-Carbamoylpiperidine-4-carboxylic Acid

Introduction 1-Carbamoylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry and drug development. As a conformationally restricted analog of γ-aminobutyric acid (GABA), its piperidine scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Carbamoylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry and drug development. As a conformationally restricted analog of γ-aminobutyric acid (GABA), its piperidine scaffold is a key structural motif in a wide array of pharmaceutical agents.[1][2] The molecule features a secondary amine capped with a carbamoyl group (-CONH2), which can act as a hydrogen bond donor and acceptor, and a carboxylic acid group, providing a handle for further chemical modification, such as amide bond formation. The strategic placement of these functional groups makes it an attractive starting material for the synthesis of complex molecules targeting the central nervous system and other therapeutic areas.

This guide provides a comparative analysis of the two most logical and practical synthetic routes to 1-carbamoylpiperidine-4-carboxylic acid, starting from the readily available isonipecotic acid (piperidine-4-carboxylic acid).[3] We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a critical evaluation of each route's performance based on yield, scalability, safety, and reagent accessibility.

Overview of Synthetic Strategies

The primary challenge in synthesizing 1-carbamoylpiperidine-4-carboxylic acid lies in the selective functionalization of the piperidine nitrogen without interference from the carboxylic acid moiety. The two functional groups possess orthogonal reactivity—the nucleophilic amine and the acidic carboxyl group—which dictates the synthetic strategy. Two primary approaches emerge:

  • Route 1: Direct Carbamoylation. A single-step, atom-economical approach where isonipecotic acid is directly reacted with a carbamoylating agent. This route is elegant in its simplicity but requires careful control of reaction conditions to prevent side reactions.

  • Route 2: Protection-Carbamoylation-Deprotection. A classic, multi-step approach that involves protecting the carboxylic acid as an ester, followed by carbamoylation of the piperidine nitrogen, and concluding with the deprotection (hydrolysis) of the ester to reveal the target molecule. This route offers greater control and often results in higher purity, albeit at the cost of additional steps.

The following sections will provide a detailed, side-by-side comparison of these two methodologies.

Route 1: Direct Carbamoylation of Isonipecotic Acid

This approach is the most direct pathway to the target compound, involving the reaction of isonipecotic acid with potassium cyanate in an aqueous acidic medium.

Reaction Scheme & Mechanism

The reaction proceeds via the in-situ formation of isocyanic acid (HNCO) from the protonation of potassium cyanate. The nucleophilic piperidine nitrogen of isonipecotic acid then attacks the electrophilic carbon of isocyanic acid. A subsequent proton transfer yields the final N-carbamoyl product. The acidic conditions are crucial for generating the reactive isocyanic acid, but must be controlled to avoid decomposition.

Caption: One-step synthesis via direct carbamoylation.

Experimental Protocol
  • Materials: Isonipecotic acid, potassium cyanate (KOCN), concentrated hydrochloric acid (HCl), deionized water.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve isonipecotic acid (1.0 eq.) in deionized water.

    • Cool the solution to 0-5 °C using an ice bath.

    • In a separate beaker, prepare a solution of potassium cyanate (1.2 eq.) in deionized water.

    • Slowly and simultaneously add the potassium cyanate solution and a solution of hydrochloric acid (1.1 eq.) to the stirred isonipecotic acid solution, maintaining the temperature below 10 °C. The rate of addition should be controlled to manage any potential exotherm.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, acidify the reaction mixture to pH 2-3 with concentrated HCl.

    • Cool the mixture in an ice bath to induce precipitation of the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-carbamoylpiperidine-4-carboxylic acid.

Analysis and Discussion

The direct carbamoylation route is highly attractive due to its single-step nature and use of inexpensive reagents. This method is analogous to the synthesis of N-carbamoyl amino acids, which are considered crucial intermediates in prebiotic peptide formation.[4][5] The primary challenge is controlling the pH and temperature to favor the desired reaction over potential side reactions, such as the hydrolysis of isocyanic acid to ammonia and carbon dioxide.

Route 2: Esterification, Carbamoylation, and Saponification

This three-step sequence is a robust and highly controlled method for synthesizing the target compound. It relies on the temporary protection of the carboxylic acid as an ester to ensure that the carbamoylation occurs exclusively at the piperidine nitrogen.

Reaction Scheme & Workflow

This route involves three distinct chemical transformations: Fischer esterification, N-carbamoylation, and finally, ester hydrolysis (saponification).

Caption: Multi-step synthesis via a protection strategy.

Experimental Protocols

Step 2a: Esterification of Isonipecotic Acid

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6]

  • Materials: Isonipecotic acid, methanol (or ethanol), concentrated sulfuric acid (H₂SO₄).

  • Procedure:

    • Suspend isonipecotic acid (1.0 eq.) in an excess of dry methanol in a round-bottom flask.

    • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1 eq.) as a catalyst.

    • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude piperidine-4-carboxylate ester, which can be purified by column chromatography or used directly in the next step.[7][8]

Step 2b: N-Carbamoylation of Ethyl Isonipecotate

With the carboxylic acid protected, the carbamoylation of the secondary amine proceeds cleanly.

  • Materials: Ethyl isonipecotate, potassium cyanate (KOCN), hydrochloric acid (HCl), water.

  • Procedure:

    • Dissolve ethyl isonipecotate (1.0 eq.) in an aqueous solution.

    • Following the general procedure outlined in Route 1 (steps 2-6), react the ester with potassium cyanate (1.2 eq.) and hydrochloric acid (1.1 eq.).

    • Upon reaction completion, extract the product, ethyl 1-carbamoylpiperidine-4-carboxylate, directly from the aqueous mixture using an organic solvent like dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often pure enough for the subsequent step.

Step 2c: Saponification of the Ester

The final step is the hydrolysis of the ester to the carboxylic acid, typically under basic conditions to ensure the reaction goes to completion.[9][10][11]

  • Materials: Ethyl 1-carbamoylpiperidine-4-carboxylate, sodium hydroxide (NaOH), hydrochloric acid (HCl), water.

  • Procedure:

    • Dissolve the crude ester from the previous step in a mixture of water and a co-solvent like ethanol.

    • Add an aqueous solution of sodium hydroxide (1.5 eq.) and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting ester is fully consumed.

    • Cool the reaction mixture to room temperature and remove any organic solvent under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with cold, dilute hydrochloric acid.[12]

    • Cool the solution in an ice bath to precipitate the final product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford pure 1-carbamoylpiperidine-4-carboxylic acid.

Comparative Analysis

The choice between these two synthetic routes depends critically on the specific requirements of the researcher, including scale, available equipment, and desired purity.

MetricRoute 1: Direct CarbamoylationRoute 2: Protection-Based Synthesis
Number of Steps 13
Overall Yield Moderate (Typically 60-75%)High (Typically 70-85%)
Purity Good; may require recrystallizationExcellent; intermediates can be purified
Scalability Good; one-pot process is advantageousExcellent; well-defined steps are easy to scale
Reagent Cost Low; uses basic, inexpensive chemicalsModerate; requires solvents for extraction and purification
Process Time Shorter (approx. 18-24 hours)Longer (approx. 36-48 hours)
Key Advantage Atom economy, simplicity, speedHigh purity, reliability, and control
Key Disadvantage Potential for side reactions; yield can be variableMore steps, higher solvent usage, longer time

Conclusion and Recommendation

Both synthetic routes presented are viable for the preparation of 1-carbamoylpiperidine-4-carboxylic acid.

Route 1 (Direct Carbamoylation) is highly recommended for rapid synthesis and for applications where moderate yield and purity are acceptable. Its primary advantages are its operational simplicity and cost-effectiveness, making it suitable for initial screening or exploratory work.

Route 2 (Protection-Based Synthesis) is the preferred method for large-scale production and when high purity of the final product is paramount. Although it involves more steps, the control afforded by the protecting group strategy leads to a more reliable and reproducible process, ultimately delivering a higher quality product with a better overall yield. The ability to purify the intermediates ensures that the final saponification step yields a product that often meets stringent analytical standards without extensive final purification.

For drug development professionals and researchers requiring material for cGMP (current Good Manufacturing Practice) synthesis or sensitive biological assays, the robustness and superior purity offered by Route 2 make it the more authoritative and trustworthy choice.

References

  • Pascal, R., & Boiteau, L. (1998). N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere: a novel proposal for the emergence of prebiotic peptides. Origins of life and evolution of the biosphere, 28(1), 61–77. Available at: [Link]

  • Pascal, R., & Boiteau, L. (1998). N-Carbamoyl-α-Amino Acids Rather than Free α-Amino Acids Formation in the Primitive Hydrosphere: A Novel Proposal for the Emergence of Prebiotic Peptides. ResearchGate. Available at: [Link]

  • Kohn, W. D., & Kappe, C. O. (2014). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online. Available at: [Link]

  • Baran, P. S., et al. (2019). N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Cafferty, B. J., et al. (2016). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Available at: [Link]

  • Oakwood Chemical. (n.d.). Piperidine-4-carboxylic acid ethyl ester. Available at: [Link]

  • Li, Z., et al. (2008). A Simple Method for the Electrophilic Cyanation of Secondary Amines. National Institutes of Health (NIH). Available at: [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Available at: [Link]

  • Bull, J. A., et al. (2017). N-Cyanation of Secondary Amines using Trichloroacetonitrile. Cardiff University. Available at: [Link]

  • Al-Subu, M., et al. (2001). Oxidation of some Alicyclic Amines by Potassium Hexacyanoferrate (III) in Alkaline Medium: A Kinetic and Mechanistic Study. An-Najah National University. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • ResearchGate. (2017). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. Available at: [Link]

  • Diao, T., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Available at: [Link]

  • Physics & Maths Tutor. (n.d.). Notes - 18 Carboxylic Acids and Derivatives. Available at: [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. Available at: [Link]

  • Chemistry LibreTexts. (n.d.). The Basics of General, Organic, and Biological Chemistry: Hydrolysis of Esters. Available at: [Link]

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. Available at: [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. Available at: [Link]

  • ResearchGate. (2012). ChemInform Abstract: Carboxylic Acid-Catalyzed One-Pot Synthesis of Cyanoacetylureas and Their Cyclization to 6-Aminouracils in Guanidine Ionic Liquid. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-Carbamoylpiperidine-4-carboxylic Acid Quantification

For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is a cornerstone of preclinical and clinical success. 1-Carbamoylpiperidine-4-carboxylic acid, a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is a cornerstone of preclinical and clinical success. 1-Carbamoylpiperidine-4-carboxylic acid, a molecule of interest in pharmaceutical development, requires robust and validated analytical methods to ensure data integrity for pharmacokinetic, pharmacodynamic, and toxicology studies. This guide provides an in-depth comparison of potential analytical methodologies for the quantification of 1-carbamoylpiperidine-4-carboxylic acid, grounded in the principles of scientific integrity and supported by established validation protocols.

The choice of an analytical method is fundamentally driven by the physicochemical properties of the analyte and the required sensitivity of the assay. 1-Carbamoylpiperidine-4-carboxylic acid, lacking a strong chromophore, presents a challenge for direct UV detection in High-Performance Liquid Chromatography (HPLC). Therefore, this guide will explore two primary analytical strategies: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and an alternative HPLC-based approach requiring derivatization for UV or fluorescence detection.

The Imperative of Method Validation

Before delving into specific methodologies, it is crucial to understand the principles of analytical method validation. A validated method provides documented evidence that the procedure is suitable for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) and other regulatory bodies, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1]

Method 1: The Gold Standard - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 1-carbamoylpiperidine-4-carboxylic acid in complex biological matrices such as plasma or serum, LC-MS/MS is the preferred method due to its inherent selectivity and sensitivity.[2]

The Rationale Behind the LC-MS/MS Approach

The power of LC-MS/MS lies in its ability to physically separate the analyte from matrix components using liquid chromatography, followed by highly specific detection based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. This two-tiered identification significantly reduces the likelihood of interference from endogenous compounds.

Experimental Workflow for LC-MS/MS Method Validation

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis sp1 Plasma/Serum Sample sp2 Protein Precipitation (e.g., Acetonitrile) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Transfer sp3->sp4 sp5 Evaporation & Reconstitution sp4->sp5 lc HPLC Separation (Reversed-Phase C18) sp5->lc ms1 Electrospray Ionization (ESI) lc->ms1 ms2 Mass Spectrometry (MRM Detection) ms1->ms2 da1 Peak Integration ms2->da1 da2 Calibration Curve Generation da1->da2 da3 Concentration Calculation da2->da3

Caption: Workflow for LC-MS/MS analysis of 1-carbamoylpiperidine-4-carboxylic acid.

Detailed Experimental Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[2]

2. LC-MS/MS Conditions (Based on a similar compound, 1-Cyclopentylpiperidine-4-carboxylic acid): [2]

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.

Anticipated Performance and Validation Targets

The following table outlines the expected performance characteristics for a validated LC-MS/MS method for 1-carbamoylpiperidine-4-carboxylic acid, based on typical requirements for bioanalytical methods.[3]

Validation ParameterAcceptance CriteriaRationale
Linearity (r²) ≥ 0.99Ensures a direct proportional relationship between concentration and response.[1]
Accuracy 85-115% of nominal concentration (80-120% for LLOQ)Demonstrates the closeness of the measured value to the true value.[3]
Precision (RSD) ≤ 15% (≤ 20% for LLOQ)Indicates the degree of scatter between a series of measurements.[3]
Lower Limit of Quantitation (LLOQ) Analyte response is at least 5 times the blank responseThe lowest concentration that can be quantified with acceptable accuracy and precision.
Specificity No significant interfering peaks at the retention time of the analyte in blank matrixConfirms that the method is able to differentiate the analyte from other substances.[3]

Method 2: HPLC with Pre-Column Derivatization and UV/Fluorescence Detection

When LC-MS/MS is not available, an alternative is to use HPLC with UV or fluorescence detection. Since 1-carbamoylpiperidine-4-carboxylic acid lacks a native chromophore or fluorophore, a pre-column derivatization step is necessary to attach a UV-absorbing or fluorescent tag to the carboxylic acid group.[4][5]

The Rationale Behind Derivatization

Derivatization converts the analyte into a product with different physicochemical properties, in this case, making it detectable by UV or fluorescence detectors.[5] This approach can be cost-effective but may introduce additional variability and complexity into the workflow.

Experimental Workflow for HPLC with Derivatization

HPLC Derivatization Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis sp1 Plasma/Serum Sample sp2 Liquid-Liquid or Solid-Phase Extraction sp1->sp2 sp3 Evaporation to Dryness sp2->sp3 d1 Addition of Derivatizing Agent sp3->d1 d2 Incubation/Reaction d1->d2 d3 Quenching/Cleanup d2->d3 hplc1 HPLC Separation (Reversed-Phase C18) d3->hplc1 hplc2 UV or Fluorescence Detection hplc1->hplc2

Caption: Workflow for HPLC analysis of 1-carbamoylpiperidine-4-carboxylic acid with pre-column derivatization.

Detailed Experimental Protocol: HPLC with Derivatization

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • A more rigorous cleanup than protein precipitation is often required to remove interferences that could react with the derivatizing agent. SPE is a suitable choice.

  • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange).

  • Load the pre-treated plasma sample.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte with a suitable solvent.

  • Evaporate the eluate to dryness.

2. Derivatization:

  • A common derivatizing agent for carboxylic acids for fluorescence detection is 9-anthryldiazomethane (ADAM).[5]

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol).

  • Add the ADAM solution and allow the reaction to proceed in the dark at room temperature.

  • The reaction is then stopped, and the sample is ready for injection.

3. HPLC Conditions:

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.

Anticipated Performance and Validation Targets

The validation targets for an HPLC method with derivatization are similar to those for LC-MS/MS, although the LLOQ is generally expected to be higher.

Validation ParameterAcceptance CriteriaRationale
Linearity (r²) ≥ 0.99Ensures a direct proportional relationship between concentration and response.
Accuracy 85-115% of nominal concentrationDemonstrates the closeness of the measured value to the true value.
Precision (RSD) ≤ 15%Indicates the degree of scatter between a series of measurements.
Lower Limit of Quantitation (LLOQ) Method-dependent, but must be sufficient for the intended applicationThe lowest concentration that can be quantified with acceptable accuracy and precision.
Specificity No significant interfering peaks from endogenous compounds or the derivatizing agentConfirms the ability to measure the analyte without interference.

Comparative Analysis of LC-MS/MS and HPLC with Derivatization

FeatureLC-MS/MSHPLC with Derivatization
Specificity Very High (based on mass-to-charge ratio)Moderate to High (dependent on chromatography and derivatization reaction)
Sensitivity Very High (typically ng/mL to pg/mL)High (typically µg/mL to ng/mL)
Sample Preparation Simpler (protein precipitation often sufficient)More complex (often requires SPE to remove interferences)
Method Development More complex (requires optimization of MS parameters)Can be complex (requires optimization of derivatization reaction)
Cost Higher initial instrument costLower initial instrument cost
Throughput HighLower due to additional derivatization step

Conclusion

For the quantification of 1-carbamoylpiperidine-4-carboxylic acid in a drug development setting, an LC-MS/MS method is the superior choice, offering unparalleled sensitivity and specificity, which are critical for bioanalytical studies. However, a well-validated HPLC method with pre-column derivatization can serve as a viable alternative when LC-MS/MS is not accessible, provided that the sensitivity meets the requirements of the study. The choice of method should be guided by the specific needs of the research, available resources, and the required limits of quantification. Regardless of the chosen method, rigorous validation is non-negotiable to ensure the generation of reliable and reproducible data.

References

  • BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.
  • The Royal Society of Chemistry. (2019).
  • BMC Infectious Diseases. In silico analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5.
  • Sigma-Aldrich. 1-carbamoyl-piperidine-4-carboxylic acid.
  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025). LC/MS analysis of carboxylic acids.
  • Sigma-Aldrich. Piperidine-4-carboxylic acid.
  • World Health Organization. (2013).
  • Journal of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • AOAC International. Appendix F: Guidelines for Standard Method Performance Requirements.
  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • Molecules. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Journal of Pharmaceutical and Biomedical Analysis. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry.
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  • Journal of Medicinal Chemistry. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • BenchChem. (2025). A Comparative Guide to HPLC Method Validation for Carboxylic Acid Analysis: 9-Anthryldiazomethane vs.
  • Scientific Reports. (2020). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling.
  • BLD Pharm. 498-94-2|Piperidine-4-carboxylic acid.
  • Biomedical Chromatography. (2012).
  • Journal of the American Chemical Society. (2025). Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts.
  • BenchChem. (2025). Application Note: Quantitative Analysis of 1-Cyclopentylpiperidine-4-carboxylic acid.
  • Journal of Agricultural and Food Chemistry. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-carbamoylpiperidine-4-carboxylic Acid

This document provides an in-depth, procedural guide for the safe and compliant disposal of 1-carbamoylpiperidine-4-carboxylic acid (CAS: 467430-50-8). As a crucial building block in modern drug discovery and development...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 1-carbamoylpiperidine-4-carboxylic acid (CAS: 467430-50-8). As a crucial building block in modern drug discovery and development, its handling and disposal demand rigorous adherence to safety and environmental protocols. This guide is designed for researchers, scientists, and laboratory managers, offering not just a set of instructions, but the scientific rationale behind them to ensure a culture of safety and regulatory compliance within your institution.

Hazard Identification and Critical Risk Assessment

Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 1-carbamoylpiperidine-4-carboxylic acid is not a benign substance; its hazard profile necessitates its classification as regulated hazardous waste.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.[1]

Hazard ClassGHS CodeDescriptionPotential Impact in the Laboratory
Acute Toxicity (Oral)H302Harmful if swallowedAccidental ingestion could lead to acute illness.
Serious Eye Damage/IrritationH319Causes serious eye irritationDirect contact with eyes can cause significant, potentially lasting damage.
Skin Corrosion/IrritationH315Causes skin irritationProlonged or repeated skin contact can lead to inflammation and irritation.
Specific Target Organ ToxicityH335May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.

This risk profile unequivocally prohibits the disposal of 1-carbamoylpiperidine-4-carboxylic acid via standard waste streams such as sanitary sewers or municipal trash.[2][3] Such actions would violate regulatory statutes and pose a significant risk to public health and the environment.

The Regulatory Landscape: EPA and OSHA Mandates

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] RCRA establishes a "cradle-to-grave" framework for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[5] As a generator of this waste, your laboratory is legally responsible for its proper characterization and management until its final disposal.[6]

Concurrently, the Occupational Safety and Health Administration (OSHA) mandates a safe working environment for all laboratory personnel.[7] Key OSHA standards include the Hazard Communication Standard (29 CFR 1910.1200), which requires that workers are informed about the hazards of chemicals they handle, and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, which outlines requirements for handling and emergency response.[8]

Mandatory Safety Protocols: PPE and Safe Handling

Given the identified hazards, the following Personal Protective Equipment (PPE) and handling procedures are mandatory when working with or preparing 1-carbamoylpiperidine-4-carboxylic acid for disposal.

  • Eye Protection : Chemical safety goggles meeting OSHA's regulations in 29 CFR 1910.133 are required at all times.[2][9]

  • Hand Protection : Chemically-impermeable gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.[2]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[2][10]

  • Engineering Controls : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

Step-by-Step Disposal Protocol

The following protocol is a self-validating system designed to ensure safety and compliance. Each step is critical and must be followed without deviation.

Step 1: Waste Characterization The first step is formal classification. Based on its GHS profile (H302: Harmful if swallowed), 1-carbamoylpiperidine-4-carboxylic acid waste must be characterized as hazardous toxic waste.[1][6] This classification dictates all subsequent handling and disposal actions.

Step 2: Waste Segregation and Collection Proper segregation is crucial to prevent dangerous chemical reactions.

  • Collect Waste : Collect all waste containing 1-carbamoylpiperidine-4-carboxylic acid, including contaminated consumables (e.g., weigh boats, gloves, wipes), into a dedicated waste container.[2][11]

  • Segregate Incompatibles : This compound is a carboxylic acid. It must be stored separately from bases, strong oxidizing agents, and other reactive chemicals to prevent violent reactions.[9][12] Do not mix this waste stream with other solvent or chemical wastes unless you have confirmed compatibility.[11][12]

Step 3: Container Management and Labeling The integrity and labeling of the waste container are central to the RCRA framework.

  • Container Selection : Use a container made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE). The container must be in good condition, with no leaks or cracks, and must have a secure, screw-on cap.[11][12]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents, including "1-carbamoylpiperidine-4-carboxylic Acid" and any other constituents. The date of accumulation start must also be clearly visible. Your institution's Environmental Health & Safety (EHS) department will provide the specific labels required.

Step 4: Temporary Storage (Satellite Accumulation Area)

  • Location : The sealed and labeled waste container must be stored at or near the point of generation and under the control of laboratory personnel.[11] This designated space is known as a Satellite Accumulation Area (SAA).

  • Secondary Containment : The container must be placed within a secondary containment bin or tray to contain any potential leaks or spills.[13] This is a critical step to prevent environmental release.

  • Closure : The waste container must remain closed at all times, except when actively adding waste.[11]

Step 5: Final Disposal via Certified Vendor Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical waste themselves.

  • Contact EHS : Once the container is full or you are finished generating this waste stream, contact your institution's EHS department.

  • Arrange Pickup : EHS will coordinate with a licensed and certified hazardous waste disposal contractor for the transportation and final disposal of the material in accordance with all federal, state, and local regulations.[9][14]

  • Record Keeping : Retain all disposal records, including manifests provided by the disposal vendor, for a minimum of three years, as required by the EPA.[6]

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper management and disposal of 1-carbamoylpiperidine-4-carboxylic acid waste.

G start Waste Generated (1-carbamoylpiperidine-4-carboxylic acid) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize Waste (Hazardous - Toxic, Irritant) ppe->characterize container Step 3: Select & Label Container - Compatible (HDPE) - 'Hazardous Waste' Label - List Contents & Date characterize->container segregate Step 4: Segregate Waste (Keep away from bases, oxidizers) container->segregate store Step 5: Store in SAA - Closed Container - Secondary Containment segregate->store contact_ehs Step 6: Contact EHS for Pickup store->contact_ehs end Disposal by Licensed Vendor (Record Keeping Required) contact_ehs->end

Caption: Workflow for the compliant disposal of 1-carbamoylpiperidine-4-carboxylic acid.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Small Spills (Solid) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[9][10]

    • Place the collected material into a labeled hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Large Spills :

    • Evacuate the immediate area and alert all nearby personnel.

    • If safe to do so, close the laboratory door to contain any dust or vapors.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so under HAZWOPER guidelines.[15]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment, protect our ecosystem, and ensure your institution remains in full compliance with federal and state law.

References

  • 1-carbamoylpiperidine-4-carboxylic Acid: Safety and Hazards . PubChem, National Center for Biotechnology Information. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. [Link]

  • OSHA Rules for Hazardous Chemicals . DuraLabel. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . ADEC Innovations. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Management . Arkansas State University. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities . Occupational Safety and Health Administration. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management Environmental Group, Inc. [Link]

  • 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet . AAPPTec, LLC. [Link]

  • Hazardous Waste - Overview . Occupational Safety and Health Administration. [Link]

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Handling

A Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-carbamoylpiperidine-4-carboxylic Acid

Disclaimer: No specific Safety Data Sheet (SDS) for 1-carbamoylpiperidine-4-carboxylic Acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structural...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1-carbamoylpiperidine-4-carboxylic Acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including piperidine-4-carboxylic acid and other N-substituted piperidine carboxylic acids, as well as established safety protocols for handling weak carboxylic acids in a laboratory setting. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-approved risk assessment for your specific experimental procedure.

Hazard Profile and Risk Assessment: Understanding the Compound

1-carbamoylpiperidine-4-carboxylic Acid is a solid organic compound featuring both a carboxylic acid group and a piperidine ring structure. This chemical architecture dictates its primary hazards. Based on data from analogous compounds, it should be treated as a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation, particularly when handled as a fine powder.[1][2][3] The primary routes of exposure are inhalation of dust, direct skin contact, and eye contact.

The causality behind these hazards is twofold:

  • Acidity: The carboxylic acid moiety, while weak, can irritate and damage biological tissues upon contact.[4]

  • Physical Form: As a solid, the compound can easily become airborne as fine dust during manipulation (e.g., weighing, transferring), creating a significant inhalation risk.[1][5]

A thorough risk assessment is the cornerstone of safety. Before any procedure, you must evaluate the quantity of material being used, the potential for dust or aerosol generation, and the operational environment to determine the appropriate level of control.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is essential to create a robust barrier against potential exposure. The following table summarizes the minimum recommended PPE for handling 1-carbamoylpiperidine-4-carboxylic Acid.

PPE Category Recommended Equipment & Specifications Rationale & Key Considerations
Eye & Face Protection Chemical safety goggles conforming to EN166 or ANSI Z.87.1 standards.[5][6] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[7][8]Protects against airborne dust particles and accidental splashes of solutions, which can cause serious eye irritation.[1][2]
Skin & Body Protection Gloves: Chemical-resistant nitrile or butyl rubber gloves.[8] Lab Coat: A standard, fully-buttoned laboratory coat. Footwear: Fully enclosed, chemical-resistant shoes.[5]Nitrile gloves provide adequate protection against incidental contact with this class of compound.[8] Always inspect gloves for defects before use and practice proper removal techniques to avoid contaminating your hands.[9] A lab coat and enclosed shoes prevent skin contact from spills or dust settling.[5]
Respiratory Protection Primary Control: All manipulations of the solid compound that may generate dust must be performed within a certified chemical fume hood or other ventilated enclosure.[5][7] Secondary Control: If engineering controls are insufficient or unavailable, a NIOSH-approved (or equivalent standard) respirator with a particulate filter (e.g., N95) is required.[1][2][5]Engineering controls are the most effective way to prevent inhalation of irritating dust.[5] A respirator is a necessary secondary measure if dust cannot be contained at the source.

PPE Selection Workflow: A Decision-Based Approach

The level of PPE required is not static; it must adapt to the specific task. The following workflow provides a logical framework for selecting the appropriate safety measures based on the nature and scale of your work.

PPE_Workflow Start Start: Assess Procedure with 1-carbamoylpiperidine- 4-carboxylic Acid Physical_Form What is the physical form? Start->Physical_Form Solid Handling Solid Powder Physical_Form->Solid Solid Solution Handling Dilute Solution Physical_Form->Solution Solution Dust_Potential High potential for dust generation? (e.g., large quantity transfer, scraping, milling) Solid->Dust_Potential Splash_Potential Potential for splash or aerosol generation? Solution->Splash_Potential Low_Dust Low potential for dust (e.g., small-scale weighing) Dust_Potential->Low_Dust No High_Dust High Dust Potential Dust_Potential->High_Dust Yes PPE_Hood Required Controls: - Chemical Fume Hood Low_Dust->PPE_Hood PPE_Respirator Consider Additional PPE: - Particulate Respirator (N95) High_Dust->PPE_Respirator Low_Splash Low Splash Potential Splash_Potential->Low_Splash No High_Splash High Splash Potential Splash_Potential->High_Splash Yes PPE_Base Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Enclosed Shoes Low_Splash->PPE_Base PPE_Face_Shield Additional PPE: - Face Shield High_Splash->PPE_Face_Shield PPE_Hood->PPE_Base PPE_Face_Shield->PPE_Base PPE_Respirator->PPE_Hood

Caption: PPE selection workflow for handling 1-carbamoylpiperidine-4-carboxylic Acid.

Standard Operating Procedure (SOP): Weighing and Dissolving the Solid Compound

This protocol provides a self-validating system for safely handling the compound in its most hazardous form—as a solid powder.

1. Preparation and Engineering Controls:

  • Designate a specific work area within a certified chemical fume hood.[5]
  • Verify the fume hood has a current certification and is functioning correctly.
  • Ensure an eyewash station and safety shower are accessible and unobstructed.[10]
  • Gather all necessary materials: the chemical container, a tared weigh boat or vial, spatula, your chosen solvent, and glassware for the final solution.

2. Donning PPE:

  • Put on a lab coat and ensure it is fully buttoned.
  • Don chemical safety goggles.
  • Wash and dry hands, then don a pair of new, inspected nitrile gloves.[9]

3. Chemical Handling:

  • Perform all manipulations at least 6 inches inside the fume hood sash.
  • Open the chemical container slowly.
  • Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust, such as dropping the powder from a height or scraping the container vigorously.[1][5]
  • Close the primary chemical container securely.

4. Dissolution:

  • Place the glassware for the final solution inside the fume hood.
  • Add the solvent to the glassware first.
  • Carefully add the weighed solid to the solvent. This minimizes the chance of dust becoming airborne.
  • If necessary, cap and gently swirl or stir the solution to dissolve the compound.

5. Post-Handling and Decontamination:

  • Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent and then soap and water.
  • Properly doff PPE, removing gloves first using a technique that avoids touching the outer surface with your bare hands.
  • Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[2][6]

Emergency and Disposal Protocols

Spill Containment and Cleanup: In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. Wearing the appropriate PPE (including respiratory protection if the spill generates dust), follow these steps:

  • Solid Spills: Do not dry sweep with a brush, as this will aerosolize the powder. Gently cover the spill with an absorbent material. Carefully sweep up the material and place it into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[6]

  • Solution Spills: Contain the spill using sand, earth, or vermiculite.[2] Collect the absorbent material and place it in a labeled container for disposal.

Waste Disposal Plan: Proper disposal is a critical and regulated part of the chemical lifecycle.

  • Solid Waste: All disposable materials contaminated with 1-carbamoylpiperidine-4-carboxylic Acid (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[5]

  • Chemical Waste: The compound and its solutions should be disposed of through a licensed professional waste disposal service.[3] Do not empty into drains or mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office.[6][7]

References

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Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-carbamoylpiperidine-4-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
1-carbamoylpiperidine-4-carboxylic Acid
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